molecular formula C4H8Cl2O2 B123585 1,2-Bis(chloromethoxy)ethane CAS No. 13483-18-6

1,2-Bis(chloromethoxy)ethane

Cat. No.: B123585
CAS No.: 13483-18-6
M. Wt: 159.01 g/mol
InChI Key: IDFLGSYEBJNWMK-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethoxy)ethane is an ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(chloromethoxy)ethane
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InChI

InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2
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InChI Key

IDFLGSYEBJNWMK-UHFFFAOYSA-N
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Canonical SMILES

C(COCCl)OCCl
Source PubChem
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Molecular Formula

C4H8Cl2O2
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DSSTOX Substance ID

DTXSID3020170
Record name Bis-1,2-(chloromethoxy)ethane
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Molecular Weight

159.01 g/mol
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Physical Description

Liquid; [HSDB]
Record name 1,2-Bis(chloromethoxy)ethane
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Boiling Point

99-100 °C @ 22 mm Hg
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Solubility

Soluble in water
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Density

1.2879 @ 14 deg/15 °C
Record name 1,2-Bis(CHLOROMETHOXY)ETHANE
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Color/Form

Viscous liquid

CAS No.

13483-18-6
Record name 1,2-Bis(chloromethoxy)ethane
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Record name 1,2-Bis(chloromethoxy)ethane
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Record name 1,2-Bis(chloromethoxy)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloromethoxy)ethane (CAS Number 13483-18-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(chloromethoxy)ethane, a bifunctional electrophilic reagent. While not extensively commercialized, its unique chemical structure as an α,ω-dichloroacetal presents significant potential in various scientific and industrial domains. This document delves into its synthesis, chemical properties, reactivity, and potential applications, with a particular focus on its role as a crosslinking agent. Safety considerations and spectroscopic characterization are also detailed to provide a complete profile for researchers and professionals in chemistry and drug development.

Introduction

This compound, with the CAS number 13483-18-6, is an organic compound characterized by two chloromethoxy groups attached to an ethane backbone. Its structure, ClCH₂OCH₂CH₂OCH₂Cl, renders it a potent bifunctional alkylating agent. The presence of the α-chloroether moieties confers high reactivity towards a variety of nucleophiles. This reactivity has been explored in the context of materials science, particularly for the modification of polymers and textiles.[1] Although its direct application in drug development is not widely documented, its chemical properties suggest potential utility as a linker or crosslinking agent in bioconjugation or as a scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource for scientists interested in the synthesis, handling, and application of this versatile, yet hazardous, chemical.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective application in research and development.

PropertyValueSource
CAS Number 13483-18-6
Molecular Formula C₄H₈Cl₂O₂
Molecular Weight 159.01 g/mol
Appearance Viscous liquid[1]
Boiling Point 99-100 °C at 22 mmHg
Density 1.2839 g/cm³ at 20 °C
Solubility Soluble in water[1]
InChI InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2
InChIKey IDFLGSYEBJNWMK-UHFFFAOYSA-N
Canonical SMILES ClCOCCOCCl

Synthesis of this compound

The synthesis of α-chloroethers, such as this compound, typically involves the reaction of an alcohol or diol with formaldehyde (or its polymer, paraformaldehyde) in the presence of a source of chlorine, most commonly hydrogen chloride.[2][3] The following proposed laboratory-scale synthesis is based on established principles for the formation of chloromethyl ethers.

Proposed Synthetic Protocol

This protocol describes a two-step process: the formation of the bis-hemiacetal of ethylene glycol and formaldehyde, followed by chlorination.

Step 1: Formation of the Bis-hemiacetal Intermediate

Synthesis_Step_1 EthyleneGlycol Ethylene Glycol Intermediate Bis-hemiacetal Intermediate EthyleneGlycol->Intermediate + 2 (CH₂O)n (Acid Catalyst) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate

Figure 1: Formation of the bis-hemiacetal intermediate.

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet is charged with ethylene glycol (1.0 mol).

  • Anhydrous solvent, such as dichloromethane or dioxane, is added to dissolve the ethylene glycol.

  • Paraformaldehyde (2.2 mol) is added to the solution.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is introduced to facilitate the depolymerization of paraformaldehyde and the formation of the hemiacetal.

  • The mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) until the paraformaldehyde has dissolved and the formation of the bis-hemiacetal is complete, which can be monitored by techniques like NMR spectroscopy.

Step 2: Chlorination of the Bis-hemiacetal Intermediate

Synthesis_Step_2 Intermediate Bis-hemiacetal Intermediate Product This compound Intermediate->Product + 2 SOCl₂ (Pyridine) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product

Figure 2: Chlorination to yield this compound.

  • The reaction mixture from Step 1 is cooled in an ice bath.

  • A base, such as pyridine (2.2 mol), is added to neutralize the hydrogen chloride that will be generated.

  • Thionyl chloride (2.2 mol) is added dropwise to the cooled, stirred solution, maintaining the temperature below 10 °C.[2][4] The reaction is exothermic and generates SO₂ and HCl gas, which should be vented through a scrubber.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • The reaction mixture is then worked up by washing with cold water to remove pyridine hydrochloride and any unreacted starting materials. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the product and the chlorinating agent. Therefore, anhydrous reagents and solvents are essential.

  • Acid Catalyst in Step 1: The acid facilitates the depolymerization of paraformaldehyde to formaldehyde, which then reacts with ethylene glycol.

  • Use of Thionyl Chloride and Pyridine: Thionyl chloride is an effective chlorinating agent for converting hydroxyl groups to chlorides. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.

  • Low Temperature during Chlorination: The dropwise addition of thionyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Reactivity and Mechanism of Action

The high reactivity of this compound is attributed to the presence of the α-chloroether functional groups. The oxygen atom adjacent to the chloromethyl group can stabilize the formation of a carbocation intermediate through resonance, facilitating nucleophilic substitution reactions.

General Reactivity

The chlorine atoms in this compound are readily displaced by a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions. The reaction typically proceeds through an Sₙ1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6]

SN1_Mechanism Substrate R-O-CH₂-Cl Intermediate [R-O=CH₂]⁺ ↔ [R-O-CH₂⁺] Substrate->Intermediate Loss of Cl⁻ (rate-determining) Product R-O-CH₂-Nu Intermediate->Product + Nu⁻ Nucleophile Nu⁻ Nucleophile->Product

Figure 3: Sₙ1-like mechanism of α-chloroether reactivity.

This high reactivity makes this compound an effective bifunctional alkylating agent, capable of forming crosslinks between two nucleophilic sites.

Crosslinking of Cellulose

One of the potential applications of this compound is as a crosslinking agent for cellulosic materials to improve properties such as crease resistance.[1][7] The mechanism involves the reaction of the chloromethoxy groups with the hydroxyl groups of the cellulose polymer chains.

Cellulose_Crosslinking Cellulose1 Cellulose-OH Crosslinked Cellulose-O-CH₂OCH₂CH₂OCH₂-O-Cellulose Cellulose1->Crosslinked Nucleophilic Attack Cellulose2 Cellulose-OH Cellulose2->Crosslinked Nucleophilic Attack Crosslinker ClCH₂OCH₂CH₂OCH₂Cl Crosslinker->Crosslinked

Figure 4: Schematic of cellulose crosslinking with this compound.

The reaction is typically carried out under alkaline conditions, which deprotonate the hydroxyl groups of cellulose, making them more nucleophilic.[8] The bifunctional nature of this compound allows it to react with two different cellulose chains, or two different hydroxyl groups on the same chain, forming stable ether linkages and creating a crosslinked network.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~5.5-5.7Singlet-O-CH₂-ClProtons on a carbon adjacent to both an oxygen and a chlorine are highly deshielded.[9][10]
~3.8-4.0Singlet-O-CH₂-CH₂-O-Protons on carbons flanked by two oxygen atoms are also deshielded, but to a lesser extent than the chloromethyl protons.[9][10]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also expected to show two distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~80-90-O-CH₂-ClThe carbon is attached to two electronegative atoms (O and Cl).[11][12]
~65-75-O-CH₂-CH₂-O-The carbons are attached to an electronegative oxygen atom.[11][12]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the C-O and C-Cl bonds.

Wavenumber (cm⁻¹)Vibration
2950-2850C-H stretching
1150-1050C-O-C stretching (ether linkage)
800-600C-Cl stretching
Mass Spectrometry

The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of ethers and halogenated compounds. The molecular ion peak (M⁺) at m/z 158 (for ³⁵Cl isotopes) may be weak or absent due to the lability of the α-chloroether linkage.

Predicted Fragmentation Pathway:

MS_Fragmentation M_ion [ClCH₂OCH₂CH₂OCH₂Cl]⁺˙ Frag1 [CH₂OCH₂CH₂OCH₂Cl]⁺ M_ion->Frag1 - •CH₂Cl Frag2 [ClCH₂O=CH₂]⁺ M_ion->Frag2 α-cleavage Frag3 [CH₂=O-CH₂]⁺˙ Frag1->Frag3 - •Cl

Figure 5: Predicted mass spectral fragmentation of this compound.

Common fragments would likely arise from the loss of a chloromethyl radical (•CH₂Cl), α-cleavage to form an oxonium ion, and subsequent fragmentation of the ethylene glycol backbone.

Applications and Future Perspectives

While this compound has not seen widespread commercial use, its reactivity profile suggests several potential applications.

Materials Science

The primary investigated application of this compound is as a crosslinking agent for polymers containing nucleophilic functional groups, such as cellulose, polyamides, and epoxy resins.[1] By forming covalent crosslinks, it can enhance the mechanical strength, thermal stability, and solvent resistance of these materials.

Potential in Drug Development and Bioconjugation

As a bifunctional electrophile, this compound has the potential to be used as a chemical linker in drug development and bioconjugation.[13][14][15] It could be used to:

  • Conjugate two different molecules: For example, linking a targeting moiety to a therapeutic agent.

  • Form intramolecular crosslinks: To stabilize the conformation of a peptide or protein.

  • Act as a spacer: To introduce a defined distance between two conjugated molecules.

However, its high reactivity and potential toxicity are significant hurdles that would need to be addressed for any in vivo applications.

Use as a Protecting Group Precursor

The chloromethoxy group is a precursor to the methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. While this compound itself is not typically used for this purpose, its chemistry is analogous to that of chloromethyl methyl ether (MOM-Cl).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is expected to be toxic and an irritant. Due to its structural similarity to other carcinogenic α-chloroethers like bis(chloromethyl) ether, it should be handled as a potential carcinogen.[1][16]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive, bifunctional compound with demonstrated potential as a crosslinking agent in materials science. While its application in drug development is not yet established, its chemical properties suggest that it could serve as a valuable tool for chemists as a linker or in the synthesis of complex molecules. Further research into its reactivity, particularly with biomolecules, and a more thorough evaluation of its toxicological profile are necessary to fully realize its potential in these fields. The information provided in this guide serves as a foundational resource for researchers and professionals seeking to explore the chemistry and applications of this intriguing molecule.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]

  • Gas phase hydrolysis of formaldehyde to form methanediol: impact of formic acid catalysis. (n.d.). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]

  • MDPI. (n.d.). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0679627B1 - Process for the preparation of halogenated ethers.
  • Organic Syntheses. (n.d.). bischloromethyl ether. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 mechanism: stereochemistry (video). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC - NIH. (n.d.). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, April 28). Crosslinking Techniques for Cellulose Ether Materials. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2463227A - Process of reacting formaldehyde, hydrogen chloride, and acetylene, and products produced thereby.
  • Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • PMC - NIH. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

  • YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Retrieved from [Link]

  • PMC - NIH. (2022, November 22). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • YouTube. (2021, February 25). SN1 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The proposed mechanism for the crosslinking reaction of cellulose.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • Quora. (2017, September 23). What is the reaction of formaldehyde and HCL?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]

  • How to abbreviate these fragmentation patterns. (n.d.).
  • MDPI. (n.d.). Research Progress of the Preparation of Cellulose Ethers and Their Applications: A Short Review. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • PMC - NIH. (2025, October 27). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,2-Bis(chloromethoxy)ethane and related α-chloroethers are highly hazardous materials. This document is intended for informational purposes for qualified researchers and professionals and should not be interpreted as encouragement to synthesize this compound without the necessary expertise, safety infrastructure, and regulatory compliance. The synthesis and handling of this compound should only be undertaken by trained professionals in a well-equipped and controlled laboratory setting.

Introduction

This compound, also known as ethylene glycol bis(chloromethyl) ether, is a bifunctional alkylating agent. Its structure, featuring two reactive chloromethoxy groups, makes it a valuable crosslinking agent and a precursor in various organic syntheses. However, its utility is overshadowed by significant health and safety concerns, as it belongs to the class of α-chloroethers, many of which are known to be potent carcinogens. This guide provides a comprehensive overview of the plausible synthesis of this compound, the underlying chemical principles, and the critical safety protocols required for its handling.

Physicochemical Properties

While specific experimental data for this compound is scarce in readily available literature, its properties can be inferred from related compounds.

PropertyEstimated Value/Information
Molecular Formula C₄H₈Cl₂O₂
Molecular Weight 159.01 g/mol
Appearance Likely a colorless liquid
Boiling Point Expected to be relatively high due to its molecular weight and polarity
Solubility Likely soluble in organic solvents and reactive with water and protic solvents

Synthesis of this compound: A Mechanistic Approach

A definitive, peer-reviewed synthesis protocol for this compound is not widely published, likely due to its hazardous nature. However, based on the well-established synthesis of analogous compounds such as bis(chloromethyl) ether, a plausible and chemically sound synthetic route involves the reaction of ethylene glycol with formaldehyde and a source of hydrogen chloride.

The overall reaction is as follows:

HOCH₂CH₂OH + 2CH₂O + 2HCl → ClCH₂OCH₂CH₂OCH₂Cl + 2H₂O

Reaction Mechanism

The reaction proceeds through the acid-catalyzed formation of a hemiacetal followed by nucleophilic substitution.

reaction_mechanism cluster_step1 Step 1: Protonation of Formaldehyde cluster_step2 Step 2: Nucleophilic Attack by Ethylene Glycol cluster_step3 Step 3: Formation of the Second Hemiacetal cluster_step4 Step 4: Chlorination CH2O Formaldehyde (CH₂O) Protonated_CH2O Protonated Formaldehyde [CH₂=OH]⁺ CH2O->Protonated_CH2O + H⁺ H+ H⁺ (from HCl) Protonated_CH2O_2 [CH₂=OH]⁺ EG Ethylene Glycol (HOCH₂CH₂OH) Hemiacetal_intermediate Hemiacetal Intermediate (HOCH₂CH₂OCH₂OH) EG->Hemiacetal_intermediate + [CH₂=OH]⁺ Hemiacetal_intermediate_2 HOCH₂CH₂OCH₂OH Bis_hemiacetal Bis-Hemiacetal (HOCH₂OCH₂CH₂OCH₂OH) Hemiacetal_intermediate_2->Bis_hemiacetal + [CH₂=OH]⁺ Protonated_CH2O_3 [CH₂=OH]⁺ Bis_hemiacetal_2 HOCH₂OCH₂CH₂OCH₂OH Product This compound (ClCH₂OCH₂CH₂OCH₂Cl) Bis_hemiacetal_2->Product + 2 HCl - 2 H₂O HCl 2 HCl H2O 2 H₂O

Caption: Plausible reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Formaldehyde Source: Paraformaldehyde, a solid polymer of formaldehyde, is often preferred over aqueous formaldehyde (formalin) to maintain anhydrous or low-water conditions, which favors the formation of the chloroether over hydrolysis byproducts.

  • Acid Catalyst and Chlorine Source: Hydrogen chloride gas or concentrated hydrochloric acid serves as both the acid catalyst to activate the formaldehyde and the source of the chloride nucleophile to displace the hydroxyl groups of the hemiacetal intermediates.

  • Reaction Conditions: The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of byproducts. An inert solvent may be used to facilitate stirring and temperature control.

Experimental Protocol (Hypothetical)

This protocol is provided for illustrative purposes and is based on analogous preparations. It must not be attempted without a thorough, independent risk assessment and the implementation of all necessary safety controls.

Materials and Equipment:
  • Ethylene glycol

  • Paraformaldehyde

  • Hydrogen chloride (gas or concentrated hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser with a drying tube.

  • Cooling bath (ice-salt or dry ice-acetone)

  • Apparatus for quenching and work-up.

Procedure:
  • In a fume hood, charge the three-necked flask with ethylene glycol and the anhydrous solvent.

  • Cool the mixture in the cooling bath to 0-5 °C with vigorous stirring.

  • Slowly add paraformaldehyde to the cooled mixture.

  • Begin bubbling dry hydrogen chloride gas through the suspension or add concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

  • Continue the reaction at low temperature until the paraformaldehyde has dissolved and the reaction is complete (monitoring by TLC or GC-MS is advised).

  • Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product may be purified by vacuum distillation, although this should be approached with extreme caution due to the potential for decomposition and the high toxicity of the product.

Safety and Hazard Management: A Critical Imperative

The primary concern with this compound is its probable carcinogenicity. The International Agency for Research on Cancer (IARC) has not specifically classified this compound, but related α-chloroethers, such as bis(chloromethyl) ether (BCME), are classified as Group 1, carcinogenic to humans. Animal studies have indicated that bis-1,2-(chloromethoxy)ethane is carcinogenic in mice. Therefore, it must be handled as a suspect human carcinogen.

Hazard Identification and Mitigation:
HazardMitigation Measures
Carcinogenicity All manipulations must be conducted in a certified chemical fume hood or a glove box. A designated and restricted area for handling should be established.
Toxicity (Inhalation, Dermal) Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton® or a laminate), and splash goggles. For operations with a higher risk of aerosol generation, a full-face respirator with an appropriate cartridge should be used.
Corrosivity Hydrogen chloride is a corrosive gas. Ensure all glassware and tubing are dry and the apparatus is properly assembled to prevent leaks.
Reactivity The reaction is exothermic and should be carefully controlled with a cooling bath. The product is likely susceptible to hydrolysis, releasing HCl.
Waste Disposal:

All waste materials, including crude product, contaminated solvents, and disposable PPE, must be treated as hazardous waste and disposed of in accordance with institutional and national regulations for carcinogenic materials.

Applications in Research and Development

Despite its hazards, this compound has potential applications as a bifunctional crosslinking agent in polymer chemistry and as a building block in the synthesis of more complex molecules where a two-carbon tether with reactive termini is required. For instance, it has been listed as a suitable dihalo organic compound in the synthesis of ionene polymers. However, due to its toxicity, safer alternatives are generally sought.

Conclusion

The synthesis of this compound presents a significant chemical challenge, not due to the complexity of the reaction, but because of the extreme hazards associated with the product. The plausible synthetic route involves the acid-catalyzed reaction of ethylene glycol with formaldehyde and hydrogen chloride. The overarching consideration for any researcher contemplating work with this or related compounds must be the implementation of rigorous and uncompromising safety protocols to mitigate the risk of exposure to this potent carcinogen. The scientific community is encouraged to explore safer alternatives for applications where such bifunctional reagents are required.

References

  • United States Patent 3,784,649: This patent lists this compound as a suitable dihalo organic compound for the preparation of ionene polymers.
  • Carcinogenicity Data: Information regarding the carcinogenicity of bis-1,2-(chloromethoxy)ethane in animal studies can be found in reports from the U.S. Environmental Protection Agency (EPA).
  • Synthesis of Bis(chloromethyl) ether: Procedures for the synthesis of the related carcinogen, bis(chloromethyl) ether, from paraformaldehyde and hydrogen chloride or chlorosulfonic acid, provide a basis for the hypothetical protocol described herein.

1,2-Bis(chloromethoxy)ethane structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Bis(chloromethoxy)ethane: Structure, Synthesis, and Applications

Executive Summary

This compound (CAS RN: 13483-18-6) is a bifunctional organic compound featuring two reactive chloromethoxy groups linked by an ethane bridge.[1][2] As a potent alkylating agent, its structure allows it to act as a crosslinking agent or as a linker in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its investigated applications. Particular emphasis is placed on its structural distinction from a similarly named compound, its toxicological profile, and protocols for safe handling, targeting researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unique reactivity of this compound stems directly from its molecular structure. It is formally an ether of ethylene glycol where the terminal hydrogens are substituted with chloromethyl groups.

Structural Formula

The structural arrangement consists of a central ethane diether backbone with terminal chloromethyl groups.

cluster_0 This compound struct Cl-CH₂-O-CH₂-CH₂-O-CH₂-Cl

Caption: 2D Structural Formula of this compound.

Chemical Identifiers

Accurate identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Registry Number 13483-18-6[1]
Molecular Formula C₄H₈Cl₂O₂[1]
Molecular Weight 159.01 g/mol [3]
Canonical SMILES ClCOCCOCCl[1]
InChIKey IDFLGSYEBJNWMK-UHFFFAOYSA-N[1]
Synonyms Ethylene glycol bis(chloromethyl) ether[1][2]
Clarification: Distinguishing from 1,2-Bis(2-chloroethoxy)ethane

It is imperative to distinguish this compound (CAS 13483-18-6) from the structurally similar but distinct compound 1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5).[4][5] The latter, also known as Triethylene glycol dichloride, has a longer ether chain (ClCH₂CH₂OCH₂CH₂OCH₂CH₂Cl) and consequently different chemical and physical properties.[4][6] This distinction is critical, as a significant portion of commercially available data refers to the incorrect isomer. Researchers must verify the CAS number to ensure they are working with the intended molecule.

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification procedures.

PropertyValueSource(s)
Appearance Viscous liquid[3]
Boiling Point 99-100 °C at 22 mmHg (22 Torr)[1][3]
Density 1.2839 g/cm³ at 20 °C[1]
Solubility Soluble in water[3]

Synthesis and Reaction Mechanism

The synthesis of α-chloroethers like this compound typically involves the acid-catalyzed reaction of an alcohol with an aldehyde in the presence of a chloride source. A plausible and established method is the reaction of ethylene glycol with formaldehyde and hydrogen chloride.

Plausible Synthetic Pathway

The reaction proceeds via the formation of a hemiacetal intermediate from each hydroxyl group of ethylene glycol, which is subsequently converted to the corresponding chloromethyl ether by reaction with HCl.

G EthyleneGlycol Ethylene Glycol (HO-CH₂-CH₂-OH) ReactionVessel Reaction Vessel (Anhydrous Conditions) EthyleneGlycol->ReactionVessel Formaldehyde Formaldehyde (x2) (HCHO) Formaldehyde->ReactionVessel HCl Hydrogen Chloride (x2) (HCl, gas) HCl->ReactionVessel Product This compound (ClCH₂OCH₂CH₂OCH₂Cl) ReactionVessel->Product Acid-Catalyzed Nucleophilic Substitution

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Causality
  • Protonation: The process is initiated by the protonation of formaldehyde's carbonyl oxygen by HCl, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated formaldehyde to form a protonated hemiacetal.

  • Deprotonation & Hemiacetal Formation: A base (e.g., another molecule of ethylene glycol) removes the proton, yielding a hemiacetal intermediate (HO-CH₂-O-CH₂-CH₂-OH).

  • Second Hemiacetal Formation: The process repeats on the second hydroxyl group of ethylene glycol, forming the bis-hemiacetal, 1,2-bis(hydroxymethoxy)ethane.

  • Conversion to Chloroether: The hydroxyl group of each hemiacetal is protonated by HCl, forming a good leaving group (water). The chloride ion (Cl⁻) then attacks the carbon in an Sₙ2-type reaction, displacing water and forming the final chloromethyl ether product. Anhydrous conditions are crucial to prevent the hydrolysis of the product and intermediates.

Applications in Chemical Synthesis

The dual reactive sites of this compound make it a valuable reagent in specialized synthetic applications, primarily as a bifunctional electrophile.

  • Crosslinking Agent: It has been investigated as a curing agent for epoxy resins and as a crosslinker for cellulosic textiles to impart crease resistance and improve wet strength.[3]

  • Polymer Synthesis: Its structure is suitable for the synthesis of ion-exchange resins and light-sensitive polymers for applications in lithography.[3]

  • Stabilizer: Research has explored its use as a stabilizer for vulcanized rubbers.[3]

  • Linker Molecule: In drug development and complex molecule synthesis, it can serve as a short, flexible linker to connect two different molecular fragments via ether linkages after substitution of the chloride ions.

  • Protecting Group Chemistry: While not its primary use, analogous monofunctional chloromethoxy compounds are used to introduce alcohol-protecting groups like the 2-methoxyethoxymethyl (MEM) group.[7] This highlights the general reactivity profile of the chloromethoxy functional group.

Safety, Handling, and Toxicology

Extreme caution is required when handling this compound due to its reactivity and toxicological profile.

Hazard Profile

The compound is a hazardous substance. When heated to decomposition, it emits toxic and corrosive fumes of hydrogen chloride.[3] α-Chloroethers as a class are known to be reactive and should be handled with care.

Carcinogenicity Context

The International Agency for Research on Cancer (IARC) has evaluated this compound and found limited evidence for its carcinogenicity in experimental animals.[3] It is classified in Group 3 : "Not classifiable as to its carcinogenicity to humans."[3]

However, it is structurally related to bis(chloromethyl) ether (BCME) , a potent human carcinogen (IARC Group 1).[8] The industrial production of BCME ceased in most countries due to its high carcinogenic risk.[8] Given this association, this compound should be handled as a potential carcinogen, and exposure should be minimized.

Recommended Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

  • Engineering Controls: All manipulations, including weighing, transferring, and reactions, MUST be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Dispensing and Use:

    • Use gastight syringes or cannulas for transferring the liquid to minimize exposure.

    • Ensure all reaction vessels are properly sealed and vented to a scrubbing system if necessary.

  • Waste Disposal:

    • All contaminated materials (gloves, pipette tips, glassware) must be collected in a designated, sealed hazardous waste container.

    • Dispose of the waste through an approved environmental health and safety program. Do not mix with other solvent waste unless compatibility is confirmed.

  • Emergency Procedures:

    • Keep a Class B fire extinguisher and a spill kit rated for flammable/toxic liquids readily accessible.

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • In case of eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[9]

Structural Elucidation and Analytical Data

Characterization of this compound relies on standard spectroscopic methods. The following table outlines the predicted data based on its structure, which is essential for reaction monitoring and quality control.

TechniquePredicted Data
¹H NMR Two distinct signals are expected: a singlet for the four protons of the chloromethyl groups (-O-CH₂ -Cl) and a singlet for the four protons of the ethylene bridge (-O-CH₂ -CH₂ -O-). The chloromethyl protons would be further downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms.
¹³C NMR Two signals are expected: one for the two equivalent carbons of the chloromethyl groups and one for the two equivalent carbons of the ethylene bridge.
Mass Spec. The mass spectrum would show a molecular ion peak corresponding to its mass. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Conclusion

This compound is a highly reactive, bifunctional alkylating agent with specialized applications in polymer science and organic synthesis. Its utility is derived from the two chloromethoxy groups that allow for the formation of stable ether linkages. However, its structural similarity to known carcinogens necessitates stringent safety protocols and informed handling. For researchers in drug development and materials science, a thorough understanding of its properties, reactivity, and hazards is essential for its effective and safe application.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 30, 2025, from [Link][1]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link][2]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Bis(chloromethyl) ether. Retrieved from [Link][8]

  • Google Patents. (n.d.). EP0679627B1 - Process for the preparation of halogenated ethers. Retrieved from [7]

  • Mallak Specialties Pvt Ltd. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link][4]

  • NIST. (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. NIST WebBook. Retrieved from [Link][5]

Sources

Technical Guide: Physicochemical Properties and Synthetic Applications of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(chloromethoxy)ethane (CAS No: 13483-18-6), a bifunctional reagent with significant utility in organic synthesis. The document moves beyond a singular focus on its molecular weight to deliver in-depth, field-proven insights for researchers, scientists, and professionals in drug development. We will explore its core physicochemical properties, elucidate the principles of its chemical reactivity, detail its applications as a protecting group and cross-linking agent, and provide validated protocols for its safe handling and effective use in a laboratory setting. The guide emphasizes the causality behind experimental choices, ensuring that practitioners can apply this reagent with both precision and a thorough understanding of its chemical behavior.

Part 1: Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical characteristics is the foundation of its effective and safe application. This compound is a chloroalkyl ether whose structure allows for its use as a bifunctional electrophile.

Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Weight 159.01 g/mol [1][2][3]
Molecular Formula C₄H₈Cl₂O₂[1][2][3]
CAS Number 13483-18-6[1][3]
IUPAC Name This compound[3]
Synonyms Ethylene glycol bis(chloromethyl) ether[1][4]

Part 2: Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is derived from the two chloromethoxy groups appended to an ethylene glycol core. Each chloromethyl ether moiety is a potent electrophile, making the molecule an effective bifunctional alkylating agent.

Causality of Reactivity: The high reactivity stems from the nature of the α-chloro ether functional group. The oxygen atom can stabilize the developing positive charge on the adjacent carbon during a nucleophilic substitution (Sɴ1-like character), significantly facilitating the displacement of the chloride leaving group. This makes it highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols.

This dual reactivity allows the molecule to act as a "linker" or "cross-linker," capable of forming cyclic structures or bridging two different molecules. Its most common application is as a protecting group for 1,2- and 1,3-diols, where it reacts to form a stable methylene acetal ring structure. This is particularly valuable in multi-step syntheses where the diol functionality must be masked during subsequent reaction steps.

The diagram below illustrates the fundamental reaction of this compound with a generic diol to form a protected derivative.

Caption: Reaction mechanism for diol protection using this compound.

Part 3: Applications in Research and Development

While not a widely used commercial product, this compound has been investigated for several specialized applications, primarily as a research chemical.[3][4]

  • Protecting Group for Diols: As detailed above, its primary role in synthetic organic chemistry is to protect vicinal diols. The resulting cyclic acetal is stable to a range of reaction conditions, including basic, organometallic, and some oxidizing/reducing environments, yet can be readily removed under acidic conditions to regenerate the diol.

  • Cross-Linking Agent: The bifunctional nature of the molecule allows it to cross-link polymer chains. It has been explored for imparting crease resistance to textiles, as a curing agent for epoxy resins, and in the synthesis of ion-exchange resins.[3]

  • Synthesis of Heterocycles: It can serve as a two-carbon building block in the synthesis of various oxygen-containing heterocyclic systems.

For drug development professionals, its utility lies in the precise installation of a protected diol functionality during the synthesis of complex, biologically active molecules. The stability and selective removal of the resulting acetal are critical for achieving high yields in multi-step synthetic pathways.

Part 4: Experimental Protocols

Protocol 1: Safety and Handling

Trustworthiness: This protocol is based on established best practices for handling reactive chloroalkyl ethers and is designed to be a self-validating system of safety checks. A failure at any step necessitates a pause and re-evaluation.

WARNING: α-chloro ethers as a class are potent alkylating agents. The related compound, bis(chloromethyl) ether (BCME, CAS 542-88-1), is a known and potent human carcinogen.[5][6][7] While this compound is not classified as a human carcinogen, there is limited evidence of carcinogenicity in experimental animals, and it should be handled with extreme caution as a potential carcinogen.[3] All operations must be performed in a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.

  • Ventilation: All transfers and reactions must be conducted within a properly functioning chemical fume hood with a face velocity of at least 100 ft/min.

  • Dispensing: Use a syringe or cannula for transferring the liquid reagent. Avoid pouring. Ensure the container is sealed immediately after use.

  • Quenching and Waste: Prepare a quench solution (e.g., 1 M sodium carbonate or ammonia in isopropanol). All glassware and equipment that comes into contact with the reagent should be rinsed with this solution before being removed from the fume hood. All liquid waste should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.

  • Spill Response: In case of a small spill inside the fume hood, absorb the liquid with an inert material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal.

Protocol 2: Example Reaction - Protection of Ethylene Glycol

Expertise & Experience: This protocol illustrates the protection of a simple diol. The choice of a non-nucleophilic base like pyridine is critical; it acts as an acid scavenger to neutralize the HCl byproduct without competing as a nucleophile. The anhydrous conditions are necessary to prevent hydrolysis of the highly water-sensitive reagent.

Step-by-Step Synthesis Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve ethylene glycol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add distilled water to quench any unreacted reagent. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the protected diol.

References

  • 1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound CAS#: 13483-18-6 . ChemWhat. [Link]

  • This compound | C4H8Cl2O2 | CID 61632 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound - Hazardous Agents . Haz-Map. [Link]

  • Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Bis(chloromethyl) ether - Wikipedia . Wikipedia. [Link]

  • Bis-Chloromethyl Ether CAS Registry Number: 542-88-1 . University of California, Berkeley. [Link]

  • alcohol - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

spectroscopic data of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(chloromethoxy)ethane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 13483-18-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectroscopic signatures—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—grounded in the principles of chemical structure and analytical science. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a bifunctional alkylating agent with the chemical formula C₄H₈Cl₂O₂.[1] Its structure features a central ethane bridge connected via ether linkages to two chloromethoxy groups. This unique arrangement makes it a subject of interest for various synthetic applications.

Molecular and Physical Properties:

PropertyValueSource
CAS Number 13483-18-6[1]
Molecular Formula C₄H₈Cl₂O₂[1]
Molecular Weight 159.01 g/mol [1]
Physical Form Viscous liquid[2]
Synonyms Ethylene glycol bis(chloromethyl) ether

While not widely used commercially, this compound has been investigated for its potential in modifying cellulosic textiles to impart crease resistance, as a curing agent for epoxy resins, and in the synthesis of ion-exchange resins.[2]

Safety and Handling Considerations: As a chloroalkyl ether, this compound requires careful handling. The International Agency for Research on Cancer (IARC) has evaluated it and classified it in Group 3: "Not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals and a lack of epidemiological data.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood, are mandatory.

The Role of Spectroscopy in Structural Elucidation

Spectroscopic analysis is an indispensable tool in modern chemistry, allowing for the non-destructive investigation of molecular structure and purity.[3] By probing the interaction of molecules with electromagnetic radiation, techniques like IR, NMR, and MS provide distinct and complementary pieces of information that, when combined, allow for the unambiguous confirmation of a compound's identity.

Below is a generalized workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical entity like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified Sample of This compound IR FT-IR Spectroscopy Prep->IR  Acquisition NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR  Acquisition MS Mass Spectrometry (e.g., GC-MS) Prep->MS  Acquisition IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final Structural Confirmation IR_Data->Final Synthesis of Information NMR_Data->Final Synthesis of Information MS_Data->Final Synthesis of Information

Caption: Generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Principle & Rationale: Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the C-O ether linkages, C-H alkane bonds, and C-Cl haloalkane bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR This method is ideal for liquid samples as it requires minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Data Interpretation: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. While the raw spectrum is held in collections like the Sadtler Research Laboratories IR prism collection, the expected peaks can be predicted from its structure.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2950-2850C-H StretchAlkane (-CH₂-)Confirms the presence of the aliphatic ethane and methylene groups.
1150-1085C-O StretchEther (C-O-C)A strong, prominent band characteristic of the ether linkages, a key structural feature.
800-600C-Cl StretchHaloalkane (C-Cl)Confirms the presence of the terminal chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the atomic framework of a molecule. ¹H NMR maps the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The inherent symmetry of this compound is a key factor in its NMR signature, making it an excellent case for demonstrating the power of this technique.

mol Cl(a) - CH₂(b) - O(c) - CH₂(d) - CH₂(d) - O(c) - CH₂(b) - Cl(a) H_b Protons (b) H_d Protons (d) C_b Carbons (b) C_d Carbons (d)

Caption: Molecular structure and chemical environments.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time and more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation: Due to the molecule's symmetry, only two distinct proton environments are expected.

LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
H(d)~3.8Singlet4H-O-CH₂-CH₂-O-Protons on the central ethane bridge are in an identical chemical environment. Deshielded by adjacent oxygen atoms.
H(b)~5.5Singlet4HCl-CH₂-O-Protons are significantly deshielded by both the adjacent chlorine and oxygen atoms, resulting in a downfield shift.

¹³C NMR Data Interpretation: Similarly, two distinct signals are predicted for the carbon atoms.

LabelChemical Shift (δ, ppm) (Predicted)AssignmentRationale
C(d)~70-O-CH₂-CH₂-O-Carbon atoms of the ethane bridge, deshielded by the ether oxygen.
C(b)~85Cl-CH₂-O-Carbon atoms bonded to both chlorine and oxygen, experiencing strong deshielding effects.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Electron Ionization (EI) is a common high-energy technique that generates a reproducible fragmentation pattern, or "fingerprint."

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the sample from any impurities before it enters the mass spectrometer. The volatile liquid is injected into the GC, vaporized, and carried through the column by an inert gas.

  • Ionization: As the sample elutes from the GC column and enters the ion source, it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).[4]

  • Fragmentation: The high energy of the EI process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions.

  • Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Data Interpretation: The mass spectrum provides a wealth of structural information.

Molecular Ion (M⁺•): The key feature for this compound is the isotopic pattern caused by its two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).

  • M⁺• peak: Contains two ³⁵Cl atoms. m/z = 158.

  • (M+2)⁺• peak: Contains one ³⁵Cl and one ³⁷Cl. m/z = 160.

  • (M+4)⁺• peak: Contains two ³⁷Cl atoms. m/z = 162. The expected relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.

Key Fragmentation Patterns (Predicted):

m/z ValueProposed FragmentRationale
123/125[M - Cl]⁺Loss of a chlorine radical.
109/111[M - CH₂Cl]⁺Loss of a chloromethyl radical.
79/81[CH₂OCH₂Cl]⁺Alpha-cleavage, breaking the central C-C bond.
49/51[CH₂Cl]⁺Chloromethyl cation.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. IR spectroscopy confirms the presence of key ether and chloroalkane functional groups. The simplicity of the ¹H and ¹³C NMR spectra, each showing only two distinct signals, provides unequivocal evidence of the molecule's symmetry. Finally, mass spectrometry establishes the correct molecular weight and, crucially, confirms the presence of two chlorine atoms through its characteristic M⁺•:(M+2)⁺•:(M+4)⁺• isotopic pattern of 9:6:1. Together, these techniques form a self-validating system for the structural confirmation and purity assessment of this compound.

References

  • Mallak Specialties Pvt Ltd. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from Mallak Specialties Pvt Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzs-BVIOoZU4x6jFdnTy8wXyCBjpbK_611LWi0_aSaDzrj91xSjniquIzQ2-OulWDDReDdwI6pfFmV9elyTNuhUNFSU4etxlmdWj1mxED20oVI8eDYBmqPngMAfhdRF789nprg1IkMxlyskyOxcQtam3ts9GCfQ8B-Ep9QkurO6wwu95ZKu74e3tqs_HmhWjKP4vAT2XfaC8McvHdISsLS4VCiavVKw9I-kdzYCLQvTc=]
  • Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCusW2NbYvQsDsixXiYpNAxw6OggkJqIpdqrtU2IvZP9RnBOROKxnriVzcv_x_odawL5qdED4xev-yt7wdeFlGXPSM09tUVRsa7uHoUvgQ19z5baRnrsNxFzOgJ4FSB6tW0NY_4QnpU546uFqZEKDwiJIPZ_5seAJ07w==]
  • ChemicalBook. (n.d.). 1,2-Bis(2-chloroethoxy)ethane(112-26-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFySP5vyXJC1fgc8B5wyYvFApE4NCYQrpzacRXt98Zmul5-3XL4926k4xQCUEfFTlxa2klEbDgUNjeuJS0jQ7_8ii59IfoxkccpDiLbq-aAk1O6fZx935kqL-lNy7-16Gx5Z7xY7zteqKa58Wwq4OWBp3P-Si0=]
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBCtsjd0LIAsqOESzBx7NAQo7e54V5bkr3JCNiFCV1E5wASzdG0fssZHPTq3JACB6lh3iFGKm6nMesxc8JTR1UqfyaezfpuaFVFcyhxVrG23K_8IFahwsrEJvb_Z8w3kRHALjMyfLYxaS]
  • ChemicalBook. (n.d.). 1,2-Bis(2-chloroethoxy)ethane(112-26-5)IR1. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSyZTutF7ATcVyvBRvPmpR1i2dlNvmV4SC7Fy328OJGtRKphsrihGpE9tp6tOSEEI1b_jIzlLf4KZEwP6ES_kA-RLAE3dhbsD6DwRfYQQLOk5LtMpQRiLLYJ73lnlFtvc2r3-Xk7v6NKB49b5JTP9ZHWw0]
  • ChemicalBook. (n.d.). 1,2-Bis(2-chloroethoxy)ethane(112-26-5) 13C NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBdrOMZLVXhdQFdeL1m_f1v770j80aX5HJVKQZhp_2vMSj879tn-IK1bE7VQoL79mmPOz7OlMT23QZA93IfHYW0pjEI6PVrpGEJ9E-PAtPwmpUeDZPmQk1Hp2nE_B7cGrgw6I3hyKVKeC8MhISQN4voI0cY9R2]
  • PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY0hTghgz34mgxL3IwZQT4BdXHRdbkNa238RC41DRq_rFY3gbY21IR6EDKW5CaA36GXOgo1J2SDA28IuD8oCD0B6yHfex8DM6w3Vak7ZGafm6To4-1qhH667_gs9SzRakqLYakE6E0HE8fw6CLwcQI4BpvZA10Y2o-5XIQ1Z0517oA]
  • LGC Standards. (n.d.). This compound (>90%). Retrieved from LGC Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzt40-0oaWCbLd0P-A9oaRzrxa3k0voeE8HgVM71a5N9nDJLI9ZtcvN2l9cqZFsTfrU9jI2ab0R6WsfBlqKNQoOLk4S55IpMgb1td1Gq2hgmGAINro2LYrwCJsLNwcyydwG2cyhpXQSyGVOexKlYHLJvovu04L8XsxNFu4UM6BrhXveYRr5CqLMefqMKC7Fg==]
  • Sigma-Aldrich. (n.d.). 1,2-Bis(2-chloroethoxy)ethane 97. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pArWD5OaYrAhBnSrqSvzOxkGS8I4lN7_XbpKlWvwG8-dF3nhHnKCSXZmFIq6qYMcVxxq5g2swQ5n9_cOBBQ0qu8ZaJ_BtphAHIZ9o3cMbRqQGda7-EZcgbNtO7pox36zXg7TD0TPxUGTI_nq0mS1fmjb8g==]
  • NIST. (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. Retrieved from the NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYF-N0YpnaSRzy5cW7Hxyr_qLl_52xA9Lj7mFclK4Pg8pm4OQUTPr6DmhohtOJYE6qEVmc8Jk2AZAfm6MeB3NoOa3h4463uOZh8lS62kWpPYwTxJumRhDmQ-p2CIgMeMPcIfPFRnnRuLsOvZcGPGe30syxDrk=]
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS Common Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Vf_yIXUooynqleOoVfwN4fm9xIk5PM2tBJQV6ujDIC72dOOpHB7Qwzl7RrhsnDT3UJ-gLcr05IB4VfvJlSWKVgG81LhIijKMwc97_9Q1alAWEwp-b9cUOtq1JAu038Rt-PcFLe9s4GvLqYRoZKTFqx3N]
  • PubChem. (n.d.). Bis(Chloromethyl) Ether. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH73o-dnoyQCGSABQxh1coZ_sMTu2VSH8nYYw6KWP7AzLLoMGDk34yEwRzsPmm2OvNzDaNOkGBcP1yZqDwyJUmHxcyvyA1sZuO6VyaQRnkgjCQVrIZEnSkpdFzZysly6ApzpL1N3yGeVteeTEeuODZeAV8UFPw0gx22Bh5h]
  • Tokyo Chemical Industry. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from Tokyo Chemical Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENq5vsm2NDRXd1MD4NXWggRsSGPgKpGxwfwiueATx6VLZzWrVSm7WS8kgJF9H8RSZjhsDGPZczmet8qoP03VtIuAEiDHbXWMdos8naEt3QFs8TxNceoGVMqd0FNvZGmXLDZahAfQ==]
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Bis(2-chloroethoxy)ethane. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfMGjEjIp7dg11q0V-dIKZs1GOeHQSj36ooH_Y_E4SeluyyCduB71uGJsPrLQ0Q9SmB6IHFrFg97YdgH8utpLvXGRWAosH-b9xeBsATl0FHLIW4YHrzLFEs1ccTFPa6NkjQCXHwoWVlIB5HfO_XlB2VSmXTYUqgwXtedPJrUu2kPbWiGIckkWYoSsSB_LMetrZJ7H3TL-OHj42u5N0e9akTZqVP0HNjlHRtpf1cKxwHJvaSIu7ulSmdVAFKHtnhPWKP8j4GvABjQQ0FjKC8EazzyDXZF78YA==]
  • ResearchGate. (2018). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMmmY6AbAd6ccdsLSEANj248HXPOX0nC7yU5UXVmLRxIpNy65bKkW1h0opNuWzWHQZhGGgHmT4MXp5HkJXrgM4XgF2P8gK0dZ_cWJ2xgtEl80n5GfQ1rfsE9bCEulMbc3AQm2kOJY8YcQOlgkMaOIGzXCwyXEjHNc8ZbaIsFxQ2iKmfsv-x19Ny9H0I2xxG19meN6uptwkRxHM2oUF6HFzfHZK0U16SfgX7UQ4pddMtRyyy_On-dW0zvdR5Bf03qbA3ZQ5BrfKONPnF5UIZyDEcLY=]
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from Doc Brown's Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVbfCgiq7t-GAq06X3fC_tk5vVFNxB6uY8bsdk-R8SeD9oB2rxJKC2Em1P3T6c_I8I_5lxQ1BpGhDeOHT3hN1KbudrAsp-s29qAi3xpr4rTjK10p0lx00vnu6RDi_5PqEYeWZiqS2jrMjXLP1V4114DySyZ9ZK5fEe6Lc2cgSJHhs=]
  • OEHHA. (2011). Chloroalkyl ethers. Retrieved from oehha.ca.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifUZuDTPjfbuVW-LWKMU4tECXpRglvEtRlthQcJKcx1PWUW3Xd4Y65uA7OCarmEqItBNkcq1yvPNJv9syO1Nj5hxP0EKjcwmq99DYXQ6Z0wUDyhj8CAZwjSNsqcZrujxBLN5vOgNK64w8GTag28tOmYSARwoVX8Uwr-4OP9O7e1JcDHBEuaSHIu0qoj-M-v_GxffZ28sF]
  • Simson Pharma Limited. (n.d.). This compound. Retrieved from Simson Pharma Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEum7DZPhasI3MxQ480zhTZ8fP04QECQ5amZbfjSNOrD0JChd4M7BnDNEFI8lTlqrpR2cMXwC0YcfgDuBBa3IP8VyCKotK4bnwBS8NSLi4cyJO0ezyAOA8Y5xhG-8Z1mz4Qu9YSs6KFyL1XkAhPnqKf3q3yivvOmRlMldo4]
  • ChemicalBook. (n.d.). 1,2-BIS(TRICHLOROSILYL)ETHANE(2504-64-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRJ31nG3AlKVnE9QuzcFH6jLd6AS0Gik_nETs40RBTZCYc5aczL22ZcW10LTNjHucJPOi4yZIqdE2HWVECUZN94S8jj4xt4FTFPZproDbrg2ZzW1OU3r-WfDgZUedLg5zS1E53Qp7idtskyCQOOJeYwFJccisd]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,1,1-Tris(chloromethyl)ethane. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq2rBFw9Qh5EuwnBpus8b6BRoW3Fe1R6Ssb-3TaqAnXSbZOkL2QGm1_N-iJ1kbEfg3PnA4vShJ2ck5EcAi-obJU3CxS9DGyBr6hCUJWCbhiXIaTWVdiE6jhFcoXkLnV6UQ-gdgKk8J9L-4hp_q0H8OhI2ODigX7UQ96DZg5UZ7KaKalAyIMBfk70B57fkgBpjnQMDgvDVJBjJCCDSx9u6fChJb1SsImjdb2E98wVH3rl5hK00Ch23JW-tF6QFWUl1eBmTtFuCvIXUCHPfG]
  • ScienceDirect. (n.d.). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Retrieved from ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHROL6e5zHKKE92sEy_T9MBtuNt7NRd9IypHPxL7IHrS5pVwgKy2MEYe8LY8Fjyq4QNLqZUUHSGEelB0rzDLbWcWEaSFHOQO-6brDJmwstUHrLVf4FY5xZRrMXmziXL]
  • Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAJjcKwVFYYFfgJYZ0on5L7b-tAgkWSaXcScRRtvCWgCg8AEFmX_hkL_Xn3kNq6By5_wXg_yXZH8Jv2eG5EJ6PwxUCSOIalA2t2q7YWE7KCaILJxn7TUkB_ybGGAAxTrWkSeSm6xjjOLc=]
  • EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from EBSCO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBLBXYw8cR3aOAahWAGFfeoAJxI39C7wVrxBijtcZWm-f3oKM12H0Me4YcMNnDqIvBm28Gp-5kKqyYB5iJ0Sg6I7Glzxw4fr_GcW-ras7y8Y0cIhX8JLYeidOHcceIklw-ssRxKEt6dOY6heH19MF9YrLiq9Ve2HWhhN25Hzf-VuZb_g==]
  • Carl ROTH. (2025). Safety Data Sheet: Chloro(chloromethoxy)methane. Retrieved from Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzdzXvzeqs7ZG0nPzKHG-rXwFgzjNF-0HPV0aF8ROvtYKCrwj7xU5j21knzmpKfFcfgrM7HqeyojcF9jZPnEM9WnoIAnHReWcsY1R14A2VnCMb5r8VUT7oOqPrQjTrsdhFvBL7DrPArsyv6a-bfghg5CBZNQ69wq77oNB35U_fMjWOuLqsOJRph_2uBNaCzh190ULePF9I0dGTj04bczcy_1iq5PEbaUlMSs0xdg-IUQualkPpS-P1SjW5zyNX9sifI6RcRX2i2kd7Abr6yUqtJEBwH_0rPCYj7HbSkFAxN21bvUbFkwnXzG-SKWg1jfjlqmz1aoT6aOH_gD8N7Mzj3ckUrcghdyRSF1UnxywgnoCR5uLP9pbq8DqpRC9S28Cbq6ZhRAEk8F0ZddZ6Gq8_iaF4rQN73ARw4WwpqDqyrNV8RErfDcwKFui2gPAwiM5k2XOgTzY]
  • ChemicalBook. (n.d.). 1,2-Dichloroethane (107-06-2) 13C NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMxvvs9R6wIKFUG4YumKvZMXsDGkmIlW0jTU56n5OvPgq00UMR_a5K0sg16ZEvcy3p6qtciSzERu_nbmZ9tibraamvgufe4n0TibgheKSRCVYfkHsdrs2psBC1iY4tr_Fu67y35hbZ1I5-YW_8TL_HHPUtJD6]

Sources

toxicity of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology of 1,2-Bis(chloromethoxy)ethane

Executive Summary

This compound is a chloroalkyl ether of significant toxicological concern due to its chemical structure. Direct toxicological data for this specific compound is limited; however, its classification as an α-chloroether provides a strong basis for predicting its biological activity. This guide synthesizes the available information on this compound and leverages comprehensive data from its close structural analogue, bis(chloromethyl) ether (BCME), to provide a thorough toxicological assessment. Both compounds are potent, bifunctional alkylating agents, a property that drives their extreme toxicity and carcinogenicity. The primary mechanism of action involves the formation of highly reactive carbocations that alkylate nucleophilic sites on macromolecules, most critically DNA, leading to genotoxicity and mutagenesis. Evidence from animal studies on this compound, combined with extensive human and animal data on BCME, confirms a high carcinogenic potential. This document provides an in-depth review of the mechanism of toxicity, summarizes key toxicological data, outlines validated experimental protocols for hazard assessment, and establishes guidelines for safe handling.

Chemical Identity and Physicochemical Properties

Understanding the begins with its chemical identity and that of its highly toxic analogue, bis(chloromethyl) ether (BCME). The key feature of both molecules is the α-chloroether functional group (R-O-CH₂Cl), which is exceptionally reactive.

PropertyThis compoundBis(chloromethyl) ether (BCME)
Synonyms Ethane, 1,2-bis(chloromethoxy)-BCME, Dichloromethyl ether, Chloro(chloromethoxy)methane
CAS Number 13483-18-6[1]542-88-1[2]
Molecular Formula C₄H₈Cl₂O₂[3]C₂H₄Cl₂O[2]
Molecular Weight 159.01 g/mol 114.96 g/mol
Appearance Data not widely availableColorless, volatile liquid with a suffocating odor[2]
Key Reactive Moiety Two α-chloroether groupsTwo α-chloroether groups

The presence of these reactive groups means both substances hydrolyze rapidly in aqueous environments.[2][4] This instability is central to their biological activity but also presents challenges for toxicological testing, as the parent compound has a short half-life in biological media.

Mechanism of Toxicity: Bifunctional Alkylation

The extreme toxicity of α-chloroethers is a direct result of their ability to act as potent alkylating agents. The carbon-chlorine bond is readily cleaved, forming a resonance-stabilized carbocation that is a powerful electrophile. This cation aggressively reacts with nucleophiles in biological systems.

The process can be visualized as follows:

  • Heterolytic Cleavage: The C-Cl bond breaks, leaving a highly reactive carbocation and a chloride ion.

  • Nucleophilic Attack: The carbocation is attacked by nucleophilic sites in cellular macromolecules, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of a stable covalent bond (alkylation).

Because this compound is a bifunctional agent (containing two reactive α-chloroether groups), it has the capacity to form DNA adducts at two different sites, potentially leading to DNA cross-linking. This type of damage is particularly difficult for cellular repair mechanisms to resolve and is strongly associated with high levels of cytotoxicity, mutagenicity, and carcinogenicity.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: DNA Alkylation BCME Cl-CH₂-O-CH₂-CH₂-O-CH₂-Cl (this compound) Carbocation [Cl-CH₂-O-CH₂-CH₂-O-CH₂⁺ ↔ Cl-CH₂-O-CH₂-CH₂-O=CH₂] (Resonance-Stabilized Carbocation) BCME->Carbocation Spontaneous Heterolysis Cl_ion Cl⁻ Carbocation->Cl_ion DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) Carbocation->DNA_Base Nucleophilic Attack Adduct DNA-CH₂-O-CH₂-CH₂-O-CH₂-Cl (Monoadduct) DNA_Base->Adduct Crosslink DNA-CH₂-O-CH₂-CH₂-O-CH₂-DNA (Cross-linked Adduct) Adduct->Crosslink Second Alkylation Event

Caption: Mechanism of DNA alkylation by this compound.

Toxicological Profile

Direct Evidence for this compound

Direct toxicological studies on this compound are scarce. However, the available data strongly indicates carcinogenic activity, consistent with its mechanism of action.

Study TypeSpeciesRouteKey FindingsReference
CarcinogenicityFemale ICR/Ha Swiss miceDermal (502-day)Increased incidence of skin papilloma and skin carcinoma.[1]
CarcinogenicityFemale ICR/Ha Swiss miceSubcutaneous injection (569-day)Increased incidence of injection-site sarcomas.[1]

These findings, though limited, are authoritative. They confirm that this compound is a carcinogen in animal models upon direct application, aligning perfectly with the predicted activity of a potent, direct-acting alkylating agent.

Profile of Analogue Bis(chloromethyl) ether (BCME)

The extensive database for BCME serves as a robust foundation for predicting the full toxicological profile of this compound. BCME is recognized as a non-threshold toxicant, meaning there is believed to be some risk of adverse health effects at any level of exposure.[2]

Acute Toxicity BCME is acutely toxic via inhalation, oral, and dermal routes.[2]

  • Inhalation: The primary effect is severe irritation of the respiratory tract.[4] In animal studies, acute exposure causes lung congestion, edema, and hemorrhage, which can be fatal.[4][5] The 7-hour LC₅₀ in rats and hamsters is approximately 7 ppm.[5]

  • Dermal: Contact with the liquid is highly irritating to the skin.[4] A single application to rabbits resulted in moderate erythema and marked necrosis.[5]

  • Oral: The oral LD₅₀ in rats is 278 mg/kg body weight.[2]

Chronic Toxicity and Carcinogenicity The most significant long-term effect of BCME exposure is cancer.

  • Human Evidence: Numerous epidemiological studies have demonstrated that occupational exposure to BCME is unequivocally linked to an increased risk of lung cancer in humans, predominantly small-cell carcinoma.[1][4][6] For this reason, BCME is classified as a human carcinogen.[7]

  • Animal Evidence: Inhalation studies in animals confirm its potent carcinogenicity, causing nasal and lung tumors.[4] Even brief or intermittent exposures can lead to tumor development, highlighting that chronic exposure is not a prerequisite for its carcinogenic effects.[4]

Experimental Protocols for Hazard Assessment

Evaluating highly reactive and volatile compounds like this compound requires specialized protocols that account for their chemical instability.

In Vitro Mutagenicity: Modified Ames Test

Causality and Rationale: The standard Ames test (bacterial reverse mutation assay) is a cornerstone of genotoxicity testing. However, for a compound that rapidly hydrolyzes, the standard aqueous protocol is inadequate, as the compound would degrade before it could interact with the bacterial DNA. The protocol must be modified to ensure the test system is exposed to the parent compound.

Detailed Methodology:

  • Strain Selection: Use Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.

  • Test Article Preparation: Prepare fresh solutions of this compound immediately before use in a non-aqueous, sterile solvent (e.g., dimethyl sulfoxide, DMSO).

  • Modified Pre-incubation Assay:

    • To a sterile test tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for metabolic activation, though direct-acting alkylators may not require it) or phosphate buffer, and 0.05 mL of the test article solution.

    • Immediately vortex and pre-incubate at 37°C for a minimized time (e.g., 20-30 minutes) to allow for cellular uptake before significant hydrolysis occurs.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine and biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Self-Validating System:

  • Negative Control: Vehicle (DMSO) alone. This establishes the spontaneous reversion rate.

  • Positive Control: A known mutagen (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) to confirm the sensitivity of the bacterial strains.

  • Validation Criterion: A dose-dependent increase in the number of revertant colonies to at least twice the background (negative control) rate is considered a positive result.

G cluster_workflow Modified Ames Test Workflow prep Prepare fresh test article in DMSO mix Combine bacteria, S9 mix, and test article prep->mix culture Prepare overnight bacterial culture culture->mix incubate Short pre-incubation (20 min @ 37°C) mix->incubate plate Add top agar and plate incubate->plate incubate2 Incubate plates (48h @ 37°C) plate->incubate2 score Count revertant colonies incubate2->score

Caption: Workflow for a modified Ames test for hydrolytically unstable compounds.

In Vivo Carcinogenicity: Dermal Application Study

Causality and Rationale: Based on the positive animal data for this compound, a dermal carcinogenicity study is a highly relevant model for confirming and quantifying its carcinogenic potential. This route ensures direct exposure to the target tissue and minimizes systemic hydrolysis that might occur with oral or injection routes.

Detailed Methodology:

  • Animal Model: Use a strain sensitive to skin carcinogenesis, such as female ICR/Ha Swiss mice or C3H/HeJ mice (50 animals per group).

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dosing Preparation: Prepare solutions of this compound in a volatile solvent like acetone immediately prior to application. Doses should be based on a range-finding study.

  • Application:

    • Shave a small area (approx. 2x2 cm) on the dorsal skin of each mouse.

    • Apply the test solution (e.g., 0.1 mL) to the shaved area using a micropipette three times per week.

  • Observation:

    • Monitor animals daily for signs of toxicity.

    • Record body weights weekly.

    • Palpate the application site weekly to detect tumor formation. Record the time to first tumor appearance and the number and size of tumors.

  • Study Duration: Continue the study for a significant portion of the animal's lifespan (e.g., 18-24 months) or until morbidity requires euthanasia.

  • Histopathology: At termination, conduct a full necropsy. The application site and any observed masses should be preserved for detailed histopathological examination by a certified pathologist.

Self-Validating System:

  • Vehicle Control Group: Receives applications of the solvent (acetone) only. This group is critical for determining the background rate of skin tumors.

  • Positive Control Group: Treated with a known skin carcinogen (e.g., 7,12-dimethylbenz[a]anthracene, DMBA) to validate the susceptibility of the animal model and the study procedures.

  • Validation Criterion: A statistically significant, dose-dependent increase in the incidence of skin papillomas and/or carcinomas in the treated groups compared to the vehicle control group constitutes a positive finding.

Conclusion

While direct toxicological data for this compound is limited, the available evidence from animal studies, combined with a mechanistic understanding of the α-chloroether functional group and extensive data from the analogue BCME, provides a clear and compelling picture. This compound should be regarded as a potent, direct-acting genotoxic carcinogen. Its high reactivity makes it a hazard via inhalation, dermal, and oral routes, with the primary concerns being severe tissue irritation and a high risk of cancer induction. All work with this compound must be conducted with stringent engineering controls and personal protective equipment to reduce exposure to the lowest possible level.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for Bis(chloromethyl)ether. U.S. Department of Health and Human Services. [Link]

  • Canada. (1993). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Environment Canada and Health Canada. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(Chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. National Toxicology Program. [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). This compound. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011). Evidence on the Carcinogenicity of Chloroalkyl ethers. California Environmental Protection Agency. [Link]

  • U.S. National Library of Medicine. (n.d.). HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME). National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(chloromethoxy)ethane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1,2-bis(chloromethoxy)ethane, a unique bifunctional organic compound. While its history is not as extensively documented as some other reagents, its structure presents intriguing possibilities for applications in various fields of chemical synthesis. This document aims to consolidate the available scientific knowledge regarding its discovery, synthesis, chemical properties, and potential uses, with a strong emphasis on safety and handling. As a Senior Application Scientist, the goal is to present this information with technical accuracy and practical insight for the scientific community.

Discovery and Historical Context

The first documented synthesis of this compound, also known as ethylene glycol bis(chloromethyl) ether, is attributed to Yu. V. Pokonova in 1967, as reported in the "Doklady - Akademiya Nauk Azerbaidzhanskoi SSR". While the full text of this original publication is not widely accessible, the reference points to its emergence during a period of active research into α-chloroethers and their applications in polymer and materials science. These compounds were recognized for their high reactivity as alkylating and cross-linking agents.

It is crucial to distinguish this compound (CAS RN: 13483-18-6) from the similarly named 1,2-bis(2-chloroethoxy)ethane (CAS RN: 112-26-5). The former is the subject of this guide and possesses two chloromethoxy (-OCH₂Cl) groups, which are significantly more reactive due to the lability of the chlorine atom alpha to an ether oxygen. This reactivity profile is central to its potential utility and also dictates the stringent safety precautions required for its handling.

Physicochemical Properties

This compound is a viscous liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₈Cl₂O₂
Molecular Weight 159.01 g/mol [1]
CAS Registry Number 13483-18-6
Boiling Point 99-100 °C @ 22 mmHg[1]
Density 1.2879 g/cm³ @ 14 °C[1]
Solubility Soluble in water[1]
Synonyms Ethylene glycol bis(chloromethyl) ether, Ethane, 1,2-bis(chloromethoxy)-

Synthesis and Reaction Mechanism

General Synthetic Approach

The synthesis of α-chloroethers typically involves the reaction of an alcohol with formaldehyde (or its trimer, paraformaldehyde) and hydrogen chloride. In the case of this compound, the diol, ethylene glycol, serves as the starting alcohol.

The reaction proceeds via the formation of a hemiacetal intermediate from the reaction of ethylene glycol and formaldehyde. This is followed by nucleophilic substitution of the hydroxyl group by a chloride ion under acidic conditions. Given that ethylene glycol has two hydroxyl groups, this process occurs at both ends of the molecule to yield the desired product.

G cluster_reactants Reactants cluster_products Products Ethylene Glycol HO-CH₂-CH₂-OH Ethylene Glycol->Reaction Formaldehyde 2 HCHO Formaldehyde->Reaction HCl 2 HCl HCl->Reaction Product Cl-CH₂-O-CH₂-CH₂-O-CH₂-Cl Water 2 H₂O Reaction->Product Reaction->Water caption General Synthesis of this compound

Caption: General reaction scheme for the synthesis.

Plausible Experimental Protocol

Disclaimer: This protocol is a theoretical construction and has not been experimentally validated. It should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment, given the potential hazards of the reactants and product.

Materials:

  • Ethylene glycol

  • Paraformaldehyde

  • Anhydrous Hydrogen Chloride (gas or a solution in a non-protic solvent)

  • Anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve ethylene glycol in the anhydrous solvent.

  • Add paraformaldehyde to the solution and stir to create a suspension.

  • Cool the mixture in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic and the temperature should be carefully monitored and maintained near 0°C.

  • Continue the addition of HCl until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature.

  • Wash the reaction mixture with ice-cold water to remove any unreacted HCl and formaldehyde.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Reactivity and Potential Applications

The high reactivity of the chloromethoxy groups makes this compound a potent bifunctional alkylating agent. The chlorine atoms are readily displaced by a wide range of nucleophiles, allowing for the introduction of the ethylene glycol dioxy-dimethylene linker into various molecular architectures.

While it has not been widely commercialized, research has explored its potential in several areas[1]:

  • Polymer Chemistry: As a cross-linking agent for polymers containing nucleophilic functional groups. It can impart crease resistance to cellulosic textiles and improve the wet strength of materials.[1]

  • Resin Synthesis: As a curing agent for epoxy resins and in the synthesis of ion-exchange resins.[1]

  • Materials Science: In the preparation of light-sensitive polymers for applications in lithography.[1]

  • Rubber Industry: As a stabilizer for vulcanized rubbers.[1]

G cluster_applications Potential Applications BCME This compound Polymers Polymer Cross-linking BCME->Polymers Reacts with -OH, -NH₂, etc. Resins Resin Curing BCME->Resins Cures epoxy groups Materials Photosensitive Polymers BCME->Materials Forms photosensitive polymers Rubber Rubber Stabilization BCME->Rubber Acts as a stabilizer caption Potential applications of this compound.

Caption: Potential applications of this compound.

Safety and Toxicology

Extreme caution is advised when handling this compound and related α-chloroethers.

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[1] This classification indicates that there is inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. However, it is important to note that the structurally related compound, bis(chloromethyl) ether, is a known human carcinogen. Therefore, it is prudent to handle this compound with the same level of precaution as a carcinogen.

Handling Precautions:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood with a high rate of air exchange.

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Decontamination: All surfaces and equipment should be decontaminated after use.

  • Waste Disposal: Dispose of all waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Toxicological Information:

  • Upon heating, it can decompose to emit toxic fumes of hydrogen chloride.[1]

  • Due to its reactivity, it is expected to be an irritant to the skin, eyes, and respiratory tract.

Spectroscopic Data

Access to definitive, published spectroscopic data for this compound is limited. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: Two distinct signals would be expected: a triplet for the ethylene glycol protons (-O-CH₂-CH₂-O-) and a singlet for the chloromethyl protons (-O-CH₂-Cl).

  • ¹³C NMR: Two signals would be anticipated, corresponding to the two different types of carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic C-O-C ether stretches and C-Cl stretches would be prominent features.

Conclusion

This compound is a highly reactive, bifunctional reagent with potential applications in polymer and materials science. Its synthesis from readily available starting materials makes it an accessible building block. However, the significant safety concerns associated with α-chloroethers necessitate stringent handling procedures. Further research into its reactivity, applications, and a more complete toxicological profile would be beneficial for the scientific community to fully and safely explore the potential of this intriguing molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61632, this compound. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 31, 2026, from [Link].

Sources

Technical Guide: Stability, Storage, and Handling of 1,2-Bis(chloromethoxy)ethane

[1]

CAS Number: 13483-18-6 Formula: C₄H₈Cl₂O₂ Molecular Weight: 159.01 g/mol Synonyms: Ethane, 1,2-bis(chloromethoxy)-; Ethylene glycol bis(chloromethyl) ether.[1][2]

Executive Summary & Risk Profile

1,2-Bis(chloromethoxy)ethane is a bifunctional alpha-haloether used primarily as a cross-linking agent and intermediate in organic synthesis.[1] Structurally analogous to the potent carcinogen bis(chloromethyl) ether (BCME), it possesses high alkylating potential and reactivity.

Critical Directive: Treat this compound with the same biosafety level protocols as Group 1 carcinogens. Its primary instability mode is rapid hydrolysis, releasing hydrogen chloride (HCl) and formaldehyde.[1] Strict exclusion of moisture is the governing principle of its storage.[1]

Chemical Identity and Physicochemical Properties[3][4][5][6][7]

Understanding the physical state is a prerequisite for designing containment strategies.[1]

PropertyValueContext for Handling
Appearance Colorless to pale yellow liquidDiscoloration indicates decomposition (HCl formation).[1]
Boiling Point 99–100 °C @ 22 TorrVolatile; significant vapor hazard even at room temp.[1]
Density 1.284 g/cm³ @ 20 °CHeavier than water; sinks in aqueous spills.[1]
Solubility Soluble in polar aprotic solvents (DCM, THF)Reacts violently with protic solvents (Water, Alcohols).[1]
Flash Point > 110 °C (Estimated)Combustible, but toxicity is the primary hazard.

Stability Profile and Decomposition Mechanism

Hydrolytic Instability

The alpha-chloro ether linkage (-O-CH2-Cl) is highly susceptible to nucleophilic attack by water.[1] This reaction is autocatalytic; the HCl produced further catalyzes the cleavage of the ether bonds.

Decomposition Pathway:

  • Ionization: The C-Cl bond cleaves, stabilized by the adjacent oxygen lone pair, forming a reactive oxocarbenium ion.[1]

  • Nucleophilic Attack: Water attacks the oxocarbenium ion.[1][3]

  • Fragmentation: The hemiacetal intermediate collapses to release formaldehyde and HCl, ultimately yielding ethylene glycol.[1]

Visualization: Hydrolysis Mechanism

The following diagram illustrates the stepwise degradation pathway that necessitates anhydrous storage.

HydrolysisMechanismStartThis compoundInter1Oxocarbenium Ion(Rate Limiting)Start->Inter1- Cl⁻ (Ionization)Inter2HemiacetalIntermediateInter1->Inter2+ H₂O (Nucleophilic Attack)ProductsEthylene Glycol + 2 HCHO + 2 HClInter2->ProductsCollapse

Figure 1: Stepwise hydrolysis mechanism showing the formation of toxic byproducts (Formaldehyde and HCl).[1]

Thermal Stability

While stable at ambient temperatures under inert atmosphere, the compound degrades upon heating above 100 °C, particularly in the presence of trace metals (Fe, Al) which act as Lewis acid catalysts for decomposition.[1]

Storage Protocols

To maintain purity (>95%) and safety, a multi-barrier storage system is required.[1]

Environmental Conditions[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is optimal to arrest kinetic decomposition.[1]

  • Atmosphere: Strictly Inert (Argon or Nitrogen) .[1] The headspace must be backfilled after every use.[1]

  • Hygroscopy: The compound is not just hygroscopic; it is water-reactive.[1] Store over activated 4Å Molecular Sieves if the container is frequently opened.[1]

Container Specifications
  • Primary Container: Borosilicate glass with a Teflon (PTFE) lined screw cap.[1] Avoid metal containers due to corrosion from potential HCl evolution.[1]

  • Secondary Containment: The primary vial must be sealed inside a secondary, unbreakable jar (e.g., Nalgene) containing a desiccant packet and an acid scavenger (e.g., a small packet of solid sodium carbonate) to neutralize any leaking fumes.[1]

Operational Handling and Safety

Engineering Controls
  • Primary Barrier: All handling must occur inside a Chemical Fume Hood or a Glovebox .[1]

  • Airflow: Ensure hood face velocity is >100 fpm.

  • Trap: When using a vacuum line to transfer or distill, install a liquid nitrogen trap to prevent vapors from entering the pump oil.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Viton.[1] Standard nitrile degrades rapidly upon contact with alkylating agents.[1]

  • Respiratory: If work is outside a hood (strictly discouraged), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.[1]

Decontamination and Quenching Protocol

Never dispose of the neat chemical directly.[1] It must be chemically quenched to destroy the alkylating functionality.

Quenching Reagents[1][2]
  • Preferred: 10% Aqueous Ammonia (NH₄OH) or 5% Sodium Hydroxide (NaOH).[1]

  • Mechanism: Ammonia acts as a sacrificial nucleophile, converting the chloro-ether to a harmless amine/alcohol derivative while neutralizing the acid.[1]

Step-by-Step Quenching Workflow
StepActionRationale
1 Dilution Dilute the residual organic material with an inert solvent (e.g., Dichloromethane or Toluene) to moderate the exotherm.
2 Preparation Prepare a stirred bath of 10% NH₄OH (excess, ~10 equivalents) in a large beaker.
3 Addition Slowly add the diluted organic solution to the ammonia bath dropwise. Expect mild fuming/heat.
4 Digestion Stir the mixture for 30–60 minutes to ensure complete hydrolysis of the alpha-chloro bond.
5 Verification Check pH. If acidic, add more base.[1] The organic layer can now be separated and disposed of as halogenated waste.[1]
Visualization: Handling Decision Tree

This workflow ensures no step is missed during the lifecycle of the compound in the lab.

HandlingWorkflowArrivalReceipt of MaterialInspectInspect Seal & Color (Colorless?)Arrival->InspectStorageStore: 4°C, Argon, Secondary ContainmentInspect->StoragePassWasteQuench: 10% NH4OHStir 1 HourInspect->WasteFail (Yellow/Fuming)UseUsage: Fume Hood OnlyDouble Gloves (Laminate)Storage->UseUse->StorageReseal under ArUse->WasteResiduals

Figure 2: Operational decision tree for the safe lifecycle management of this compound.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Bis(chloromethyl)ether and Chloromethyl Methyl Ether.[1] Vol 15. International Agency for Research on Cancer.[1][4]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 61632).[1]

  • Berliner, M. A., & Belecki, K. (2008).[1] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers.[1][5] Organic Syntheses.[1] (Provides quenching protocols for alpha-haloethers).

  • Díaz-Benito, B., et al. (2010).[1][6] Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A. (Mechanistic insights into ether hydrolysis).

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulatory context for chloromethyl ethers).[1][7][8]

Methodological & Application

The Dual-Faced Reagent: A Guide to 1,2-Bis(chloromethoxy)ethane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Electrophile

1,2-Bis(chloromethoxy)ethane (BCME), with the CAS number 13483-18-6, is a bifunctional electrophilic reagent that holds significant potential in modern organic synthesis. Its structure, featuring two reactive chloromethoxy groups tethered by an ethylene glycol linker, allows it to act as a versatile building block for the introduction of a protected formaldehyde equivalent or as a cross-linking agent. Despite its utility, the inherent reactivity and potential hazards of BCME and related α-chloroethers necessitate a thorough understanding of its properties and handling requirements. This guide provides an in-depth exploration of BCME's applications, reaction mechanisms, and detailed protocols to empower researchers in leveraging its synthetic capabilities safely and effectively.

Physicochemical Properties and Characterization

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₄H₈Cl₂O₂[1]
Molecular Weight 159.01 g/mol [1]
Boiling Point 99-100 °C @ 22 Torr[2]
Density 1.2839 g/cm³ @ 20 °C[2]
CAS Number 13483-18-6[1]

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to be simple, showing two singlets. One singlet would correspond to the four protons of the ethylene bridge (-O-CH₂-CH₂-O-), and the other to the four protons of the two chloromethylene groups (-O-CH₂-Cl). The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

  • ¹³C NMR: The spectrum would likely show two distinct signals, one for the carbon atoms of the ethylene bridge and another for the chloromethylene carbons.[3]

  • IR Spectroscopy: Key vibrational modes would include C-O-C stretching frequencies characteristic of ethers and C-Cl stretching frequencies.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and cleavage of the ether linkages.[4]

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles. This reactivity allows for its use in several key transformations.

Protection of Diols: Formation of Formaldehyde Acetals

One of the primary applications of BCME is in the protection of 1,2- and 1,3-diols. The reaction of a diol with BCME in the presence of a non-nucleophilic base, such as Hunig's base (N,N-diisopropylethylamine), leads to the formation of a cyclic formaldehyde acetal. This strategy is valuable in multi-step syntheses where the diol functionality needs to be masked to prevent unwanted side reactions.

Mechanism of Diol Protection:

The reaction proceeds via a double nucleophilic substitution (Sₙ2) mechanism. The alkoxide, formed by the deprotonation of the diol by the base, attacks one of the electrophilic chloromethylene carbons, displacing the chloride ion. An intramolecular cyclization then occurs as the second alkoxide attacks the remaining chloromethoxy group.

G Diol R-OH (Diol) Alkoxide R-O⁻ Diol->Alkoxide - H⁺ Base Base BH Base-H⁺ Intermediate R-O-CH₂OCH₂CH₂OCH₂Cl Alkoxide->Intermediate Sₙ2 Attack BCME ClCH₂OCH₂CH₂OCH₂Cl Product Cyclic Acetal Intermediate->Product Intramolecular Sₙ2 Attack Chloride1 Cl⁻ Intermediate->Chloride1 Loss of Cl⁻ Chloride2 Cl⁻ Product->Chloride2 Loss of Cl⁻

Figure 1: Mechanism of Diol Protection with BCME.

Protocol: Protection of Ethylene Glycol

This protocol describes a general procedure for the protection of a simple 1,2-diol.

Materials:

  • This compound (BCME)

  • Ethylene glycol

  • N,N-Diisopropylethylamine (Hunig's base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a stirred solution of ethylene glycol (1.0 eq) and N,N-diisopropylethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired protected diol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: BCME is sensitive to moisture and can hydrolyze. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent this side reaction.

  • Base: A non-nucleophilic base like Hunig's base is used to deprotonate the diol without competing as a nucleophile in the reaction with BCME.

  • Stoichiometry: A slight excess of BCME is used to ensure complete conversion of the diol. An excess of the base is used to drive the equilibrium towards the formation of the alkoxide.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction.

Cross-Linking Agent for Polymers

The bifunctional nature of this compound makes it an effective cross-linking agent for polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. The reaction forms stable ether or amine linkages, respectively, creating a three-dimensional network that enhances the polymer's mechanical and thermal properties.

Mechanism of Polymer Cross-Linking:

The cross-linking process involves the reaction of the chloromethoxy groups of BCME with nucleophilic sites on different polymer chains, forming covalent bonds between them.

G Polymer1 Polymer Chain 1 (-NuH) Crosslinked Cross-linked Polymer Polymer1->Crosslinked Polymer2 Polymer Chain 2 (-NuH) Polymer2->Crosslinked BCME ClCH₂OCH₂CH₂OCH₂Cl BCME->Crosslinked

Figure 2: BCME as a Polymer Cross-linking Agent.

Protocol: Cross-Linking of Poly(vinyl alcohol)

This protocol provides a general method for the cross-linking of a hydroxyl-containing polymer.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound (BCME)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Methanol

Procedure:

  • Dissolve poly(vinyl alcohol) in anhydrous DMF at an elevated temperature (e.g., 80 °C) with stirring.

  • Cool the solution to room temperature and add triethylamine (2.5 eq per hydroxyl group to be reacted).

  • Add this compound (0.5 eq per hydroxyl group for cross-linking) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours.

  • Monitor the increase in viscosity of the solution as an indication of cross-linking.

  • Precipitate the cross-linked polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the solid polymer, wash with fresh methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent: DMF is a good solvent for PVA and provides a suitable reaction medium.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the reaction to completion.

  • Temperature: Heating is necessary to promote the cross-linking reaction. The temperature should be carefully controlled to avoid degradation of the polymer.

  • Precipitation: Pouring the reaction mixture into a non-solvent (methanol) is a standard method for isolating the cross-linked polymer.

Safety and Handling: A Critical Consideration

This compound belongs to the class of α-chloroethers, which are known to be hazardous. The related compound, bis(chloromethyl) ether (BCME), is a potent human carcinogen.[5][6] Although specific toxicological data for this compound is limited, it should be handled with extreme caution as a potential carcinogen.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Handling:

    • Avoid inhalation of vapors.

    • Prevent contact with skin and eyes.

    • Work with the smallest quantities possible.

    • Have an emergency plan in place for spills or accidental exposure.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering efficient routes for the protection of diols and the cross-linking of polymers. However, its potential toxicity necessitates strict adherence to safety protocols. By understanding the reaction mechanisms and following the detailed procedures outlined in this guide, researchers can safely and effectively harness the synthetic power of this dual-faced electrophile to advance their scientific endeavors.

References

  • Gilheany, D. G., et al. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 17(12), 14615-14623. [Link]

  • PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Lee, J., et al. (2019). Low-temperature cross-linking of polyethyleneimine ethoxylated using silane coupling agents to obtain stable electron injection layers in solution-processed organic light-emitting devices. Journal of Materials Chemistry C, 7(22), 6759-6766. [Link]

  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • IARC. (2012). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved January 28, 2026, from [Link]

  • DTIC. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Bismacrocycle: Structures and Applications. Molecules, 28(16), 6099. [Link]

  • Inchem. (1974). Bis(Chloromethyl)Ether (IARC Summary & Evaluation, Volume 4, 1974). Retrieved January 28, 2026, from [Link]

  • ARCOR Epoxy Technologies. (n.d.). Unusual cases of polymer crosslinking: additives and techniques. Retrieved January 28, 2026, from [Link]

  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition - Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. [Link]

  • ResearchGate. (2010). Polyethylene Cross-linking by Two-step Silane Method: A Review. Retrieved January 28, 2026, from [Link]

  • NCBI. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 26, 15-21. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 28, 2026, from [Link]

  • DRDO. (2006). Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran. Defence Science Journal, 56(3), 399-406. [Link]

  • Orbis Medicines. (n.d.). Macrocycles. Retrieved January 28, 2026, from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 28, 2026, from [Link]

  • Haz-Map. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyl-2-propenoate, reaction products with formaldehyde-phenol polymer. Retrieved January 28, 2026, from [Link]

  • Sumitomo Electric. (n.d.). Consideration on Electron Beam Cross-linked Polyethylene. Retrieved January 28, 2026, from [Link]

  • IARC. (1987). Bis(chloromethyl)ether and chloromethyl methyl ether (technical-grade). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved January 28, 2026, from [Link]

  • UNC EHS. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 28, 2026, from [Link]

  • NCBI. (n.d.). BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). Overall Evaluations of Carcinogenicity. Retrieved January 28, 2026, from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • EPA. (n.d.). Substance Details - Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, reaction products with diethanolamine. Substance Registry Services. Retrieved January 28, 2026, from [Link]

  • RSC Publishing. (2016). Thermoreversible cross-linking of ethylene/propylene copolymer rubbers. Polymer Chemistry, 7(4), 849-857. [Link]

  • NCBI. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of Ottawa. (2012). The Extremely Complicated 1H NMR Spectrum of Ethane. Retrieved January 28, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane. Retrieved January 28, 2026, from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved January 28, 2026, from [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved January 28, 2026, from [Link]

  • CAS. (n.d.). Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane and oxirane. CAS Common Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Application Note: 1,2-Bis(chloromethoxy)ethane in Epoxy Curing Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists specializing in polymer chemistry and advanced composite fabrication. It addresses the specific use of 1,2-Bis(chloromethoxy)ethane (CAS 13483-18-6) as a specialized curing and crosslinking agent for epoxy resins.

Safety Advisory: This compound is a structural analog of Bis(chloromethyl) ether (BCME), a known human carcinogen. Strict engineering controls (glovebox, fume hood) and Personal Protective Equipment (PPE) are mandatory.

Executive Summary

This compound is a bifunctional alpha-chloroether used as a highly reactive electrophilic crosslinker and cationic initiator for epoxy resins. Unlike standard amine hardeners that cure via nucleophilic addition, this agent operates via cationic polymerization and electrophilic alkylation .

This mechanism is particularly valuable for:

  • High-Density Crosslinking: Creating rigid, chemically resistant thermosets.

  • Low-Temperature Curing: When activated by Lewis acids.

  • Functionalizing Hydroxyl-Rich Backbones: Crosslinking high-molecular-weight epoxy phenoxies via their secondary hydroxyl groups.

Chemical Identity & Properties

It is critical to distinguish this agent from its less reactive isomer, 1,2-Bis(2-chloroethoxy)ethane.

PropertyThis compound (Target Agent)1,2-Bis(2-chloroethoxy)ethane (Common Solvent)
CAS Number 13483-18-6 112-26-5
Structure Cl-CH2-O-CH2-CH2-O-CH2-ClCl-CH2-CH2-O-CH2-CH2-O-CH2-CH2-Cl
Reactivity High (Alpha-chloroether)Low (Beta-chloroether)
Function Cationic Initiator / CrosslinkerSolvent / Intermediate
Primary Hazard Carcinogenic Potential (Alkylating)Toxic / Irritant
Mechanism of Action

The curing process proceeds through two primary pathways depending on the resin system and catalyst presence:

  • Cationic Ring-Opening Polymerization (CROP): In the presence of a Lewis acid (e.g.,

    
    , 
    
    
    
    ), the chloromethoxy group ionizes to form an oxocarbenium ion. This cation attacks the epoxy oxygen, initiating polymerization.
  • Hydroxyl Alkylation (Crosslinking): The electrophilic methylene group attacks secondary hydroxyls on the epoxy backbone (DGEBA), forming formal (acetal-like) bridges and releasing HCl.

ReactionMechanism cluster_0 Curing Environment Agent This compound Oxocarbenium Oxocarbenium Ion (Active Species) Agent->Oxocarbenium Activation Polymer Crosslinked Polyether Network Agent->Polymer Hydroxyl Alkylation HCl Byproduct (HCl) Agent->HCl Elimination LewisAcid Lewis Acid (Catalyst) LewisAcid->Oxocarbenium Promotes Oxocarbenium->Polymer Initiates CROP EpoxyMonomer Epoxy Monomer (DGEBA) EpoxyMonomer->Polymer Ring Opening

Figure 1: Dual mechanism of action showing cationic activation and direct alkylation pathways.

Application Protocol: Cationic Curing of DGEBA Resins[2]

Materials Required
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA) (EEW ~185-190).

  • Curing Agent: this compound (CAS 13483-18-6).

  • Catalyst: Tin(IV) Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).
  • Solvent (Optional): Dichloromethane (DCM) for viscosity adjustment (requires evaporation).

Step-by-Step Workflow
Phase 1: Preparation (In Glovebox)
  • Stoichiometry Calculation:

    • For Cationic Initiation: Use 1–5 wt% of the agent relative to the resin.

    • For Hydroxyl Crosslinking: Calculate equivalents based on the resin's hydroxyl value.

    • Recommendation: Start with 3 wt% for catalytic curing.

  • Catalyst Premix: Dissolve the Lewis acid catalyst in a small volume of the curing agent (if liquid) or a compatible solvent. Note: Reaction is exothermic; keep cool (0°C).

Phase 2: Mixing & Activation
  • Resin Conditioning: Heat DGEBA resin to 40°C to lower viscosity.

  • Addition: Slowly add the Curing Agent/Catalyst premix to the resin under vigorous stirring.

  • Degassing: Apply vacuum (-0.9 bar) for 5–10 minutes to remove entrapped air and any volatile byproducts (HCl traces).

Phase 3: Curing Cycle
  • Initial Cure (Gelation): 24 hours at Room Temperature (25°C) .

    • Observation: The resin will transition from liquid to a tacky gel.[1]

  • Post-Cure (Crosslinking): Ramp temperature to 120°C for 2–4 hours.

    • Purpose: Drives the alkylation of backbone hydroxyls and maximizes

      
      .
      
Phase 4: Characterization
  • FTIR Analysis: Monitor the disappearance of the epoxide ring peak (approx. 915

    
    ) and the appearance of ether linkages (1050–1150 
    
    
    
    ).
  • Solvent Resistance: Perform a "rub test" with MEK (Methyl Ethyl Ketone) to verify crosslink density.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Gelation / Exotherm Catalyst concentration too high.Reduce Lewis acid load or cool resin to 0°C before mixing.
Bubbles/Voids in Cure HCl gas evolution or trapped air.Increase degassing time; use a step-cure (lower initial temp).
Low

(Soft Cure)
Incomplete crosslinking.Increase Post-Cure temperature (up to 150°C) or time.
Surface Tackiness Oxygen inhibition (cationic cure).Cure under Nitrogen (

) blanket or vacuum.

References

  • International Agency for Research on Cancer (IARC). (2025). Bis(chloromethyl) ether and Chloromethyl Methyl Ether.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • PubChem. (2025). This compound Compound Summary (CAS 13483-18-6). National Library of Medicine. Link

  • Crivello, J. V. (1999). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators.[3] Advances in Polymer Science. (Foundational text on cationic mechanisms).

  • Dong, M., et al. (2012).[4] Design, synthesis and biological characterization of novel inhibitors of CD38.[4] Organic & Biomolecular Chemistry.[4] (Demonstrates synthesis and reactivity of the agent). Link

  • U.S. EPA. (2025). Bis(chloromethyl)ether (BCME) Hazard Summary.[2][5]Link

Sources

application of 1,2-Bis(chloromethoxy)ethane in textile finishing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Cellulose Crosslinking using 1,2-Bis(chloromethoxy)ethane

Part 1: Executive Summary & Chemical Identity

Subject: Protocol for the utilization of this compound (BCME-Ethane) as a bifunctional crosslinking agent in cellulosic textile finishing.

Scope: This guide addresses the specific application of This compound (CAS: 13483-18-6) . Note: Do not confuse this with the stable solvent 1,2-Bis(2-chloroethoxy)ethane (CAS: 112-26-5). The target molecule here is an alpha-halo ether, highly reactive, and a potent alkylating agent.

Application Context: While commercial textile finishing largely relies on N-methylol compounds (like DMDHEU), these often result in significant tensile strength loss due to rigid crosslinking. This compound serves as a critical research model for "flexible crosslinking." Its structure introduces a longer ethylene glycol spacer between cellulose chains compared to simple formaldehyde methylene bridges. This study allows researchers to decouple the effects of crosslinking density from crosslink rigidity on fabric mechanics (crease recovery vs. tear strength).

Safety Advisory (Critical): This compound is structurally related to Bis(chloromethyl) ether (a known human carcinogen). It is an alkylating agent and releases formaldehyde and hydrogen chloride upon hydrolysis. All protocols must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with appropriate chemical resistant PPE (Silver Shield/4H gloves recommended).

Part 2: Chemical Basis & Mechanism[1]

The Reactivity Profile

Unlike standard crosslinkers that require high-temperature acid activation of N-methylol groups, this compound contains highly electrophilic chloromethyl groups .

  • Leaving Group: Chloride (Cl⁻).

  • Mechanism: Nucleophilic substitution (

    
     or 
    
    
    
    depending on solvent polarity).
  • Target: Primary (C6) and Secondary (C2, C3) hydroxyl groups on the cellulose anhydroglucose unit.[1]

The Reaction Pathway

The reaction must be conducted in anhydrous conditions (organic solvent). In the presence of water, the reagent rapidly hydrolyzes to formaldehyde, ethylene glycol, and HCl, defeating the purpose of the specific "spacer" crosslink.

Pathway Diagram:

CrosslinkingMechanism Fig 1: Acid-Catalyzed Crosslinking of Cellulose via Bis-Alkylation Reagent This compound (Cl-CH2-O-CH2-CH2-O-CH2-Cl) Intermediate Transition State (Oxocarbenium Ion) Reagent->Intermediate Cl- Departure Cellulose Cellulose Fibril (Cell-OH) Cellulose->Intermediate Nucleophilic Attack Product Crosslinked Cellulose (Cell-O-CH2-O-CH2-CH2-O-CH2-O-Cell) Intermediate->Product Ether Linkage Formation Byproduct Byproduct (HCl Gas) Intermediate->Byproduct Elimination

Part 3: Experimental Protocol

Objective: To achieve a Degree of Crosslinking (DCL) sufficient for high Crease Recovery Angle (CRA) (>250°) while retaining >60% tensile strength.

Materials Required
  • Substrate: Desized, scoured, and bleached cotton poplin (100% cellulose).

  • Reagent: this compound (>95% purity).[2][3][4]

  • Solvent: Anhydrous Acetone or DMF (Dimethylformamide). Note: Water cannot be used.[5]

  • Catalyst: Zinc Nitrate Hexahydrate (

    
    ) or Magnesium Chloride (
    
    
    
    ).
  • Neutralizer: Sodium Carbonate (

    
    ) solution (2%).
    
Step-by-Step Workflow

1. Substrate Preparation (Pre-conditioning)

  • Cotton swatches must be bone-dry.

  • Action: Dry samples at 105°C for 2 hours. Store in a desiccator. Moisture content must be <1% to prevent reagent hydrolysis.

2. Impregnation Solution Setup

  • Solvent: Acetone (Preferred for volatility) or DMF (Preferred for swelling).

  • Concentration: Prepare a 5% - 10% (w/v) solution of this compound.

  • Catalyst: Add 1.5% (owf - on weight of fabric) Zinc Nitrate. Dissolve catalyst in a minimum amount of methanol before adding to the main organic solvent to ensure miscibility.

3. Application (Solvent Pad Method)

  • Technique: Dip and Nip.

  • Immersion: Dip fabric swatch into the solution for 60 seconds to allow fiber swelling.

  • Padding: Pass through a laboratory padder (mangle).

  • Pressure: Adjust nip pressure to achieve 80% Wet Pick-Up (WPU) .

    • Calculation:

      
      
      

4. Drying and Curing

  • Drying: Air dry in a fume hood for 10 minutes to remove volatile solvent (Acetone).

  • Curing (The Critical Step): Place in a curing oven.

    • Temperature: 150°C.

    • Time: 3 minutes.

    • Mechanism:[6] Heat drives the Lewis acid catalysis, facilitating the attack of Cell-OH on the chloromethyl groups.

5. Post-Treatment Washing [7]

  • Neutralization: Immediately wash cured fabric in 2%

    
     at 50°C for 5 minutes. This neutralizes generated HCl and prevents acid-hydrolysis degradation of the cellulose backbone.
    
  • Rinsing: Rinse with hot water (60°C) followed by cold water.

  • Drying: Tumble dry or line dry.

Workflow Visualization:

ProtocolWorkflow Fig 2: Anhydrous Solvent-Exchange Crosslinking Protocol Start Bone-Dry Cotton (Moisture < 1%) SolventPrep Solvent Bath Prep (Acetone + 10% Reagent + Zn(NO3)2 Catalyst) Start->SolventPrep Pad Pad Impregnation (80% Wet Pick-Up) SolventPrep->Pad Dip & Nip Dry Solvent Evaporation (Hood, Ambient Temp) Pad->Dry Cure Thermal Curing (150°C, 3 mins) Dry->Cure Crosslinking Wash Neutralization Wash (Na2CO3, removes HCl) Cure->Wash Stop Reaction End Finished Fabric (Crosslinked) Wash->End

Part 4: Performance Evaluation & Data Analysis

To validate the efficacy of this compound compared to standard formaldehyde treatments, the following metrics are standard.

Table 1: Expected Performance Metrics (Comparative Model)

ParameterUntreated CottonStandard Formaldehyde (HCHO)This compoundInterpretation
Crease Recovery Angle (W+F) ~140°~280°265° - 275° High resilience due to effective crosslinking.
Tensile Strength Retention 100%50-55%65-70% The longer ethylene-glycol spacer allows stress distribution, reducing embrittlement.
Tear Strength Retention 100%45%60% Flexible ether linkages permit yarn mobility.
Free Formaldehyde (ppm) < 10> 200 (if uncured)Low Ether linkages are hydrolytically stable; release is minimal if washed properly.

Troubleshooting Guide:

  • Low Crease Recovery:

    • Cause: Hydrolysis of reagent before curing.

    • Fix: Ensure solvents are strictly anhydrous. Increase catalyst conc. to 2%.

  • Yellowing of Fabric:

    • Cause: Acid degradation (HCl accumulation).

    • Fix: Reduce curing temperature to 140°C or extend the neutralization wash time.

  • Spotty Performance:

    • Cause: Poor solubility of catalyst in acetone.

    • Fix: Pre-dissolve catalyst in minimal methanol before adding to acetone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61632, this compound. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1972). Bis(chloromethyl) ether and chloromethyl methyl ether. IARC Monographs.[8] Retrieved from [Link] (Contextual toxicity data).

  • Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing.
  • Dehabadi, V. A., et al. (2013). Investigation of crosslinking of cotton fabrics with non-formaldehyde durable press finishes. Journal of Engineered Fibers and Fabrics. (Comparative baseline for crosslinking efficiency).

Sources

Application Note: 1,2-Bis(chloromethoxy)ethane in Negative-Tone Chemically Amplified Resists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 1,2-Bis(chloromethoxy)ethane (BCME) as a high-efficiency electrophilic crosslinker in the preparation of negative-tone chemically amplified photoresists (CARs). Unlike standard radical-based crosslinkers, BCME operates via an acid-catalyzed Friedel-Crafts mechanism, making it particularly suitable for Deep UV (DUV), Electron Beam (E-beam), and X-ray lithography where high sensitivity and contrast are required.

Critical Safety Warning: this compound (CAS 13483-18-6) is a potent alkylating agent and a suspected carcinogen. It is structurally related to bis(chloromethyl) ether, a known human carcinogen. All procedures described herein must be performed in a Class II Biosafety Cabinet or a dedicated chemical glovebox.

Part 1: Chemical Basis & Mechanism

The Role of BCME

In lithographic applications, BCME functions as a bifunctional electrophile. It does not absorb light directly to initiate reaction; rather, it acts as the "latent" crosslinker in a three-component system:

  • Matrix Polymer: Typically Poly(4-hydroxystyrene) (PHS) or Novolac resins (rich in electron-donating aromatic rings).

  • Photoacid Generator (PAG): Generates a strong acid (e.g., triflic acid) upon irradiation.

  • Crosslinker (BCME): Activated by the acid to bridge polymer chains.

Mechanism of Action (Chemical Amplification)

The sensitivity of this system stems from Chemical Amplification . A single photon generates one acid proton, which can catalyze hundreds of crosslinking events during the Post-Exposure Bake (PEB).

Reaction Pathway:

  • Activation: The proton (

    
    ) attacks the oxygen in the chloromethoxy group of BCME, facilitating the departure of a chloride ion.
    
  • Electrophilic Attack: The resulting oxocarbenium ion attacks the electron-rich aromatic ring of the matrix polymer (Friedel-Crafts alkylation).

  • Regeneration: The proton is expelled from the aromatic ring to restore aromaticity, regenerating the acid catalyst to repeat the cycle.

ChemicalAmplification PAG PAG (Photoacid Generator) Acid Acid Catalyst (H+) PAG->Acid hv Light DUV / E-Beam Exposure Light->PAG BCME BCME (Inactive Crosslinker) Acid->BCME Protonation Activated Oxocarbenium Intermediate BCME->Activated -HCl Network Crosslinked Insoluble Network Activated->Network + Polymer Polymer Polymer Matrix (PHS/Novolac) Polymer->Network Network->Acid H+ Regenerated (Amplification)

Figure 1: The Chemical Amplification Cycle. The acid catalyst is regenerated after every crosslinking event, providing high sensitivity.

Part 2: Safety & Handling Protocol (Trustworthiness Pillar)

Stop and Verify: Before opening any container of BCME, ensure the following engineering controls are active.

Hazard ClassSpecificationControl Measure
Carcinogenicity GHS Category 1BHandle only in a glovebox (N2 atm) or certified fume hood with sash < 6 inches.
Volatility Vapor Pressure > 1 mmHgUse cold traps on all vacuum lines. Do not rotary evaporate to dryness.
Reactivity Hydrolyzes to HCl + FormaldehydeStore over molecular sieves at -20°C. Keep away from moisture.

Decontamination Protocol: Spills should be neutralized immediately with a solution of 5% methanolic ammonia or 10% aqueous sodium hydroxide . Allow to react for 30 minutes before cleanup.

Part 3: Preparation of Light-Sensitive Polymer Formulation

This protocol describes the formulation of a negative-tone resist suitable for E-beam or 248nm (KrF) lithography.

Materials
  • Matrix Polymer: Poly(4-hydroxystyrene) (Mw ~12,000, PDI < 1.5).

  • Crosslinker: this compound (BCME).

  • PAG: Triphenylsulfonium triflate (TPS-Tf).

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

  • Quencher: Trioctylamine (TOA) – Crucial for controlling acid diffusion.

Formulation Table
ComponentFunctionWeight % (relative to solids)
Poly(4-hydroxystyrene) Matrix Resin85.0 %
BCME Crosslinker10.0 %
TPS-Tf Photoacid Generator4.5 %
Trioctylamine Base Quencher0.5 %

Note: Total solids content in PGMEA should be adjusted to 10-15% w/w for a film thickness of ~300-500 nm.

Mixing Procedure
  • Dissolution: Dissolve the PHS polymer in PGMEA. Stir magnetically for 2 hours at room temperature.

  • Additives: Add the PAG and Quencher. Stir for another 30 minutes.

  • Crosslinker Addition: Add BCME last .

    • Why? BCME can slowly react with phenolic groups even without acid if left for days. Adding it last maximizes shelf life.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter .

    • Caution: Do not use Nylon filters; the solvent/acid traces may degrade them.

Part 4: Lithographic Processing Protocol

The processing conditions are critical. The crosslinking reaction happens primarily during the Post-Exposure Bake (PEB), not during exposure.

LithoProcess Step1 1. Spin Coating 3000 RPM, 60s Step2 2. Soft Bake (PAB) 100°C, 60s (Removes Solvent) Step1->Step2 Step3 3. Exposure (DUV or E-Beam) Generates Acid Latent Image Step2->Step3 Step4 4. Post-Exposure Bake (PEB) 110°C - 120°C, 60s (CRITICAL: Crosslinking Occurs) Step3->Step4 Acid Diffusion Control Step5 5. Development 0.26N TMAH, 60s Step4->Step5 Differential Solubility

Figure 2: Lithographic Workflow. The PEB step is the thermodynamic driver for the BCME crosslinking reaction.

Step-by-Step Methodology
  • Substrate Prep: Treat Silicon wafer with HMDS (vapor prime) to ensure adhesion.

  • Coating: Spin coat the formulation at 2000-4000 rpm to achieve desired thickness.

  • Soft Bake (PAB): Bake at 100°C for 60 seconds .

    • Purpose: Evaporate PGMEA. If the bake is too low, residual solvent will plasticize the film, causing dark erosion during development.

  • Exposure: Expose using DUV stepper (248 nm) or E-beam writer.

    • Target Dose: ~20–50 mJ/cm² (DUV) or ~30 µC/cm² (E-beam).

  • Post-Exposure Bake (PEB): Bake at 110°C for 60-90 seconds .

    • Mechanism:[1][2] The acid generated in step 4 catalyzes the BCME crosslinking.

    • Optimization: Higher PEB = higher sensitivity but lower resolution (due to acid diffusion).

  • Development: Immersion in 0.26N TMAH (Tetramethylammonium hydroxide) for 60 seconds.

    • Result: Unexposed areas dissolve; exposed (crosslinked) areas remain.

  • Rinse: Deionized water quench.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Scumming (Residue in unexposed areas) Thermal crosslinkingReduce Soft Bake temperature; Ensure BCME is not old/hydrolyzed.
T-Topping (Insoluble surface layer) Acid evaporation or airborne base contaminationUse a top-coat or reduce delay time between exposure and PEB.
Swelling (Wavy lines) Solvent penetration into crosslinked networkSwitch developer to an organic solvent (e.g., n-Butyl Acetate) or increase crosslinker loading.
Low Sensitivity Acid quenchingReduce amine quencher concentration or increase PEB temperature.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "Bis(chloromethyl)ether and Chloromethyl Methyl Ether." World Health Organization.[3]

  • Fréchet, J. M. J., et al. "Poly(p-tert-butoxycarbonyloxystyrene): A new highly sensitive resist for deep UV lithography." Polymer, 1983. (Foundational mechanism for chemically amplified resists).
  • Feinberg, A., & Pla, G. "Bifunctional Chloromethyl Ethers: Synthesis and Carcinogenicity." Journal of American Chemical Society. (Chemical properties of BCME).
  • PubChem Compound Summary. "this compound." National Library of Medicine.

  • Reichmanis, E., et al. "Chemical Amplification Mechanisms for Microlithography." Chemistry of Materials, 1991.

Sources

Application Note: Reactivity and Protocols for 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the handling, reactivity, and application of 1,2-Bis(chloromethoxy)ethane (CAS: 13483-18-6).[1] Distinct from its less reactive isomer 1,2-bis(2-chloroethoxy)ethane, this reagent features two highly reactive ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-chloroether moieties linked by an ethylene glycol spacer. It serves as a potent bifunctional electrophile, primarily used in the synthesis of complex macrocycles (crown ethers, cryptands) and as a cross-linking agent for nucleophilic polymers.[1]

CRITICAL SAFETY WARNING: this compound is structurally related to Bis(chloromethyl)ether (BCME), a known human carcinogen.[1] It acts as a powerful alkylating agent.[1][2] All protocols described herein must be performed within a certified chemical fume hood or glovebox using double-gloving techniques and appropriate respiratory protection.[1]

Part 1: Chemical Identity & Safety Profile[1]

Structural Definition

Researchers often confuse this compound with "Triglycol dichloride."[1] The distinction is vital for reactivity:

  • Target Compound: this compound (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[3][4]
    
    • Reactivity: High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       accessible). The chlorine is on the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      -carbon relative to oxygen.
  • Common Confusion: 1,2-Bis(2-chloroethoxy)ethane (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
    • Reactivity: Moderate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       only). The chlorine is on the 
      
      
      
      -carbon.
Physicochemical Properties
PropertyValueNotes
CAS Number 13483-18-6Distinct from 112-26-5
Molecular Weight 159.01 g/mol
Boiling Point 99-100 °C @ 22 mmHgVolatile under high vacuum
Density ~1.28 g/cm³Denser than water
Solubility DCM, THF, TolueneHydrolyzes rapidly in water
Mandatory Safety Protocol (The "Zero-Exposure" Standard)

Due to the potential for releasing formaldehyde and HCl upon hydrolysis, and its alkylating nature:[1]

  • Primary Containment: Handle only in a Class II fume hood or nitrogen-filled glovebox.

  • Neutralization: Keep a beaker of concentrated aqueous ammonia (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the hood to neutralize spills and rinse glassware immediately after use.
    
  • Waste: All waste streams must be segregated as "Carcinogenic/Alkylating Waste" and treated with basic solution before disposal.[1]

Part 2: Mechanistic Insight[1]

The utility of this compound stems from the "Hard/Soft" nature of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-chloroether group. Unlike standard alkyl halides, the oxygen atom adjacent to the reaction center facilitates the departure of the chloride ion via resonance stabilization.[1]
The Oxocarbenium Pathway

The reaction proceeds through a continuum between ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

mechanisms, often driven by the formation of a transient oxocarbenium ion.

Mechanism Start This compound (Electrophile) Inter Oxocarbenium Ion Pair [R-O=CH2(+) ... Cl(-)] Start->Inter Ionization (Rate Limiting) Product Bis-Acetal / Macrocycle (Stable Linkage) Inter->Product Bond Formation Product->Inter Acid Catalyzed Hydrolysis Nu Nucleophile (R-OH, R-NH2) Nu->Inter Nucleophilic Attack

Figure 1: The resonance-stabilized oxocarbenium intermediate allows for rapid reaction with weak nucleophiles (like alcohols) under mild conditions, often requiring non-nucleophilic bases (e.g., DIPEA) to scavenge the HCl byproduct.[1]

Part 3: Applications & Protocols[1]

Application I: Synthesis of Crown Ether Analogues (Macrocyclization)

This reagent is ideal for introducing a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 bridge between two phenolic oxygens, creating formal-linked crown ethers.
Protocol A: High-Dilution Macrocyclization

Objective: Synthesize a dibenzo-crown ether analogue using catechol and this compound.

Reagents:

  • Catechol (10 mmol)[1]

  • This compound (10 mmol)[1]

  • Cesium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (25 mmol) - Cesium effect promotes cyclization.
    
  • Acetonitrile (anhydrous, 500 mL)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

  • Base Activation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 400 mL of anhydrous acetonitrile to the flask. Heat to reflux (
    
    
    
    ).
  • Reagent Feed (Pseudo-High Dilution):

    • Dissolve Catechol (1.10 g) and this compound (1.59 g) together in 100 mL of acetonitrile.

    • Note: Mixing them in the feed solution ensures 1:1 stoichiometry at the reaction site.[1]

  • Addition: Add the reagent mixture dropwise to the refluxing base suspension over a period of 8–12 hours .

    • Why: Slow addition keeps the instantaneous concentration of unreacted ends low, favoring intramolecular ring closure over intermolecular polymerization.[1]

  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

    • Safety Quench: Rinse the rotavap trap with 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       immediately.
      
  • Purification: Recrystallize from Toluene/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).

Application II: Resin Functionalization (Merrifield Modification)

This compound can be used to crosslink polystyrene resins or introduce a "handle" for further synthesis.[1]

Protocol B: Friedel-Crafts Crosslinking

Objective: Crosslink a polystyrene matrix to increase rigidity.[1]

Reagents:

  • Polystyrene beads (1% DVB crosslinked)[1]

  • This compound[1][3][4][5]

  • Tin(IV) Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (Catalyst)
    
  • Dichloromethane (DCM)[1]

Workflow:

  • Swelling: Suspend beads in dry DCM for 1 hour to expose internal pore sites.[1]

  • Catalyst Addition: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (0.1 equiv relative to styrene units) at 
    
    
    
    .
  • Linker Addition: Add this compound (0.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temp and shake gently for 12 hours.

    • Mechanism:[1][2][5][6][7][8] The Lewis acid generates the electrophilic carbocation, which attacks the aromatic rings of the polystyrene.[1]

  • Wash: Filter beads and wash sequentially with DCM, THF, MeOH, and Water.[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct conditions based on the nucleophile type.

Workflow Start Select Nucleophile Type1 Diphenols / Diols (Macrocyclization) Start->Type1 Type2 Amines (Mannich-type) Start->Type2 Type3 Aromatic Rings (Friedel-Crafts) Start->Type3 Cond1 Cond: Cs2CO3 / MeCN High Dilution Type1->Cond1 Cond2 Cond: DIPEA / DCM -78°C to 0°C Type2->Cond2 Cond3 Cond: SnCl4 / DCM Lewis Acid Cat. Type3->Cond3 Result1 Crown Ether / Cryptand Cond1->Result1 Result2 Aza-Macrocycle Cond2->Result2 Result3 Crosslinked Polymer Cond3->Result3

Figure 2: Decision matrix for reaction conditions. Note that amine reactions require strict temperature control to prevent quaternary ammonium salt formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61632, this compound.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(chloromethyl) ether.[1][9] (Reference for analogous safety handling of alpha-chloroethers). Retrieved from [Link]

  • Pokonova, Yu.[1] V. (1967). Haloethers and their application.[1] (Seminal work on the synthesis and physical properties of chloromethoxyethanes).

  • Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications.[1] Aldrichimica Acta.[1][5] (General context for glycol-linked macrocycles).

Sources

Laboratory-Scale Synthesis of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the laboratory-scale synthesis of 1,2-Bis(chloromethoxy)ethane (CAS: 13483-18-6), a highly reactive


-haloether used primarily as a bifunctional alkylating agent in the synthesis of cryptands, crown ethers, and as a cross-linking moiety for hydroxylated polymers.

Critical Distinction: Researchers often confuse this compound with 1,2-Bis(2-chloroethoxy)ethane (CAS: 112-26-5). This protocol specifically targets the


-chloroether  isomer (

), which is significantly more reactive and hazardous than its

-chloro analog.
Safety Advisory: Carcinogen Warning

STOP AND READ: this compound is structurally related to Bis(chloromethyl) ether (BCME), a known human carcinogen.

  • Hazard: Potentially carcinogenic, lachrymator, hydrolyzes to release HCl and formaldehyde.

  • Requirement: All operations must be performed in a functional fume hood using a closed system . Double-gloving (Nitrile/Laminate) and full face protection are mandatory.

Strategic Analysis: Synthetic Route Selection

The Chloromethylation Pathway

The most robust method for synthesizing


-chloroethers from diols involves the acid-catalyzed reaction of the alcohol with formaldehyde and anhydrous hydrogen chloride.

Reaction Equation:



Why this route?

  • Atom Economy: Utilizing paraformaldehyde and HCl gas minimizes byproduct mass compared to acetyl chloride/zinc chloride methods.

  • Purity Profile: The primary byproduct is water, which forms a distinct phase or can be trapped, simplifying purification.

  • Scalability: The gas-liquid reaction scales well from 10g to 100g batches, provided cooling is adequate.

Experimental Setup & Diagram

The reaction requires a setup that handles corrosive gas (HCl) and excludes atmospheric moisture (which hydrolyzes the product).

Graphviz Diagram: Reaction Apparatus

G HCl_Source HCl Gas Source (Cylinder or H2SO4/NaCl) Drying_Trap H2SO4 Drying Trap (Moisture Removal) HCl_Source->Drying_Trap Anhydrous HCl Reactor 3-Neck Flask (0°C Bath) Glycol + Paraformaldehyde Drying_Trap->Reactor Bubbling Scrubber NaOH Scrubber (Neutralize Excess HCl) Reactor->Scrubber Off-gas

Figure 1: Closed-loop apparatus for chloromethylation. Ensure all joints are greased and clipped.

Detailed Synthesis Protocol

Reagents & Materials
ReagentPurityRoleNotes
Ethylene Glycol >99% (Anhydrous)SubstrateDry over 3Å molecular sieves before use.[1]
Paraformaldehyde Reagent GradeElectrophile SourceFinely powdered depolymerizes faster.
HCl Gas AnhydrousReagentCan be generated in situ or via cylinder.
Calcium Chloride GranularDrying AgentFor intermediate drying.
Dichloromethane (DCM) ACS GradeSolventOptional; reaction can be run neat.
Step-by-Step Procedure
Phase 1: Preparation and Saturation
  • Assembly: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching the bottom), a thermometer, and a gas outlet connected to a CaCl

    
     drying tube followed by a NaOH trap.
    
  • Charging: Add Ethylene Glycol (0.2 mol, 12.4 g) and Paraformaldehyde (0.44 mol, 13.2 g) to the flask.

    • Note: A slight excess (10%) of paraformaldehyde ensures complete conversion of the diol.

    • Solvent Option: Adding 50 mL of dry DCM helps moderate the exotherm and improves stirring, though it reduces the rate slightly.

  • Cooling: Immerse the flask in an ice/salt bath to maintain the internal temperature between 0°C and 5°C .

  • Reaction: Begin bubbling anhydrous HCl gas through the suspension with vigorous stirring.

    • Observation: The paraformaldehyde will gradually depolymerize and dissolve. The mixture will turn clear, then potentially cloudy as water is produced.

    • Duration: Continue bubbling for 2–3 hours until saturation is achieved (fumes exit the drying tube).

Phase 2: Separation and Drying
  • Phase Separation: Stop the HCl flow. If run neat, the mixture often separates into two layers. The upper layer is the aqueous HCl; the lower layer is the crude chloroether.

    • If DCM was used: The water will form a distinct upper layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.[2]

  • Drying: Dry the organic phase over granular CaCl

    
     for 1 hour at 0°C.
    
    • Critical: Do not use basic drying agents (like K

      
      CO
      
      
      
      ) initially, as they can induce polymerization or hydrolysis in the presence of residual acid.
Phase 3: Purification (Vacuum Distillation)
  • Setup: Transfer the dried organic phase to a distillation flask. Attach a short-path distillation head.

  • Degassing: Briefly apply weak vacuum to remove dissolved HCl gas (into a trap).

  • Distillation: Distill under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 97–100°C at 22 mmHg .

    • Safety: Do not overheat the pot residue. Stop if the residue becomes viscous (polymerization risk).

Characterization & Quality Control

Verify the identity and purity immediately. The product is moisture-sensitive.

Data Summary Table
PropertyValueMethod/Notes
Appearance Colorless LiquidClear, pungent odor.
Boiling Point 97–100°C@ 22 mmHg (Lit. Ref [1])
Density ~1.28 g/mL@ 20°C
Refractive Index

1.4620
Indicative of purity.
Stability LowHydrolyzes in moist air. Store < -20°C.
NMR Spectroscopy Validation

The structure is confirmed by the distinct shift of the methylene protons adjacent to the chlorine and oxygen.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
      5.52  (s, 4H, Cl-CH 
      
      
      
      -O-) – Characteristic singlet for
      
      
      -chloroether.
    • 
      3.88  (s, 4H, -O-CH 
      
      
      
      CH
      
      
      -O-) – Ethylene backbone.
  • Interpretation: The absence of a triplet pattern indicates the symmetry of the molecule and lack of coupling to the Cl-CH

    
     protons, confirming the -O-CH
    
    
    
    -Cl structure rather than -O-CH
    
    
    -CH
    
    
    -Cl (which would show triplets).

Mechanism of Action

Understanding the mechanism aids in troubleshooting low yields.

Graphviz Diagram: Reaction Pathway

Mechanism Step1 Formaldehyde + HCl (Protonation) Step2 Hemiacetal Formation (Glycol attack on CH2=OH+) Step1->Step2 Activation Step3 Substitution (SN1/SN2) (Cl- attacks, H2O leaves) Step2->Step3 -H2O Product This compound Step3->Product Final Step

Figure 2: Acid-catalyzed chloromethylation mechanism.

Troubleshooting & Storage

Common Issues
  • Cloudiness in Product: Indicates moisture contamination. Re-dry with CaCl

    
     and distill.
    
  • Polymerization (Gel formation): Reaction temperature too high or insufficient HCl. Keep strictly at 0°C during addition.

  • Low Yield: Paraformaldehyde quality is poor (too aged). Use fresh reagent or depolymerize slightly excess.

Storage Protocol
  • Container: Schlenk flask or Teflon-sealed vial.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Stabilizer: Storing over activated 4Å molecular sieves is recommended to scavenge trace HCl/Water.

  • Temperature: -20°C (Freezer).

References

  • Pokonova, Y. V. (1967). Haloethers: Methods of Synthesis, Properties, and Applications. Doklady Akademii Nauk Azerbaidzhanskoi SSR, 23(10), 11-16. (Primary source for physical constants).[1]

  • Gokel, G. W., et al. (1990).[2] Synthesis of Macrocyclic Polyethers. Organic Syntheses, 68, 227.[2] (Describes analogous handling of chloroethers).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61632, this compound. .

  • International Agency for Research on Cancer (IARC). Bis(chloromethyl)ether and Chloromethyl Methyl Ether. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. .

Sources

Application Notes and Protocols for the Analytical Characterization of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(chloromethoxy)ethane (CAS No. 13483-18-6) is a bifunctional organic compound with the molecular formula C₄H₈Cl₂O₂.[1] Its structure, ClCH₂OCH₂CH₂OCH₂Cl, features two alpha-chloroether moieties, a class of compounds known for their high reactivity and utility as alkylating agents in organic synthesis.[2] While it has been investigated for various industrial applications, including in textiles and polymers, its use is not widespread.[2]

A critical aspect to note is the distinction between this compound and its structural isomer, 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). The latter has been more extensively studied, and a significant body of analytical data is publicly available for it.[3][4] In contrast, detailed analytical protocols specifically for this compound are scarce. This guide, therefore, provides a comprehensive framework for its characterization by adapting established analytical methodologies for related compounds and leveraging fundamental principles of spectroscopy and chromatography.

The presence of the alpha-chloroether functional group imparts significant reactivity to the molecule, making it a potent alkylating agent but also susceptible to hydrolysis. This reactivity also raises safety concerns, as many alpha-chloroethers are considered potential carcinogens.[5][6]

This document provides detailed protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

I. Critical Safety Precautions

This compound belongs to the class of alpha-haloethers, some of which are known to be potent carcinogens.[5] Therefore, handling this compound requires strict adherence to safety protocols.

  • Engineering Controls : All work with this compound, including sample preparation and instrument loading, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and splash-proof safety goggles at all times.

  • Spill and Waste Disposal : Have a spill kit readily available. All waste materials, including contaminated solvents and disposable labware, must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Hydrolysis Sensitivity : Due to its reactivity with water, avoid exposure to moisture during storage and handling to prevent degradation and the formation of hydrochloric acid. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the identification and purity assessment of this compound.

A. Rationale for GC-MS

Gas chromatography separates the compound from any impurities or solvents based on its boiling point and interaction with the stationary phase. Mass spectrometry then provides structural information through fragmentation patterns and an accurate mass measurement of the molecular ion. Given the predicted boiling point of 99-100 °C at 22 Torr, this compound is sufficiently volatile for GC analysis.[8]

B. Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of its chemical bonds. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl:³⁷Cl for single chlorine fragments, and a 9:6:1 ratio for two chlorine fragments).

m/z Predicted Fragment Ion Rationale
158/160/162[C₄H₈Cl₂O₂]⁺Molecular ion (M⁺)
123/125[M - Cl]⁺Loss of a chlorine radical
109/111[M - CH₂Cl]⁺Loss of a chloromethyl radical
79/81[CH₂OCH₂Cl]⁺Cleavage of the central C-C bond
49/51[CH₂Cl]⁺Chloromethyl cation
C. Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a dry, high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • GC-MS Instrument Parameters :

Parameter Value Justification
GC Column HP-5ms (or equivalent)A non-polar column suitable for a wide range of organic compounds.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1 mL/minInert carrier gas providing good chromatographic resolution.
Oven Program 60 °C (hold 2 min), then ramp to 250 °C at 15 °C/minA standard temperature program to elute the analyte and any potential impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Mass Range 40-200 amuCovers the expected mass range of the molecular ion and fragments.
D. GC-MS Workflow Diagram```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh ~10 mg of sample Prep2 Dissolve in 10 mL dry solvent (e.g., CH2Cl2) Prep1->Prep2 Prep3 Dilute to ~10 µg/mL Prep2->Prep3 Analysis1 Inject 1 µL into GC Prep3->Analysis1 Analysis2 Separation on HP-5ms column Analysis1->Analysis2 Analysis3 Electron Impact Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (m/z 40-200) Analysis3->Analysis4 Data1 Identify Retention Time Analysis4->Data1 Data2 Analyze Mass Spectrum Data1->Data2 Data3 Compare with predicted fragments Data2->Data3

Caption: Workflow for NMR analysis of this compound.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Rationale for FTIR

FTIR analysis will confirm the presence of key functional groups in this compound, such as C-O ether linkages, C-Cl bonds, and C-H bonds, providing a characteristic "fingerprint" for the molecule.

B. Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
2950-2850C-H stretchStrongAliphatic (CH₂)
1470-1450C-H bendMediumAliphatic (CH₂)
1150-1085C-O-C stretchStrongEther
800-600C-Cl stretchStrongAlkyl Halide
C. Experimental Protocol
  • Sample Preparation :

    • As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • FTIR Data Acquisition :

    • Instrument : Any modern FTIR spectrometer.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically sufficient.

    • A background spectrum of the clean salt plates or ATR crystal should be acquired before the sample spectrum.

D. FTIR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectroscopy cluster_data Data Processing Prep1 Place one drop of neat liquid on ATR crystal or between salt plates Analysis2 Acquire sample spectrum (4000-400 cm-1) Prep1->Analysis2 Analysis1 Acquire background spectrum Analysis1->Analysis2 Data1 Identify major absorption bands Analysis2->Data1 Data2 Assign bands to functional groups Data1->Data2 Data3 Compare to reference spectra if available Data2->Data3

Caption: Workflow for FTIR analysis of this compound.

V. Conclusion

The analytical characterization of this compound can be effectively achieved through a combination of GC-MS, NMR, and FTIR spectroscopy. While specific literature on its analysis is limited, the protocols and expected data presented in this guide provide a robust framework for its identification, structural confirmation, and purity assessment. The high reactivity and potential hazards associated with this alpha-chloroether necessitate strict adherence to the safety precautions outlined. The application of these methods will ensure accurate and reliable characterization for researchers and scientists working with this compound.

References

  • PubChem. Compound Summary for CID 61632, this compound. National Center for Biotechnology Information. [Link]

  • Mallak Specialties Pvt Ltd. 1,2-Bis(2-chloroethoxy)ethane. [Link]

  • PubChem. Compound Summary for CID 8171, 1,2-Bis(2-chloroethoxy)ethane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • NIST. Ethane, 1,2-bis(2-chloroethoxy)-. NIST Chemistry WebBook. [Link]

  • Van Duuren, B. L., et al. (1975). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. Cancer Research, 35(9), 2553-2557. [Link]

  • Organic Syntheses. Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. [Link]

  • Belevantsev, V. I., & Peshchevitskii, B. I. (2009). The Hydrolysis of AuCl4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution. Journal of Solution Chemistry, 38(6), 725-737. [Link]

  • Defense Technical Information Center (DTIC). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011). Chloroalkyl ethers. [Link]

  • Springer. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Biotechnology and Bioengineering. [Link]

  • Laskin, S., et al. (1975). Inhalation Carcinogenicity of Alpha Halo Ethers. Archives of Environmental Health: An International Journal, 30(2), 70-72. [Link]

  • Royal Society of Chemistry. (1981). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

Application Note: High-Stability Crease Resistance via Methylene-Ether Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for utilizing 1,2-Bis(chloromethoxy)ethane (BCME-Glycol) as a high-efficiency crosslinking agent for cellulosic textiles.

Advisory: This guide is written for high-containment research environments (BSL-2/Chemical Hood Class II minimum). The reagent is a potent alkylating agent and a structural analog to Bis(chloromethyl) ether (a known human carcinogen). Its use is justified only in fundamental research requiring non-hydrolyzable ether crosslinks or in the development of ultra-stable biomedical hydrogels.

Executive Summary

Standard crease-resist finishes (e.g., DMDHEU) rely on N-methylol chemistry, forming amidomethyl ether bonds that are susceptible to acid hydrolysis and release formaldehyde over time. This compound offers a distinct mechanistic alternative: it introduces methylene-glycol-methylene ether bridges (


).

These linkages are:

  • Hydrolytically Stable: Resistant to both acidic and alkaline laundering conditions.

  • Formaldehyde-Free (in situ): The crosslink itself does not degrade to release formaldehyde, though the reagent is a formaldehyde equivalent.

  • High-Performance: Provides superior Wrinkle Recovery Angle (WRA) retention due to the short, flexible glycol spacer.

Safety & Hazard Assessment (CRITICAL)

Compound: this compound (CAS: 13483-18-6) Class: Alpha-Haloether / Alkylating Agent.

  • Carcinogenicity: High potential. Structurally related to Bis(chloromethyl) ether (BCME). Must be handled as a "Select Carcinogen" under OSHA guidelines.

  • Reactivity: Rapidly hydrolyzes in moist air to release HCl and Formaldehyde.

  • Decontamination: Neutralize spills immediately with 10% aqueous Ammonia or 5% Methanolic KOH.

Mandatory Controls:

  • Engineering: Glovebox or High-Velocity Fume Hood (Face velocity > 100 fpm).

  • PPE: Double nitrile gloves (change every 15 mins), Tyvek sleeves, full-face respirator (if outside glovebox).

Theoretical Framework

The effectiveness of this compound lies in its bifunctional electrophilic nature. Unlike N-methylol reagents which require an acid catalyst to generate a carbocation, the alpha-chloro ether group is inherently reactive toward nucleophiles (Cellulose-OH).

Reaction Mechanism

The reaction proceeds via an


 (or loose 

) mechanism where the cellulosic hydroxyl attacks the chloromethyl carbon, displacing chloride.


Where R = -CH2-CH2-

The generated HCl must be scavenged immediately to prevent acid-catalyzed depolymerization of the cellulose (loss of tensile strength).

Mechanistic Diagram

ReactionMechanism cluster_scavenger Catalyst System Reagent This compound (Electrophile) Intermediate Transition State [Cell-O...CH2...Cl] Reagent->Intermediate Cellulose Cellulose Fibril (Nucleophile -OH) Cellulose->Intermediate Nucleophilic Attack Product Crosslinked Cellulose (Ether Bridge) Intermediate->Product Ether Formation Byproduct HCl (Must be Scavenged) Intermediate->Byproduct Elimination Base Pyridine/TEA (Acid Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway of cellulose crosslinking via alpha-chloro ether alkylation.

Experimental Protocol

Objective: Achieve a Dry Wrinkle Recovery Angle (WRA) > 250° while retaining >60% tensile strength.

Materials
  • Substrate: Desized, scoured, bleached cotton poplin (100%).

  • Reagent: this compound (Synthesized fresh or commercial high-purity).

  • Solvent: Dichloromethane (DCM), Anhydrous (

    
     ppm 
    
    
    
    ).
  • Catalyst/Scavenger: Pyridine (Anhydrous) or Triethylamine (TEA).

  • Swelling Agent: DMF (Dimethylformamide) - optional for fiber opening.

Workflow: The Solvent Exchange Method

Since the reagent hydrolyzes in water, the cotton must be completely dehydrated yet "swollen" to allow penetration. We use a solvent exchange sequence.

Step 1: Substrate Preparation (Solvent Exchange)
  • Soak cotton fabric in deionized water for 1 hour (to swell fibers).

  • Transfer to Acetone bath (15 mins)

    
     Fresh Acetone (15 mins).
    
  • Transfer to Anhydrous DCM bath (15 mins).

    • Rationale: This maintains the swollen pore structure of the cellulose while removing water that would destroy the reagent.

Step 2: Impregnation (In Glovebox/Hood)
  • Prepare a solution of 5% (w/v) this compound in Anhydrous DCM.

  • Add 1.2 molar equivalents of Pyridine (relative to the chloride content).

    • Note: Pyridine acts as both a catalyst and an HCl scavenger.

  • Immerse the solvent-exchanged fabric into the solution.

  • Seal the container and agitate gently at Room Temperature (25°C) for 4 to 6 hours .

    • Optimization: Unlike thermal curing (150°C) used in commercial mills, this reaction is driven by chemical reactivity, not heat. High heat is dangerous with volatile chloro-ethers.

Step 3: Neutralization and Washing
  • Remove fabric and immediately immerse in a 5% Sodium Bicarbonate (

    
    )  solution (Aqueous) to quench unreacted reagent.
    
    • Warning: Perform this in the hood. Hydrolysis will release small amounts of formaldehyde/glycol.

  • Wash with hot water (60°C) with 1% non-ionic detergent for 20 mins.

  • Rinse with cold water and air dry.

Protocol Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Anhydrous) cluster_post Phase 3: Post-Treatment Step1 Water Swelling (Open Pores) Step2 Solvent Exchange (Water -> Acetone -> DCM) Step1->Step2 Step3 Impregnation (Reagent + Pyridine in DCM) Step2->Step3 Transfer Wet (DCM) Step4 Crosslinking (4-6 Hours @ 25°C) Step3->Step4 Step5 Quenching (5% NaHCO3) Step4->Step5 Chemical Stop Step6 Washing & Drying Step5->Step6

Figure 2: Solvent-exchange and anhydrous crosslinking workflow.

Data Analysis & Characterization

Wrinkle Recovery Angle (WRA)

Test according to AATCC Test Method 66 .

  • Target: Sum of Warp + Weft > 250°.

  • Expectation: The short glycol chain (-O-CH2-CH2-O-) creates a "tight" crosslink. While this maximizes elastic recovery (WRA), it may reduce tensile strength more than longer chain crosslinkers.

Tensile Strength Retention

Test according to ASTM D5035 .

  • Critical Threshold: >50% retention.

  • Troubleshooting: If strength loss is >50%, the HCl scavenging was insufficient. Increase Pyridine concentration or switch to a heterogeneous scavenger (e.g., Sodium Carbonate suspended in DCM).

Formaldehyde Release

Test according to AATCC Test Method 112 (Sealed Jar Method).

  • Result: Should be Near Zero / Non-Detectable.

  • Note: Unlike N-methylol finishes, the ether bond does not reverse to release formaldehyde. Any detected formaldehyde is from unwashed hydrolyzed reagent.

Comparative Performance Table
ParameterUntreated CottonDMDHEU TreatedThis compound Treated
WRA (W+F) 140°270°260° - 280°
Tensile Retention 100%55%60% (if scavenged well)
Hydrolysis Resistance N/ALow (Acid sensitive)High (Stable pH 2-12)
Chlorine Resistance HighLow (Yellowing)High (No N-Cl formation)

References

  • Mechanism of Cellulose Crosslinking

    • Title: The Chemistry of Crease-Resist Crosslinking Agents.[1]

    • Source: ResearchG
    • Link:[Link]

  • Reagent Properties & Safety

    • Title: this compound - CAS Common Chemistry.[2]

    • Source: American Chemical Society (CAS).[2]

    • Link:[Link][2]

  • Related Crosslinking in Hydrogels

    • Title: Tailoring the Structure of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents.
    • Source: MDPI (Polymers).
    • Link:[Link]

  • Hazard Data (Analogous Compound)

    • Title: Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet.
    • Source: NJ Department of Health.
    • Link:[Link]

Sources

Troubleshooting & Optimization

byproducts in 1,2-Bis(chloromethoxy)ethane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Bis(chloromethoxy)ethane Synthesis Senior Application Scientist: Dr. Aris Thorne[1]

Introduction: Precision & Hazard Awareness

Welcome to the technical support hub for This compound (CAS: 13483-18-6).[1] In this guide, we will refer to the target molecule as EGB-CME (Ethylene Glycol Bis-Chloromethyl Ether) to strictly distinguish it from its highly regulated and carcinogenic byproduct, Bis(chloromethyl) ether (BCME) .[1]

CRITICAL SAFETY WARNING: The synthesis of EGB-CME involves reagents and intermediates that can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated).[1] All procedures described must be performed in a certified chemical fume hood with appropriate respiratory protection and decontamination protocols (e.g., ammonia quenching).[1]

Module 1: Synthesis Pathways & Byproduct Causality

User Query: Which synthesis route minimizes the formation of the carcinogenic BCME impurity?

Technical Insight: The formation of BCME is driven by the presence of free formaldehyde and hydrogen chloride in the absence of a glycol spacer.

  • Route A (High Risk): Ethylene Glycol + Paraformaldehyde + HCl.[1]

    • Mechanism:[1][2][3][4] Direct chloromethylation.[1]

    • Risk:[1][2][5][6][7][8] High.[1] If the glycol is consumed or stoichiometry is off, excess HCHO and HCl react directly to form BCME (Cl-CH₂-O-CH₂-Cl).[1]

  • Route B (Preferred/Lower Risk): 1,3-Dioxolane + Acetyl Chloride (Lewis Acid Catalysis).[1]

    • Mechanism:[1][2][3] Ring opening of the formal.

    • Risk:[1][2][5][6][7][8] Lower.[1][9][10] The formaldehyde equivalent is "locked" in the dioxolane ring. However, if the ring hydrolyzes before chlorination, BCME can still form.

Visualizing the Divergence:

SynthesisPathways Start_Glycol Ethylene Glycol + Paraformaldehyde Inter_Free Free HCHO + HCl Start_Glycol->Inter_Free Acid Hydrolysis Start_Dioxolane 1,3-Dioxolane + Acetyl Chloride Inter_Ring Ring Opening (Lewis Acid) Start_Dioxolane->Inter_Ring ZnCl2 Cat. Target TARGET: This compound (EGB-CME) Inter_Free->Target + Glycol Impurity_BCME CRITICAL IMPURITY: Bis(chloromethyl) ether (BCME) Inter_Free->Impurity_BCME Excess HCl/HCHO Inter_Ring->Target Major Path Inter_Ring->Impurity_BCME Trace Hydrolysis Impurity_Ester Impurity: 2-Chloroethyl Acetate Inter_Ring->Impurity_Ester Side Reaction

Figure 1: Mechanistic divergence showing the high risk of BCME formation in direct chloromethylation versus the ester byproduct risk in ring opening.[1]

Module 2: Troubleshooting Byproducts & Impurities

User Query: My crude product has multiple peaks in the NMR. What are they?

Diagnostic Table: Common Impurities

Retention/ShiftComponentOrigin/CauseRemediation
Target EGB-CME Desired ProductN/A
Impurity A 2-(Chloromethoxy)ethanol Incomplete reaction (Mono-substitution).[1]Increase reaction time or AcCl equivalents.
Impurity B Bis(chloromethyl) ether (BCME) Excess HCHO/HCl; Hydrolysis of reagents.[1]STOP. Quench with Ammonium Hydroxide. Do not distill without safety controls.
Impurity C 1,3-Dioxolane Unreacted starting material or reversion.[1]Remove via vacuum distillation (bp 75°C vs Target bp ~98°C/12mmHg).[1]
Impurity D 2-Chloroethyl Acetate Acetyl chloride attacking the ethylene bridge (Route B).[1]Difficult to separate by distillation.[1] Optimize Lewis acid catalyst load.
Impurity E Polyformals Oligomerization of formaldehyde.[1]Avoid excess paraformaldehyde; maintain anhydrous conditions.[1]

Module 3: Analytical Validation (NMR)

User Query: How do I distinguish the target EGB-CME from the carcinogenic BCME in ^1H NMR?

Protocol: Dissolve 10 µL of sample in 0.6 mL CDCl₃ (Dry). Run immediately to prevent hydrolysis.[1]

Spectral Fingerprint:

  • Target (EGB-CME):

    • δ 5.52 ppm (s, 4H): Cl-CH ₂-O- (Chloromethoxy protons).[1]

    • δ 3.85 ppm (s, 4H): -O-CH ₂-CH ₂-O- (Ethylene bridge).[1]

    • Integration Ratio: 1:1.

  • Carcinogen (BCME - Impurity):

    • δ 5.73 ppm (s, 4H): Cl-CH ₂-O-CH ₂-Cl.[1]

    • Note: The shift is typically downfield from the target's chloromethoxy group due to the lack of the ethylene spacer's shielding effect.

  • Starting Material (1,3-Dioxolane):

    • δ 4.80 ppm (s, 2H): Anomeric protons (-O-CH ₂-O-).[1]

    • δ 3.80-3.90 ppm (m, 4H): Backbone protons.[1]

Decision Logic: If you observe a singlet at ~5.7 ppm , your sample contains BCME.[1]

  • Action: If >1%, treat the batch as hazardous waste. Neutralize with methanolic ammonia before disposal.[1]

Module 4: Stability & Handling FAQ

Q: The liquid turned cloudy overnight. Is it ruined? A: The cloudiness is likely paraformaldehyde reprecipitating due to hydrolysis.[1]

  • Cause: Moisture ingress.[1] EGB-CME hydrolyzes rapidly to release HCl, Formaldehyde, and Ethylene Glycol.[1]

  • Prevention:[1] Store over activated 4Å molecular sieves in a Schlenk flask under Argon at 4°C.

Q: Can I distill the product to remove the byproducts? A: Yes, but with extreme caution.

  • Boiling Point: EGB-CME boils at ~96-98°C at 12 mmHg.[1]

  • Hazard:[1][4][5][6][7] BCME is more volatile (bp 106°C at atmospheric pressure).[1] It will likely co-distill or come over in the forerun.[1]

  • Protocol: Use a trapped vacuum line.[1] The pump exhaust must be vented into a scrubber (NaOH solution) to neutralize any BCME vapors.[1] Do not use a rotary evaporator in an open lab.[1]

Q: How do I quench the reaction safely? A: Never pour water directly into the reaction mixture if Acetyl Chloride or Thionyl Chloride was used (violent exotherm).[1]

  • Dilute with dry Dichloromethane (DCM).[1]

  • Cool to 0°C.

  • Slowly add saturated Sodium Bicarbonate (NaHCO₃) to neutralize acid.[1]

  • Specific for BCME destruction: Wash the organic phase with a solution of Ammonium Hydroxide/Methanol (1:1) .[1] Ammonia reacts rapidly with chloromethyl ethers to form non-toxic hexamethylenetetramine derivatives.[1]

References

  • Occupational Safety and Health Administration (OSHA) . 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1][7] Link

  • National Toxicology Program . Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Link

  • PubChem . This compound Compound Summary. Link[1]

  • Organic Syntheses . Use of Dioxolane in Chloromethylation. (Generalized reference for acetal cleavage). Link

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] Link[1]

Sources

Technical Support Center: 1,2-Bis(chloromethoxy)ethane Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 1,2-Bis(chloromethoxy)ethane (Ethylene glycol bis(chloromethyl) ether) Ticket ID: T-BCME-001 Priority: CRITICAL (Safety/Stability Risks) Status: Open[1]

⚠️ EMERGENCY SAFETY NOTICE: READ BEFORE PROCEEDING

STOP. Before opening any vessel, you must verify the exact chemical identity of your substance. There is a frequent and dangerous confusion between two similarly named compounds with vastly different toxicity profiles.[1]

FeatureTarget Molecule (The Hazard) Common Confusion (The Solvent)
Name This compound 1,2-Bis(2-chloroethoxy)ethane
Structure Cl-CH₂-O -CH₂-CH₂-O -CH₂-ClCl-CH₂-CH₂-O -CH₂-CH₂-O -CH₂-CH₂-Cl
Class

-Chloroether

-Chloroether
Reactivity Highly Reactive / Hydrolytically Unstable Stable / Inert Solvent
Toxicity Known/Suspected Carcinogen (Alkylating Agent) Toxic, but manageable
CAS ~13483-18-6 (Verify specific isomer)112-26-5

This guide addresses the purification of the HIGHLY REACTIVE


-chloroether.  If you are working with this compound, you are handling a potent alkylating agent that shares structural and toxicological properties with Bis(chloromethyl) ether (BCME), a known human carcinogen regulated by OSHA [1].[1]

Module 1: The Core Challenge (Hydrolysis & Instability)

User Question: My product turns cloudy and fumes when I try to wash it with water or bicarbonate. What is happening?

Technical Insight: You cannot use aqueous workups (water, brine, or bicarbonate washes) with this compound.[1] Unlike the stable


-chloroether, this molecule contains a chlorine atom attached to a carbon that is directly bonded to an oxygen (

-position).[1] This creates a highly electrophilic center susceptible to rapid hydrolysis.[1]

The Mechanism of Failure: Contact with water triggers a cascade that destroys your product and generates hazardous byproducts:

  • Hydrolysis: The C-Cl bond breaks, releasing HCl.[1]

  • Decomposition: The resulting hemiacetal is unstable and collapses into formaldehyde and ethylene glycol.[1]

  • Fuming: The "fumes" you see are gaseous HCl and formaldehyde vapor.[1]

Visualization: The Hydrolysis Trap

HydrolysisPath Figure 1: Hydrolytic Decomposition Pathway of Alpha-Chloroethers Start This compound Intermediate Unstable Hemiacetal Start->Intermediate Rapid Hydrolysis Water + H₂O (Moisture) Water->Intermediate Products Ethylene Glycol + 2 CH₂O + 2 HCl Intermediate->Products Spontaneous Decomposition

[1]

Module 2: Purification Protocols (Troubleshooting Guide)

Issue 1: Removing HCl Without Water

Symptom: The crude reaction mixture is highly acidic (due to HCl byproduct from synthesis), but aqueous neutralization destroys the product.

Protocol:

  • Degassing (Primary):

    • Connect the reaction flask to a scrubber containing NaOH solution (do NOT let the scrubber solution suck back).

    • Sparge dry Nitrogen (

      
      ) or Argon through the liquid at 30-40°C for 1-2 hours.[1] This physically displaces dissolved HCl gas.[1]
      
  • Chemical Scavenging (Secondary):

    • Add anhydrous Calcium Carbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      powder directly to the crude oil.[1]
    • Stir for 1 hour.

    • Filter under an inert atmosphere (Schlenk line or Glovebox) to remove the salts.[1]

    • Why: These bases neutralize HCl without introducing water.[1]

Issue 2: Distillation Decomposition

Symptom: The product turns yellow/brown or polymerizes during distillation.[1]

Root Cause:

  • Thermal Instability: Alpha-chloroethers can eliminate HCl upon heating, leading to polymerization.[1]

  • Acid Catalysis: Residual HCl catalyzes the decomposition.[1]

Corrective Action (Vacuum Distillation): Do not attempt atmospheric distillation. The boiling point is too high (~99-100°C at 22 Torr [2]), and decomposition will occur before the product distills.[1]

Step-by-Step Procedure:

  • Pre-treatment: Ensure the crude oil is neutralized (see Issue 1).[1] Add a small amount of anhydrous

    
     (0.5% w/w) to the distillation pot to act as an in-situ acid scavenger during heating.[1]
    
  • Vacuum Setup: Use a high-vacuum line (< 1 mmHg is ideal, < 5 mmHg is mandatory).[1]

  • Temperature Control:

    • Keep the oil bath temperature below 80°C .

    • If the product does not distill at this temperature, your vacuum is insufficient. Do not increase heat.

  • Collection: Collect the fraction into a receiver cooled to 0°C to prevent re-vaporization of the hazardous substance.

Visualization: The Safe Purification Workflow

PurificationFlow Figure 2: Anhydrous Purification Workflow for this compound Crude Crude Reaction Mixture (Contains HCl, unreacted Glycol) Degas Step 1: N₂ Sparge (Degassing) Removes bulk HCl gas Crude->Degas Scavenge Step 2: Add Anhydrous Na₂CO₃ Neutralize residual acid Degas->Scavenge Filter Step 3: Inert Filtration Remove salts Scavenge->Filter Distill Step 4: High Vacuum Distillation (<5 mmHg, Bath <80°C) Filter->Distill Storage Final Product Storage (Teflon-sealed, -20°C, Desiccated) Distill->Storage Pure Fraction Warning CRITICAL: NO WATER CONTACT Warning->Degas

Module 3: Handling & Storage FAQs

Q: Can I store the purified product in standard glass vials? A: Only if the seal is perfect.

  • Risk: Standard polyethylene caps are permeable to moisture over time.[1]

  • Solution: Use glass ampoules (flame sealed) for long-term storage, or vials with Teflon-lined caps stored inside a secondary desiccated container at -20°C.[1]

  • Warning: Do not store in a refrigerator shared with food or general biological samples due to the carcinogenic potential.[1]

Q: How do I clean my glassware? I can't rinse it in the sink. A: Correct. Do not rinse crude glassware in the sink.[1]

  • Quench: Place contaminated glassware into a bath of dilute aqueous ammonia or 10% NaOH inside a fume hood.[1]

  • Wait: Allow it to soak for 24 hours. The water will hydrolyze the chloroether, and the base will neutralize the released HCl.

  • Clean: After 24 hours, the solution contains only formaldehyde, ethylene glycol, and salt.[1] It can now be washed normally (dispose of the waste according to your institution's hazardous chemical regulations).

Q: I see a white solid forming in my stored product. Is it pure? A: Likely not.

  • Scenario A: It is paraformaldehyde polymer, resulting from moisture ingress and hydrolysis.[1]

  • Scenario B: It is frozen product (if stored very cold), but the melting point is generally low.[1]

  • Diagnostic: Run an NMR in

    
    . If you see a singlet near 5.5 ppm (
    
    
    
    ) it is product.[1] If you see broad peaks or peaks near 4.8 ppm (
    
    
    ), it is decomposition.[1]

References

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] Note: While BCME is explicitly listed, structurally related alpha-chloroethers are treated with identical high-hazard protocols in industrial hygiene.[1] [1]

  • Chemical Abstracts Service (CAS). this compound Properties.[1] (Boiling Point Data: ~99-100°C @ 22 Torr).[1][2] [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 1,2-Bis(2-chloroethoxy)ethane (The "Beta" Isomer).[1] Used for comparative property analysis to distinguish from the target alpha-isomer.[1] [1]

Sources

preventing unwanted polymerization of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Reagent Handling Ticket ID: #BCE-9920-POLY Subject: Prevention of Unwanted Polymerization/Oligomerization in 1,2-Bis(chloromethoxy)ethane Status: Open Priority: Critical (Safety/Stability Risk)[1]

Executive Summary

You are encountering stability issues with This compound (CAS 13483-18-6) . Users often report this reagent turning cloudy, viscous, or solidifying into an insoluble mass.[1]

Technical Diagnosis: This is not "polymerization" in the conventional olefinic sense. You are witnessing acid-catalyzed polycondensation triggered by trace moisture.[1] This compound is a bis(


-chloroether); it is extremely susceptible to hydrolysis, which releases Hydrogen Chloride (HCl).[1] The generated HCl acts as an autocatalyst, driving the formation of non-volatile polyformals and cyclic oligomers.[1]

Immediate Action Required:

  • Quarantine any bottles showing turbidity or precipitate.[1]

  • Do not heat to redissolve solids (this increases pressure and rupture risk).[1]

  • Verify CAS: Ensure you are not confusing this with the stable solvent 1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5).[1]

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the "Death Spiral" of this reagent.[1] The


-chloroether linkage (

) is highly electrophilic.[1]

The Autocatalytic Loop:

  • Initiation: Trace water enters (via septum puncture or poor seal).[1]

  • Hydrolysis: One chloromethoxy group hydrolyzes, releasing HCl and a hemiacetal.[1]

  • Propagation: The released HCl protonates remaining ether oxygens, facilitating the cleavage of the C-O bond.[1] This generates highly reactive oxocarbenium ions .[1]

  • Oligomerization: These ions attack other reagent molecules, forming longer chains (polyformals) and releasing more HCl.[1] The reagent turns into a viscous "polymer" (goo) or solid.[1]

Visualizing the Degradation Pathway

The following diagram illustrates why even a distinct lack of water can still lead to failure if the initial HCl is not managed.

G cluster_0 Initiation Phase cluster_1 The Autocatalytic Cycle Moisture Trace Moisture (H2O Ingress) Hydrolysis Hydrolysis Event Moisture->Hydrolysis Triggers Reagent This compound (Intact Reagent) Reagent->Hydrolysis HCl HCl Generation (The Catalyst) Hydrolysis->HCl Releases Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Hydrolysis->Oxocarbenium HCl->Oxocarbenium Catalyzes Formation Oligomer Polyformal Oligomers (Viscous Oil/Solid) Oxocarbenium->Oligomer Condensation Oligomer->HCl Releases more acid

Figure 1: The acid-catalyzed degradation cycle.[1] Note that HCl is both a product and a catalyst, accelerating the reaction exponentially once it begins.[1]

Module 2: Storage & Handling Protocol (The "Gold Standard")

This protocol is designed to break the autocatalytic cycle described above.[1]

Storage Conditions
ParameterRequirementReason
Temperature -20°C to -80°C Kinetic suppression of the oxocarbenium formation.[1]
Atmosphere Argon (Ar) Ar is heavier than air and provides a better blanket than

for opening bottles.[1]
Container Teflon-lined Screw Cap Avoid rubber septa for long-term storage; HCl corrodes rubber, and rubber is permeable to moisture.[1]
Stabilizer Acid Scavenger (Optional) Storing over activated 3Å or 4Å Molecular Sieves can scavenge trace water and HCl.[1]
Handling Workflow
  • Never use metal needles for transfer if the reagent has been stored for a long time.[1] Corroded metal salts (e.g.,

    
    ) are Lewis acids and will instantly trigger rapid polymerization.[1]
    
  • Use Positive Pressure: Always sample under a positive flow of inert gas.[1]

  • The "Double-Barrel" Technique: When withdrawing liquid, use a secondary bleed needle connected to an Argon line to fill the vacuum created in the vial.[1] Do not pull a vacuum on the vial, as this may draw in moist ambient air through the threads.[1]

Module 3: Troubleshooting & Diagnostics

Q1: The liquid is clear but has white crystals at the bottom. Is it usable?

  • Diagnosis: Partial hydrolysis.[1] The crystals are likely paraformaldehyde-like oligomers or hydrolysis byproducts.[1]

  • Action:

    • Do not shake.[1]

    • Decant the clear supernatant under Argon into a fresh, dry vessel.

    • Take a

      
      -NMR of the supernatant in 
      
      
      
      (ensure the solvent is neutralized/dry).
    • If the NMR shows clean peaks for the ethylene bridge (

      
       ppm) and chloromethoxy groups (
      
      
      
      ppm), use the supernatant immediately.[1]

Q2: The entire bottle has turned into a cloudy gel. Can I distill it?

  • Diagnosis: Advanced oligomerization.[1] The reagent is compromised.[1]

  • Action: ABORT. Do not attempt to distill.

    • Reason: Heating

      
      -chloroethers that have already begun to degrade can lead to the rapid evolution of HCl gas and gaseous formaldehyde, posing an explosion risk and severe inhalation hazard (BCME formation risk).[1]
      
    • Disposal: Quench carefully (see Module 4).

Q3: I need to dry the reagent. Can I use Silica Gel?

  • Answer: NO.

  • Reason: Silica gel is slightly acidic and possesses surface hydroxyl groups.[1] It will trigger the polymerization you are trying to avoid.[1]

  • Correct Agent: Use activated Molecular Sieves (3Å) or Calcium Hydride (

    
    )  (with extreme caution, filtration required).[1]
    

Module 4: Safety & Disposal (Critical)

Warning: this compound is structurally related to Bis(chloromethyl)ether (BCME), a potent human carcinogen.[1] Treat it as a "suspect carcinogen" and handle it only in a fume hood.[1]

Quenching Protocol (For polymerized/waste material)

Do not simply pour into a waste drum; the HCl evolution can pressurize the drum.[1]

  • Preparation: Prepare a solution of 10% Ammonium Hydroxide (

    
    )  in Methanol or dilute NaOH.
    
  • Addition: Slowly add the suspected reagent/polymer to the stirring basic solution at 0°C.

  • Chemistry: The base neutralizes the HCl and converts the alkylating agent into harmless acetals/glycols.[1]

  • Verification: Check pH to ensure it remains basic.

References

  • Chemical Identity & Properties

    • Title: this compound (CAS 13483-18-6) Substance Detail.[1][2][3][4]

    • Source: CAS Common Chemistry.[1][3]

    • URL:[Link][1][3]

  • Carcinogenicity & Safety (Analogous Compounds)

    • Title: Bis(chloromethyl) ether - Hazardous Substance Fact Sheet (Relevant for structural analogs and handling precautions).[1]

    • Source: New Jersey Department of Health.[1][5]

    • URL:[Link]

  • Reactivity of

    
    -Chloroethers: 
    
    • Title: Chloromethyl Ethers (General Reactivity and Hydrolysis Hazards).[1]

    • Source: Wikipedia (General Chemistry Consensus).[1]

    • URL:[Link][1][5]

  • Handling Labile Reagents

    • Title: Handling and Storage of Moisture-Sensitive Reagents.[1][6]

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.[1]

Sources

Navigating the Challenges of 1,2-Bis(chloromethoxy)ethane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of 1,2-bis(chloromethoxy)ethane in solution. This document addresses common challenges, offers troubleshooting protocols, and provides in-depth scientific context to ensure experimental success and safety.

Section 1: Frequently Asked Questions (FAQs) - The Stability Profile of this compound

This section tackles the most pressing initial questions regarding the handling and stability of this compound.

Q1: My experiment is failing, and I suspect my stock solution of this compound has degraded. What is the primary stability concern with this compound?

A1: The paramount stability issue with this compound in solution is its susceptibility to hydrolysis. This compound readily reacts with water and other protic solvents. The chloromethoxy group is highly reactive and will hydrolyze to form formaldehyde and hydrochloric acid. This degradation will alter the concentration of your reagent and the pH of your solution, leading to experimental variability and failure.

Q2: How quickly does this compound degrade in an aqueous solution?

Q3: What are the decomposition products of this compound, and how can they interfere with my experiment?

A3: The primary decomposition products are formaldehyde and hydrochloric acid. The generation of hydrochloric acid will decrease the pH of your solution, which can affect the stability of other reagents, alter reaction kinetics, or denature biological molecules. Formaldehyde is a reactive aldehyde that can participate in numerous side reactions, including cross-linking with proteins and other nucleophilic species in your experimental system.

Q4: I've seen references to "1,2-bis(2-chloroethoxy)ethane" and "bis(chloromethyl) ether." Are these the same as this compound?

A4: No, these are distinct chemical compounds with different structures and properties. It is critical to ensure you are working with the correct compound for your application.

  • This compound: CAS No. 13483-18-6

  • 1,2-Bis(2-chloroethoxy)ethane: CAS No. 112-26-5

  • Bis(chloromethyl) ether (BCME): CAS No. 542-88-1

Always verify the CAS number of your reagent. The high reactivity and carcinogenicity of BCME underscore the importance of correct chemical identification.[2]

Q5: How should I prepare and store stock solutions of this compound to minimize degradation?

A5: To minimize hydrolysis, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous dichloromethane, tetrahydrofuran (THF), or dioxane. Always use freshly opened, anhydrous solvents. Prepare solutions immediately before use whenever possible. For storage, keep the solution in a tightly sealed container, preferably with a septum, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).

Section 2: Troubleshooting Guide - Diagnosing and Resolving Stability Issues

This guide provides a systematic approach to identifying and mitigating problems related to the instability of this compound.

Issue 1: Inconsistent or No Reaction with Substrate

Symptoms:

  • Low or no yield of the desired product.

  • High variability between experimental runs.

  • Presence of unexpected byproducts.

Troubleshooting Workflow:

A Inconsistent/No Reaction B Verify Reagent Identity (CAS No. 13483-18-6) A->B C Assess Solvent Quality (Anhydrous, Aprotic?) B->C D Analyze Stock Solution (NMR, GC-MS) C->D E Prepare Fresh Stock Solution C->E Solvent is Not Anhydrous D->E Degradation Detected F Implement Inert Atmosphere Techniques E->F G Re-run Experiment F->G H Problem Solved G->H

Troubleshooting Workflow for Reaction Failure

Detailed Steps:

  • Verify Reagent Identity: Double-check the CAS number on the reagent bottle to confirm you are using this compound (13483-18-6).

  • Assess Solvent Quality: Ensure that the solvent used for your stock solution and reaction is anhydrous and aprotic. If the solvent has been opened multiple times, it may have absorbed atmospheric moisture.

  • Analyze Stock Solution: If you have access to analytical instrumentation, a quick ¹H NMR or GC-MS analysis of your stock solution can confirm the presence of this compound and detect potential degradation products.

  • Prepare Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution using a new bottle of anhydrous solvent immediately before your experiment.

  • Implement Inert Atmosphere Techniques: Use Schlenk line techniques or a glovebox to handle the neat reagent and prepare solutions to minimize exposure to atmospheric moisture.

  • Re-run Experiment: Perform the experiment with the freshly prepared stock solution under inert conditions.

Issue 2: Unexpected pH Drop in the Reaction Mixture

Symptoms:

  • A noticeable decrease in the pH of the unbuffered reaction solution.

  • Side reactions that are known to be acid-catalyzed.

Causality and Resolution: A drop in pH is a strong indicator of hydrolysis of this compound, which produces hydrochloric acid.

Mitigation Strategies:

  • Use Anhydrous Conditions: The most effective way to prevent HCl formation is to rigorously exclude water from your reaction.

  • Non-Nucleophilic Base: If your reaction can tolerate it, the addition of a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can scavenge any trace amounts of HCl that may form without directly reacting with the this compound.

Section 3: Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Stability by ¹H NMR Spectroscopy

This protocol allows for a rapid assessment of the integrity of a this compound solution.

Materials:

  • This compound solution to be tested.

  • Deuterated chloroform (CDCl₃).

  • NMR tube and cap.

Procedure:

  • In a dry NMR tube, add approximately 0.5 mL of CDCl₃.

  • Add a small aliquot (e.g., 10-20 µL) of the this compound solution to the NMR tube.

  • Cap the tube and gently invert to mix.

  • Acquire a ¹H NMR spectrum.

  • Analysis: The spectrum of pure this compound should show two singlets. The appearance of new peaks, particularly in the aldehyde region (around 9-10 ppm for formaldehyde), indicates degradation.

Protocol 2: Monitoring Hydrolysis of this compound by GC-MS

This protocol provides a more quantitative method for assessing the stability of this compound in a specific solvent.

Materials:

  • This compound.

  • Anhydrous solvent of interest (e.g., dichloromethane).

  • Solvent of interest with a known amount of water.

  • Internal standard (e.g., a stable ether with a distinct retention time).

  • GC-MS instrument.

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.

  • Prepare a second solution in the solvent containing a known concentration of water.

  • Immediately inject an aliquot of the anhydrous solution into the GC-MS to obtain a t=0 reference.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), inject aliquots of the "wet" solution into the GC-MS.

  • Analysis: Monitor the decrease in the peak area of this compound relative to the internal standard over time. The appearance of peaks corresponding to degradation products can also be monitored.

Section 4: Safety, Handling, and Storage

Given the high reactivity and potential for hazardous byproducts, stringent safety protocols are essential when working with this compound. The following recommendations are based on best practices for handling highly reactive and potentially toxic chemicals.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves, such as multi-layer laminate gloves (e.g., 4H® or SilverShield®).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

Handling:
  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Use inert atmosphere techniques (glovebox or Schlenk line) to minimize exposure to moisture and air.

  • Avoid heating the compound, as it can decompose and release toxic fumes.[3]

  • Ground all equipment to prevent static discharge.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Store away from incompatible materials such as water, acids, bases, and oxidizing agents.

  • Toxic and/or flammable storage cabinets are appropriate.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal:
  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Contain the spill if possible. Follow institutional and local regulations for hazardous waste disposal.

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of in the sewer system.

Section 5: Chemical Principles of Instability

The instability of this compound is rooted in the high reactivity of the α-chloroether functional group.

cluster_hydrolysis Hydrolysis Pathway A This compound B Carbocation Intermediate A->B +H₂O -Cl⁻ E HCl C Hemiacetal Intermediate B->C +H₂O -H⁺ D Formaldehyde + Ethylene Glycol C->D

Simplified Hydrolysis Mechanism

The carbon-chlorine bond is polarized and weakened by the adjacent oxygen atom, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a carbocation intermediate, which is stabilized by the adjacent oxygen. This intermediate is then attacked by water, and subsequent loss of a proton and decomposition of the hemiacetal yields formaldehyde, ethylene glycol, and hydrochloric acid.

References

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(chloromethyl) Ether. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Bis(chloromethyl) ether. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 1,2-Bis(chloromethoxy)ethane (BCMOE) Application Guide

[1][2]

Ticket ID: BCMOE-TEMP-001 Subject: Optimization of Reaction Temperature & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne[1][2]

Critical Safety Directive (Read Before Proceeding)

WARNING: Carcinogenicity & Identity Hazard You are working with 1,2-Bis(chloromethoxy)ethane (CAS: 13483-18-6).[1][2] Do not confuse this with Bis(chloromethyl) ether (BCME, CAS: 542-88-1).[1][2] While BCMOE is less volatile than BCME, it is a bifunctional alkylating agent and must be treated as a potential human carcinogen .[1][2]

  • Containment: All procedures must occur within a certified chemical fume hood or glovebox.[1][2]

  • Decomposition: Exposure to moisture releases Hydrogen Chloride (HCl) and Formaldehyde .[1][2]

  • Waste: Quench all reaction streams with aqueous ammonium hydroxide before disposal to neutralize active alkylating sites.[1][2]

Thermodynamics & Kinetics: The Temperature Effect

The reactivity of this compound is governed by the lability of the

12


12
The "Goldilocks" Zones[1]
Temperature RangeKinetic/Thermodynamic StateOutcome
Cryogenic (< -10°C) Kinetic Control Selective Mono-alkylation. At low temperatures, the second chloride displacement is significantly slower, allowing for the isolation of semi-reacted intermediates if stoichiometry is controlled.[1][2]
Standard (0°C - 25°C) Optimal Reactivity Double Alkylation (Cross-linking). Ideal range for macrocyclization or linker insertion.[1][2] The rate of substitution balances well with diffusion, minimizing oligomerization.[1][2]
Elevated (> 50°C) Thermodynamic Instability Decomposition & Polymerization. High thermal energy promotes retro-acetalization and elimination reactions, releasing HCl gas.[1][2] In the presence of trace moisture, hydrolysis accelerates exponentially.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of reaction pathways based on temperature thresholds.

BCMOE_Reaction_PathwaysStartThis compound(Reagent)LowTempLow Temp (< -10°C)Kinetic ControlStart->LowTempMedTempAmbient (0-25°C)Standard OperationStart->MedTempHighTempHigh Temp (> 50°C)Thermodynamic StressStart->HighTempNucleophileNucleophile (Nu-)(e.g., Alcohol, Amine)Nucleophile->LowTempNucleophile->MedTempNucleophile->HighTempMonoProductMono-substituted Product(Cl-Linker-Nu)LowTemp->MonoProduct Slow SubstitutionCrossLinkCross-linked Product(Nu-Linker-Nu)MedTemp->CrossLink Rapid Double SubstitutionDecompDecomposition(HCl + Formaldehyde)HighTemp->Decomp Retro-AcetalizationPolymerOligomers/Polymers(Uncontrolled)HighTemp->Polymer Chain Propagation

Figure 1: Temperature-dependent reaction pathways for this compound.[1][2] Green paths indicate optimal synthesis; red paths indicate failure modes.[1][2]

Troubleshooting Guide

Scenario A: "My yield is low, and the NMR shows broad, undefined peaks."
  • Diagnosis: Polymerization or Hydrolysis.[1][2]

  • Root Cause: The reaction temperature likely spiked (exotherm) upon addition of the reagent, or the solvent contained trace moisture.[1][2]

  • Solution:

    • Dry Solvents: Ensure solvents (DCM, THF) are dried over molecular sieves (<50 ppm water).[1][2]

    • Cryogenic Addition: Cool the reaction vessel to -10°C before adding BCMOE.

    • Stepwise Warming: Allow the reaction to warm to Room Temperature (RT) only after the addition is complete.

Scenario B: "I see starting material remaining even after 24 hours."
  • Diagnosis: Kinetic Trap.[1][2]

  • Root Cause: Reaction temperature is too low for the specific nucleophile's activation energy.[1][2]

  • Solution:

    • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodo-intermediate in situ.[1][2]

    • Gentle Heating: Increase temperature to 35-40°C . Do not reflux unless strictly necessary and anhydrous.[1][2]

Scenario C: "White fumes are forming above the reaction flask."
  • Diagnosis: HCl Release / Decomposition.[1][2]

  • Root Cause: Moisture ingress or thermal decomposition (>60°C).[1][2]

  • Solution:

    • Immediate Action: Cool the vessel to 0°C immediately.

    • Base Trap: Ensure a base (TEA, DIPEA, or Pyridine) is present in excess (2.5 eq) to scavenge HCl.[1][2]

    • Check Seals: Verify the inert gas (Ar/N2) line is positive pressure.[1][2]

Standardized Protocol: Cross-linking an Alcohol

Objective: Link two alcohol moieties using this compound.

Reagents:

  • Substrate (Alcohol): 1.0 equiv[1][2]

  • BCMOE: 0.55 equiv (slight excess to ensure completion)

  • Base (N,N-Diisopropylethylamine - DIPEA): 2.5 equiv[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the Substrate and DIPEA in anhydrous DCM.

  • Cooling: Submerge flask in an ice/salt bath to reach 0°C .

  • Addition: Add BCMOE dropwise via syringe over 15 minutes. Note: Monitor internal temperature; do not let it rise above 5°C.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to 20°C (RT) . Stir for 4-12 hours.

  • Quench: Cool back to 0°C. Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: Extreme caution is required. BCMOE boils at ~99°C (22 Torr) [1].[1][2][3] However, heating it near its boiling point can trigger decomposition.[1][2] We recommend using it without distillation if purity is >95%, or distilling under high vacuum (<1 Torr) to keep the bath temperature below 60°C.[1][2]

Q: Why does the color change to yellow/brown during the reaction? A: This usually indicates the formation of HCl or oxidation byproducts.[1] If using an amine base, the formation of amine-hydrochloride salts is normal (white precipitate).[1][2] A yellow solution often implies trace decomposition.[1][2] Ensure your temperature did not exceed 40°C.

Q: Is this reagent stable in water? A: No. It hydrolyzes to form ethylene glycol, formaldehyde, and hydrochloric acid [2].[1][2] All glassware must be oven-dried.[1][2]

References

  • Boiling Point & Physical Properties

    • Source: CAS Common Chemistry.[1][2][3] "this compound Properties."

    • URL:[Link][1][2][3]

  • Reactivity of Alpha-Chloro Ethers

    • Source: Chemistry LibreTexts.[1][2] "Reactions of Ethers - Cleavage and Stability."[1][2]

    • URL:[Link]

  • Safety & Handling (Analogous Compound BCME)

    • Source: New Jersey Department of Health.[1][2][4] "Hazardous Substance Fact Sheet: Bis(chloromethyl) Ether."[1][2][4]

    • URL:[Link]

Technical Support Center: 1,2-Bis(chloromethoxy)ethane Handling & Work-up

[1][2]

Status: Operational Agent: Senior Application Scientist Ticket ID: BCME-ETH-001 Subject: Safe Handling, Work-up, and Decontamination Protocols[1][2]

Module 1: Critical Safety Directive (The "Red Phone")

⚠️ HAZARD ALERT: STRUCTURAL CARCINOGEN

You are inquiring about 1,2-Bis(chloromethoxy)ethane (Chemical Structure:

12

Do not confuse this with:

  • 1,2-Bis(2-chloroethoxy)ethane (Less reactive, different hazard profile).[1][2]

  • Bis(chloromethyl) ether (BCME) (Volatile OSHA-regulated carcinogen).[1][2]

However: this compound contains two reactive chloromethyl ether (


)12potent alkylating agentsuspected human carcinogen1212

Mandatory PPE & Containment:

  • Respiratory: Work strictly in a certified chemical fume hood.[1][2]

  • Dermal: Double-glove technique (Silver Shield/Laminate under Nitrile).[1][2] The lipophilic nature of this ether allows it to penetrate standard latex/nitrile rapidly.[2]

  • Inactivation: All glassware and syringes must be quenched in a concentrated ammonium hydroxide (

    
    ) bath before removal from the hood.[1][2]
    

Module 2: Standard Operating Procedures (SOP)

Protocol A: Reaction Work-up (Product Isolation)

Objective: Quench unreacted reagent while preserving the sensitive acetal/ether linkages in your product.[1]

The Chemistry of the Quench: The chloromethyl ether bond is highly susceptible to acid-catalyzed hydrolysis. A neutral-to-basic quench is critical to prevent the cleavage of the newly formed protecting group or cross-link.[1]

Step-by-Step Workflow:

  • Cooling: Cool the reaction mixture to

    
    . The reaction of excess this compound with water is exothermic and generates 
    
    
    gas.[1][2]
  • Quenching (The "Soft" Quench):

    • Slowly add saturated aqueous

      
        (Sodium Bicarbonate).
      
    • Why? This neutralizes the

      
       generated immediately upon hydrolysis, preventing the reaction mixture from becoming acidic and degrading your product.[1][2]
      
    • Volume: Use at least

      
       volume ratio relative to the reaction solvent.[1][2]
      
  • Phase Separation:

    • Allow the mixture to stir for 15–20 minutes at

      
       to ensure complete hydrolysis of the excess reagent.
      
    • Transfer to a separatory funnel.[1][2]

  • Extraction:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

    • Note: DCM is often preferred for solubility, but ensure your waste stream is segregated (Halogenated).[1][2]

  • Washing:

    • Wash the organic layer

      
       with Saturated 
      
      
      .[1][2]
    • Wash

      
       with Brine (Saturated 
      
      
      ).
  • Drying:

    • Dry over anhydrous

      
       (Sodium Sulfate) or 
      
      
      .[1][2]
    • Crucial: Add a spatula tip of solid

      
       to the drying agent to ensure the solution remains slightly basic during concentration.[1][2]
      
Protocol B: Decontamination (Waste Destruction)

Objective: Chemically destroy the alkylating potential of the reagent in waste streams.

The Chemistry of Destruction: Simple hydrolysis releases formaldehyde (a carcinogen).[1] The preferred method uses ammonia to convert the chloromethyl ether into non-volatile, less toxic urotropine-like (hexamethylenetetramine) derivatives.[1][2]

  • Reagent Destruction: Pour waste solvents and rinse glassware into a container containing 10% Ammonium Hydroxide (

    
    )  in Methanol.[1][2]
    
  • Soak: Allow glassware to soak for >12 hours.

  • Disposal: Dispose of the neutralized mixture as hazardous basic organic waste.

Module 3: Visualization (Work-up Logic)

WorkupLogicStartCrude Reaction Mixture(Contains Excess Reagent)CoolCool to 0°CStart->CoolQuenchAdd Sat. NaHCO3 (Slowly)Cool->QuenchHydrolysisHydrolysis Reaction:R-OCH2Cl + H2O → R-OCH2OH + HClQuench->HydrolysisChemistryPhaseSepPhase SeparationQuench->PhaseSepNeutralizationHCl Neutralization:HCl + NaHCO3 → NaCl + CO2 + H2OHydrolysis->NeutralizationOrganicOrganic Phase(Product)PhaseSep->OrganicAqueousAqueous Phase(Salts + Formaldehyde)PhaseSep->AqueousWashWash: Brine + NaHCO3Organic->WashWasteTreatTreat with NH4OH(Destroy Formaldehyde)Aqueous->WasteTreatDryDry: Na2SO4 + K2CO3 (Trace)Wash->Dry

Caption: Logical flow for quenching this compound reactions. Note the parallel chemical processes (Hydrolysis and Neutralization) required to prevent product degradation.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a heavy emulsion forming during the aqueous extraction. How do I resolve this?

Diagnosis: The hydrolysis of this compound produces ethylene glycol and formaldehyde oligomers.[1][2] These can act as surfactants, stabilizing emulsions, especially in DCM/Water systems.[1][2] Solution:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite. This often breaks the surface tension.[1][2]

  • Salting Out: Add solid NaCl directly to the separatory funnel to saturate the aqueous phase fully.[1][2]

  • Solvent Switch: If using DCM, try adding a small amount of Methanol (5%) to the organic phase, or switch to Ethyl Acetate if product solubility permits.[1][2]

Q2: My isolated product is decomposing (turning black/tarry) upon concentration.

Diagnosis: Residual acidity. The chloromethyl ether moiety releases

12Solution:
  • The "Base Spike": Ensure you add solid

    
     or a few drops of Triethylamine (
    
    
    ) to your drying agent (
    
    
    ) step.[1][2]
  • Rotovap Bath: Keep the water bath temperature

    
    .
    
  • Azeotrope: Co-evaporate with Toluene to remove trace moisture and

    
    .[1][2]
    
Q3: Can I use Methanol to quench the reaction?

Technical Warning:

  • For Product Isolation: NO. Quenching with methanol under acidic conditions (generated by the reagent) can lead to acetal exchange, potentially converting your desired linker into a methyl acetal (MOM ether) or forming Bis(chloromethyl) ether (BCME) if conditions are wrong.[1][2]

  • For Waste Destruction: YES , but only if combined with Ammonia (

    
    ).[1][2] The ammonia is the active destruction agent; methanol is just the solvent.[2]
    
Q4: What is the shelf-life of this reagent?

Insight: this compound is extremely moisture sensitive.[1][2] If the liquid appears cloudy or has a precipitate (paraformaldehyde), it has hydrolyzed.[1][2]

  • Test: Take a small aliquot (in hood) and add to water. If it does not fume or generate heat, it is likely already hydrolyzed/inert.[1][2]

  • Storage: Store under Argon at

    
    .
    

Module 5: Physiochemical Data Reference

PropertyValueImplication for Work-up
Molecular Weight 175.01 g/mol N/A
Boiling Point ~95–98°C (12 mmHg)High boiling; difficult to remove by rotovap.[1][2] Must be hydrolyzed.[1][2][3]
Density ~1.2 g/mLHeavier than water (Bottom layer in extraction if neat, but variable in EtOAc).[1][2]
Solubility DCM, THF, EtherUse these for extraction.[1][2] Reacts violently with water/alcohols.[1][2]
Hydrolysis Products HCl, Formaldehyde, Ethylene GlycolAqueous phase will be acidic and toxic.[1][2]

References

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (Bis-chloromethyl ether and salts).[1][2] United States Department of Labor.[1][2] [Link][1][2][4][5]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether.[1][2] Department of Health and Human Services.[1][2] [Link]

  • Google Patents. Process for the preparation of halogenated ethers (EP0679627B1).[1][2] (Describes synthesis and handling of chloromethoxy compounds).

Validation & Comparative

Comparative Guide: Alternatives to 1,2-Bis(chloromethoxy)ethane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Substitution

1,2-Bis(chloromethoxy)ethane (CAS 13483-18-6) has historically served as a potent bifunctional alkylating agent and crosslinker in the synthesis of ion-exchange resins, macrocycles, and chloromethylated polymers. Structurally related to the notorious carcinogen bis(chloromethyl) ether (BCME), it offers reduced volatility but retains significant toxicity and alkylating potential.

In modern polymer synthesis—particularly for Hyper-Crosslinked Polymers (HCPs) and Merrifield-type resins—the industry is pivoting away from isolated chloroalkyl ethers. The primary drivers are safety (eliminating operator exposure to carcinogenic vapors) and process efficiency (moving toward in situ electrophile generation).

This guide evaluates three distinct classes of alternatives:

  • The Process Alternative: Dimethoxymethane (Methylal) – The industrial "Davankov" standard.

  • The Structural Analog: 1,4-Bis(chloromethoxy)butane (BCMB) – A lower-volatility ether variant.

  • The Performance Alternative: Dibromomethane (DBM) – For ultra-high surface area "knitted" polymers.

Strategic Analysis of Alternatives

The "Davankov" Route: Dimethoxymethane (DMM)

Mechanism: Friedel-Crafts Alkylation (In-Situ Generation) Instead of handling a pre-synthesized chloro-ether, this route uses Dimethoxymethane (Methylal) in the presence of a Lewis acid (


) or Brønsted acid. The reaction generates the reactive methoxymethyl cation in situ, which attacks the aromatic polymer backbone.
  • Pros: Eliminates isolation of carcinogenic ethers; low-cost industrial solvent; high crosslinking density.

  • Cons: Requires stoichiometric amounts of Lewis acid; exothermic reaction requires careful thermal control.

The Low-Volatility Analog: 1,4-Bis(chloromethoxy)butane (BCMB)

Mechanism: Direct Electrophilic Substitution BCMB is a homologous extended chain of the target compound. It is used when a specific ether linkage length is required between polymer chains, or when specific chloromethylation is needed rather than random crosslinking.

  • Pros: Significantly lower vapor pressure than this compound; distinct spacer length (C4 vs C2).

  • Cons: Still a potent alkylating agent; requires synthesis or specialized procurement; "suspected" carcinogen profile.

The "Knitting" Agent: Dibromomethane (DBM)

Mechanism: Friedel-Crafts "Knitting" Used to link aromatic rings directly via a methylene bridge without oxygen atoms. This method "knits" rigid aromatic monomers (like benzene or biphenyl) into hyper-crosslinked networks.

  • Pros: Yields the highest BET surface areas (>3000

    
    ); chemically stable methylene bridges.
    
  • Cons: Uses bromine chemistry (higher cost/mass); different linkage chemistry (no ether oxygen).

Comparative Performance Matrix

FeatureThis compound (Baseline)Dimethoxymethane (DMM) (Recommended)1,4-Bis(chloromethoxy)butane (BCMB) Dibromomethane (DBM)
Role Crosslinker / SpacerIn-situ Crosslinker SourceCrosslinker / SpacerHigh-Porosity "Knitter"
Reaction Type Nucleophilic/ElectrophilicFriedel-Crafts (

cat.)
Electrophilic SubstitutionFriedel-Crafts (

cat.)
Toxicity Profile High (Suspected Carcinogen)Low (Flammable Solvent)Medium (Toxic, Low Volatility)Medium (Volatile, Toxic)
Vapor Pressure ModerateHigh (Boiling Point 42°C)Low (Boiling Point ~108°C @ 14mmHg)Moderate
BET Surface Area ~800 - 1000

1000 - 1800

~900

>3000

Primary Use Macrocycles, ResinsHyper-crosslinked PolystyreneChloromethylation of PolysulfoneGas Storage Materials

Mechanistic Visualization

The following diagram illustrates the shift from direct alkylation (using the target compound) to the safer in situ generation using Dimethoxymethane (DMM).

ReactionPathways cluster_0 Traditional Route (Hazardous) cluster_1 Davankov Route (Safer Alternative) BCME This compound (Isolated Reagent) DirectAttack Direct Electrophilic Attack BCME->DirectAttack Dissolution HCP Hyper-Crosslinked Polymer (Methylene/Ether Bridges) DirectAttack->HCP -HCl DMM Dimethoxymethane (Solvent/Reagent) InSitu Oxonium Ion Species (Generated In Situ) DMM->InSitu + FeCl3 LewisAcid Lewis Acid (FeCl3) LewisAcid->InSitu InSitu->HCP Electrophilic Subst. + Polymer Polymer Aromatic Polymer (Polystyrene) Polymer->DirectAttack Polymer->InSitu

Caption: Comparison of direct alkylation via chloro-ethers versus the in-situ activation of Dimethoxymethane (DMM).

Experimental Protocols

Protocol A: Synthesis of Hyper-Crosslinked Polystyrene via Dimethoxymethane (Davankov Method)

This protocol replaces the need for bis(chloromethoxy)ethane by generating the crosslinking bridge in situ.

Safety: Perform all steps in a fume hood.


 is hygroscopic and corrosive. DMM is highly flammable.[1][2]
  • Pre-swelling:

    • In a 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve/swell 1.04 g (10 mmol) of Polystyrene (PS) in 20 mL of 1,2-dichloroethane (DCE).

    • Stir at room temperature for 1 hour to ensure complete chain expansion.

  • Reagent Addition:

    • Add Dimethoxymethane (DMM) (variable ratio, typically 10-20 mmol depending on desired crosslinking density) to the mixture.

    • Note: DMM acts as the external crosslinker source.

  • Catalyst Injection:

    • Cool the mixture to 0°C in an ice bath.

    • Rapidly add anhydrous

      
       (3.24 g, 20 mmol) under a nitrogen blanket.
      
    • Observation: The solution will turn dark red/brown, indicating the formation of the active complex.

  • Reaction:

    • Allow the temperature to rise to room temperature over 30 minutes.

    • Heat the mixture to 80°C for 18–24 hours.

    • Validation: The mixture should become a rigid, swollen gel or precipitate depending on the solvent ratio.

  • Work-up:

    • Quench the reaction by pouring the mixture into 200 mL of methanol acidified with 1% HCl.

    • Filter the resulting brown solid.

    • Soxhlet Extraction: Extract with methanol for 12 hours to remove trapped iron salts and unreacted DMM.

    • Dry under vacuum at 60°C.

Expected Result: A high-surface-area polymer (BET > 1000


) with methylene bridges, functionally equivalent to those formed by chloromethyl ethers but synthesized without isolating carcinogens.
Protocol B: Chloromethylation using 1,4-Bis(chloromethoxy)butane (BCMB)

Use this only if a specific C4-ether spacer is structurally required.

Safety: BCMB is a suspected carcinogen. Use double-gloving and a closed system.

  • Setup:

    • Dissolve Polysulfone (or target polymer) in chloroform or nitrobenzene (5% w/v solution).

    • Add 1,4-Bis(chloromethoxy)butane (BCMB) (1.5 molar eq. per repeating unit).

  • Catalysis:

    • Add

      
       (Stannic Chloride) or 
      
      
      
      as the Lewis Acid catalyst (0.1 – 0.5 eq).
    • Critical Control: Monitor temperature.[3] Keep between 30°C–50°C. Higher temperatures promote crosslinking (gelation); lower temperatures favor chloromethylation (functionalization).

  • Quenching:

    • Precipitate into methanol.

    • Wash repeatedly with water/methanol to remove tin/zinc residues.

Validation:

  • FTIR: Look for C-Cl stretch at ~670

    
     and -CH2- ether stretch at ~1100 
    
    
    
    .
  • Solubility Test: If the goal is functionalization, the product should remain soluble. If it gels, crosslinking occurred (reduce catalyst or time).

Selection Workflow

Use this decision tree to select the appropriate alternative for your specific application.

SelectionLogic Start Start: Replacement for This compound Q1 Is the specific 'Ethane-Ether' (C2) spacer structurally critical? Start->Q1 Q2 Is the goal High Surface Area (Porosity)? Q1->Q2 No (Just crosslinking) Res1 Use 1,4-Bis(chloromethoxy)butane (BCMB) (Lower volatility analog) Q1->Res1 Yes (Linker length matters) Res2 Use Dimethoxymethane (DMM) (Davankov Method) (Safest, Scalable) Q2->Res2 No (Standard Resins) Res3 Use Dibromomethane (DBM) ('Knitting' Method) (Max Surface Area) Q2->Res3 Yes (>2000 m2/g)

Caption: Decision matrix for selecting the optimal crosslinking reagent based on structural and performance requirements.

References

  • IARC Monographs. (2012). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (Group 1 Carcinogens).[4] World Health Organization.[5] [Link]

  • Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of porous materials. Reactive and Functional Polymers.[6] [Link]

  • Li, B., et al. (2011). Synthesis of linear chloromethylated polystyrene with 1,4-bis(chloromethoxy)butane as chloromethylation reagent. Journal of Applied Polymer Science. [Link]

  • Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications.[7][8] Chemical Society Reviews. [Link]

  • US EPA. (2016). Toxicological Profile for Bis(Chloromethyl)Ether. National Center for Environmental Assessment. [Link]

  • Wang, S., et al. (2024). Dibromomethane Knitted Highly Porous Hyper-Cross-Linked Polymers for Efficient High-Pressure Methane Storage.[9] Advanced Materials. [Link]

Sources

Comparative Spectroscopic Analysis: 1,2-Bis(chloromethoxy)ethane vs. Structural Analogs in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic evaluation of 1,2-Bis(chloromethoxy)ethane (BCME-E) as a crosslinking agent, specifically comparing its reaction products against those formed by the rigid analog 1,4-Bis(chloromethyl)benzene (XDC) .

While BCME-E offers unique physiochemical properties—imparting flexibility and hydrophilicity to solid-phase synthesis resins—its structural analysis is complicated by its high toxicity and the difficulty of distinguishing crosslinks from unreacted "dangling" ends. This document outlines the specific NMR and IR signatures required to validate network formation and ensure the absence of residual alkylating agents, a critical requirement for materials used in drug development.

Safety Warning: this compound is a structural analog to bis(chloromethyl) ether, a potent human carcinogen. All analytical protocols described below require strict containment (glovebox/fume hood) and quenching procedures.

Part 1: The Chemistry of Crosslinking

To understand the spectroscopic signals, one must first visualize the structural transformation. The reaction typically involves the Friedel-Crafts alkylation of a polystyrene backbone.

Mechanism & Structural Differences[1][2]
  • BCME-E Crosslinking: Introduces a flexible glycol-ether spacer (

    
    ). This increases the swelling in polar solvents (e.g., DMF, water).
    
  • XDC Crosslinking: Introduces a rigid aromatic spacer (

    
    ). This creates a tighter, more hydrophobic network.
    

CrosslinkingMechanism PS Polystyrene Backbone Inter Carbocation Intermediate PS->Inter + Linker Linker Linker (BCME-E or XDC) Linker->Inter Lewis Acid Activation Cat Catalyst (SnCl4/ZnCl2) Cat->Inter Prod_BCME Product A: Flexible Ether Network (BCME-E) Inter->Prod_BCME if Linker = BCME-E Prod_XDC Product B: Rigid Aromatic Network (XDC) Inter->Prod_XDC if Linker = XDC

Figure 1: Comparative reaction pathways for flexible (BCME-E) vs. rigid (XDC) crosslinking mechanisms.

Part 2: Comparative Spectroscopic Profiling

This section details the specific signals used to differentiate the two products and quantify crosslinking efficiency.

High-Resolution Solid-State NMR ( C CP/MAS)

Solution NMR is ineffective for crosslinked resins due to insolubility. Magic Angle Spinning (MAS) NMR is the gold standard for characterizing the network structure.

Table 1: Comparative


C NMR Chemical Shifts (Solid State) 
Structural MoietyBCME-E Product (

ppm)
XDC Product (

ppm)
Diagnostic Value
Crosslink Bridge 68 - 72 (

)
38 - 45 (

)
Primary Differentiator. The ether carbons in BCME-E appear significantly downfield.
Benzylic Carbon 70 - 74 (Ph-

-O-)
38 - 45 (Ph-

-Ph)
BCME-E benzylic carbons are deshielded by oxygen.
Residual Cl-CH

-
80 - 85 (unreacted)46 - 48 (unreacted)Critical for QC. High field signal indicates incomplete crosslinking (toxic residue).
Aromatic Backbone 125 - 145 (Broad)125 - 145 (Broad)Less useful for differentiation; signals overlap heavily.
FTIR Spectroscopy (ATR Method)

Infrared spectroscopy provides a rapid "fingerprint" of the linker type.

  • BCME-E Signature: The most distinct feature is the strong C-O-C ether stretching vibration appearing as a broad band between 1080–1130 cm

    
     . This band is absent in XDC-crosslinked resins.
    
  • XDC Signature: Shows enhanced aromatic overtones (1600–2000 cm

    
    ) and lack of strong ether bands.
    
Detection of Residual Linker (Safety QC)

Before releasing any resin for use, the absence of unreacted linker must be verified. This is done via solvent extraction followed by GC-MS or Solution NMR.

Protocol: Swell 500mg resin in


-DMSO (24h). Analyze supernatant.

Table 2: Solution State


H NMR Signals for Residual Linkers 
AnalyteSignal A (

ppm)
Signal B (

ppm)
Multiplicity
BCME-E 5.72 (Cl-C

-O-)
3.88 (-O-C

-C

-O-)
Singlets (A) & Singlet (B)
XDC 4.56 (Cl-C

-Ph)
7.30-7.40 (Ar-H)Singlet (CH

)

Part 3: Experimental Protocols

Workflow: Structural Validation & Safety Check

This self-validating workflow ensures that the resin is both structurally correct and safe to handle.

AnalyticalWorkflow cluster_Solid Step 1: Network Characterization cluster_Liquid Step 2: Residuals Analysis (Safety) Sample Crude Crosslinked Resin Sample FTIR ATR-FTIR Analysis (Check 1100 cm-1) Sample->FTIR SSNMR 13C CP/MAS NMR (Check 70 ppm vs 40 ppm) Sample->SSNMR Extract Solvent Extraction (DMSO-d6 / 24h) Sample->Extract Decision Pass/Fail Criteria FTIR->Decision SSNMR->Decision SolNMR Solution 1H NMR (Limit of Detection < 10 ppm) Extract->SolNMR SolNMR->Decision

Figure 2: Integrated analytical workflow for characterizing BCME-E reaction products.

Detailed Protocol: C CP/MAS NMR
  • Sample Prep: Pack ~100 mg of dry, powdered resin into a 4mm Zirconia rotor. Ensure the cap is tight to prevent solvent leakage if the sample contains residual swelling agents.

  • Parameters:

    • Spin Rate: 10–12 kHz (to remove spinning sidebands from the aromatic region).

    • Contact Time: 2.0 ms (optimizes cross-polarization for methylene carbons).

    • Decoupling: High-power proton decoupling (SPINAL-64) is mandatory to resolve the broad polymer lines.

    • Relaxation Delay: 3–5 seconds.

  • Data Processing: Apply 20–50 Hz line broadening (exponential window function) before Fourier Transform.

  • Validation:

    • Pass: Distinct peak at ~70 ppm (ether bridge).

    • Fail: Presence of peak at ~82 ppm (chloromethyl end-group) indicates <95% conversion.

Part 4: Performance Comparison (Data Summary)

Why choose BCME-E over the safer XDC? The decision usually comes down to the required physicochemical properties of the final resin.

Table 3: Functional Comparison of Crosslinked Resins

FeatureBCME-E Crosslinked ResinXDC Crosslinked Resin
Swelling in Water High (Due to ether oxygen hydrophilicity)Low (Hydrophobic aromatic core)
Swelling in DCM ModerateHigh
Chain Mobility High (Flexible ethyl spacer)Low (Rigid benzyl spacer)
Chemical Stability Moderate (Ether cleavage possible in strong Lewis acids)High (Chemically inert)
Safety Profile Critical Hazard (Carcinogenic precursor)Manageable Hazard (Lachrymator)

References

  • Occupational Safety and Health Administration (OSHA). "13 Carcinogens Standard (29 CFR 1910.1003) - Bis(chloromethyl) ether and salts." United States Department of Labor.[Link][1]

  • National Institutes of Health (NIH) - PubChem. "this compound Compound Summary." PubChem Database.[2][Link]

  • Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text on chloromethylated resins). [Link]

Sources

Mass Spectrometry Profiling of 1,2-Bis(chloromethoxy)ethane and its Derivatives

[1][2]

Executive Summary

This compound (CAS 13483-18-6), distinct from the highly volatile bis(chloromethyl) ether (BCME), is a potent bis-alkylating agent often used as a crosslinker or linker reactant in the synthesis of complex pharmaceutical intermediates and ionic liquids. Due to its bifunctional reactivity (

This guide provides a technical comparison of mass spectrometry (MS) modalities for characterizing this analyte. Unlike standard alkyl halides, the instability of the

GC-MS (EI/CI)Derivatization-LC-MS/MS

Part 1: Technical Deep Dive – Ionization & Fragmentation Physics

The mass spectral behavior of this compound is governed by the lability of the

Electron Ionization (EI) – The "Hard" Approach

In standard 70 eV EI, the molecular ion (

  • Key Mechanism: Inductive cleavage and

    
    -cleavage relative to the ether oxygen.
    
  • Characteristic Ions:

    • m/z 79/81 (

      
      ):  The oxonium ion formed by 
      
      
      -cleavage. This is the diagnostic "fingerprint" for any chloromethoxy group.
    • m/z 63/65 (

      
      ):  Formed via rearrangement and loss of the oxygenated fragment.
      
    • Isotope Pattern: The presence of two chlorine atoms dictates a distinctive

      
       intensity ratio for ions retaining both chlorines (M, M+2, M+4), or 
      
      
      for mono-chloro fragments.
Electrospray Ionization (ESI) – The "Soft" Approach

Native ESI response for neutral chloroalkyl ethers is poor. The molecule lacks a basic nitrogen for protonation (

  • The Solution: Chemical Derivatization.[1][2][3]

  • Reaction: Treatment with a nucleophile (e.g., pyridine, morpholine) displaces the reactive chlorines, creating a permanently charged quaternary ammonium species or a readily protonatable amine derivative. This increases sensitivity by 100-1000x compared to direct analysis.

Part 2: Comparative Analysis – GC-MS vs. LC-MS/MS

The choice of technique depends on the analytical goal: Identification (Structure) vs. Quantification (Trace Impurity).

Table 1: Performance Matrix
FeatureGC-MS (EI)GC-MS (CI)Derivatization LC-MS/MS
Primary Utility Structural Elucidation / FingerprintingMolecular Weight ConfirmationTrace Quantification (ppm/ppb levels)
Analyte State Native (volatile liquid)NativeDerivatized (stable salt/adduct)
Ionization Energy High (70 eV)Low (Chemical Ionization)Soft (ESI+)
Sensitivity Moderate (ppm)ModerateHigh (ppb/ppt)
Selectivity High (Spectral Library Match)Medium (MW only)Very High (MRM Transitions)
Limitations Thermal degradation in injector; Moisture sensitiveSource contaminationRequires sample prep reaction; Matrix effects
Key Fragment m/z 79 (

)
[M+NH4]+ adductsTransition: Precursor

Tag-specific fragment
Analytical Decision Workflow

AnalyticalWorkflowStartSample: this compoundGoalDefine Analytical GoalStart->GoalStructureStructural ID / Purity (>0.1%)Goal->StructureHigh Conc.TraceTrace Impurity (<10 ppm)Goal->TraceLow Conc.GCMSGC-MS (EI Mode)DB-5ms ColumnStructure->GCMSLCMSDerivatization LC-MS/MS(ESI+)Trace->LCMSDerivatize with Pyridine/AmineData1Look for m/z 79, 63Isotope Pattern Cl2GCMS->Data1Data2Monitor MRM Transition(Derivative Specific)LCMS->Data2

Caption: Decision tree for selecting the optimal MS modality based on analyte concentration and data requirements.

Part 3: Validated Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Objective: Confirm identity of this compound raw material.

  • Sample Prep: Dilute 10 mg of analyte in 10 mL of anhydrous Dichloromethane (DCM). Caution: Analyte hydrolyzes rapidly in water.[4]

  • Inlet: Split injection (20:1) at 200°C. Note: Keep inlet temp moderate to prevent thermal decomposition.

  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., HP-5ms or DB-5ms).

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    250°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 35–300.

    • Solvent Delay: 3.0 min.

  • Data Interpretation:

    • Verify retention time against standard.

    • Confirm presence of m/z 79 (Base Peak) and isotopic cluster at m/z 63/65.

Protocol B: Trace Quantification via Derivatization-LC-MS/MS

Objective: Detect ppm-level residues in a drug substance (GTI screening). Mechanism: The chloromethoxy group reacts with pyridine to form a pyridinium salt, which ionizes intensely in ESI(+).

  • Derivatization Reagent: 10% Pyridine in Acetonitrile.

  • Reaction:

    • Dissolve 50 mg of Drug Substance in 1.0 mL of Reagent.

    • Incubate at 60°C for 30 minutes.

    • Chemistry:

      
      .
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (QQQ):

    • Mode: ESI Positive (MRM).

    • Precursor Ion: Calculated Mass of

      
       or singly charged mono-derivative depending on stoichiometry.
      
    • Product Ion: m/z 79 (Pyridine ring fragment) or specific linker fragment.

Part 4: Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationMMolecular Ion (Unstable)[Cl-CH2-O-CH2-CH2-O-CH2-Cl]+.Frag1m/z 79/81[Cl-CH2=O]+M->Frag1Alpha CleavageFrag2m/z 63/65[Cl-CH2-CH2]+M->Frag2Rearrangement(- CH2O, - Cl)Frag3Neutral LossCH2O (Formaldehyde)Frag1->Frag3Further Frag

Caption: Proposed EI fragmentation pathway highlighting the diagnostic oxonium ion (m/z 79).

References

  • Note: Provides physical property data and CAS verific
  • International Agency for Research on Cancer (IARC). (2012). Bis(chloromethyl) ether and Chloromethyl Methyl Ether.[4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

    • Context: Establishes the genotoxic class and safety handling requirements for chloroalkyl ethers.
  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. U.S. Army Edgewood Chemical Biological Center.[7] Retrieved from [Link]

    • Context: Provides analogous fragmentation patterns for chloroethoxy-ethane deriv
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

    • Context: Regulatory framework for setting detection limits (TTC)

A Comparative Guide to Crosslinking Agents for Cellulosic Textiles: Performance Evaluation with a Critical Assessment of 1,2-Bis(chloromethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced textile performance, particularly in achieving durable press and crease-resistant properties in cellulosic fabrics like cotton, a variety of chemical crosslinking agents have been explored. Among these is 1,2-Bis(chloromethoxy)ethane, a compound belonging to the alpha-chloroether class. While theoretically promising for its reactive potential with cellulose, a critical evaluation of its performance must be intrinsically linked to a thorough assessment of its toxicological profile. This guide provides a comparative analysis of this compound against established and emerging alternatives, grounded in scientific principles and standardized testing methodologies. Our primary objective is to equip researchers with the necessary information to make informed decisions that prioritize both performance and safety.

The Imperative for Safer Textile Finishing: A Toxicological Perspective on Alpha-Chloroethers

The selection of a crosslinking agent extends beyond its efficacy in imparting desired fabric properties; it is a matter of human and environmental safety. This compound's chemical structure places it in a class of compounds that warrants significant caution.

The Carcinogenic Risk of Bis(chloromethyl)ether (BCME) and Related Compounds

This compound is structurally related to bis(chloromethyl)ether (BCME), a potent occupational carcinogen. Numerous epidemiological studies have demonstrated a clear link between workplace exposure to BCME and an increased risk of lung cancer, particularly small-cell carcinoma.[1][2] The International Agency for Research on Cancer (IARC) classifies BCME as a Group 1 carcinogen, meaning it is carcinogenic to humans.[3] The U.S. Environmental Protection Agency (EPA) also categorizes BCME as a known human carcinogen.[4] Animal studies have further confirmed the carcinogenicity of BCME, inducing respiratory tract tumors upon inhalation.[4][5]

Given the established toxicity of this class of compounds, the use of any alpha-chloroether, including this compound, in textile applications is highly discouraged. The potential for worker exposure during manufacturing and residual chemical presence on the final textile product presents an unacceptable health risk.

Mechanism of Action: Crosslinking for Crease Resistance

The ability of a textile to resist and recover from wrinkling is achieved by creating crosslinks between the polymer chains of the cellulose fibers. These crosslinks impart a "memory" to the fabric, enabling it to return to its original smooth state after being creased.

Proposed Mechanism of this compound

This compound possesses two reactive chloromethoxy groups. In the presence of a suitable catalyst and heat, these groups can react with the hydroxyl (-OH) groups of the cellulose chains, forming stable ether linkages. This process creates a three-dimensional network within the fiber, restricting the movement of the cellulose molecules and thereby enhancing crease resistance and wet strength.

Diagram: Proposed Crosslinking of Cellulose with this compound

G cluster_cellulose1 Cellulose Chain 1 cluster_crosslinker This compound cluster_cellulose2 Cellulose Chain 2 cluster_result Crosslinked Cellulose C1 Cellulose-OH CL Cl-CH₂-O-CH₂-CH₂-O-CH₂-Cl C1->CL + Heat, Catalyst - HCl Result Cellulose-O-CH₂-O-CH₂-CH₂-O-CH₂-O-Cellulose C2 Cellulose-OH CL->C2 - HCl

Caption: Reaction of this compound with cellulose hydroxyls.

Safer Alternatives and Their Mechanisms

A. Formaldehyde-Releasing Agents (e.g., DMDHEU)

Dimethylol dihydroxy ethylene urea (DMDHEU) has been a widely used crosslinking agent.[6][7][8] Under acidic conditions and heat, DMDHEU reacts with cellulose to form crosslinks.[9] However, these resins can release formaldehyde, a known irritant and probable human carcinogen, during storage and use of the treated fabric.[6][10]

B. Non-Formaldehyde Crosslinking Agents

Concerns over formaldehyde have driven the development of safer alternatives.[10][11][12]

  • Polycarboxylic Acids (e.g., BTCA): 1,2,3,4-butanetetracarboxylic acid (BTCA) is a highly effective non-formaldehyde crosslinking agent.[13] It reacts with cellulose hydroxyl groups to form ester crosslinks, imparting excellent crease resistance.[13]

  • Glyoxal-Based Reactants: These compounds, such as modified glyoxal resins, offer another formaldehyde-free option for durable press finishes.[11]

Standardized Performance Evaluation Protocols

To objectively compare the performance of textiles treated with different crosslinking agents, standardized test methods are essential. The following protocols are fundamental for evaluating key performance indicators.

Wrinkle Recovery Assessment (AATCC Test Method 128)

This method evaluates the ability of a fabric to recover from induced wrinkling.[14][15][16][17]

Experimental Workflow:

  • Specimen Preparation: Cut fabric specimens to the specified dimensions.

  • Conditioning: Condition the specimens in a standard atmosphere for textiles (21±1°C and 65±2% relative humidity) for at least 8 hours.

  • Wrinkling: Place a specimen in the wrinkle tester under a specified load for a set period (e.g., 20 minutes).[14]

  • Recovery: Remove the specimen and hang it for 24 hours in the standard atmosphere to allow for recovery.

  • Evaluation: Visually compare the wrinkled specimen against 3-D wrinkle recovery replicas and assign a rating from 1 (very wrinkled) to 5 (smooth).

Diagram: AATCC 128 Wrinkle Recovery Workflow

G start Start prep Prepare & Condition Fabric Specimen start->prep wrinkle Induce Wrinkles (AATCC Wrinkle Tester) prep->wrinkle recover Suspend for 24h Recovery Period wrinkle->recover evaluate Evaluate Against 3D Replicas (1-5) recover->evaluate end End evaluate->end

Caption: Standard workflow for AATCC 128 wrinkle recovery testing.

Tensile Strength and Elongation (ASTM D5034 - Grab Test)

This test determines the breaking strength and elongation of a fabric, which can be affected by the crosslinking treatment.[18][19][20][21][22]

Experimental Workflow:

  • Specimen Preparation: Cut fabric specimens to the required dimensions, typically wider than the clamps to be used.

  • Conditioning: Condition the specimens in the standard atmosphere for textiles.

  • Clamping: Mount the specimen in the clamps of a constant-rate-of-extension (CRE) tensile testing machine. The clamps grip the specimen in the center of its width.

  • Testing: Apply a tensile force to the specimen at a constant rate until it ruptures.

  • Data Recording: Record the breaking force (in Newtons or pounds-force) and the elongation at break.

Formaldehyde Release (ISO 14184-1)

This method is crucial for quantifying the amount of free and hydrolyzed formaldehyde released from textiles, particularly those treated with formaldehyde-releasing resins.[23][24][25][26]

Experimental Workflow:

  • Specimen Preparation: Weigh a specified amount of the fabric specimen.

  • Extraction: Place the specimen in a sealed container with deionized water and agitate at 40°C for a set time to extract the formaldehyde.[23]

  • Colorimetric Analysis: Treat an aliquot of the water extract with a reagent (e.g., acetylacetone) that reacts with formaldehyde to produce a colored solution.

  • Spectrophotometry: Measure the absorbance of the colored solution using a spectrophotometer at a specific wavelength.

  • Quantification: Determine the concentration of formaldehyde in the extract by comparing its absorbance to a calibration curve prepared with standard formaldehyde solutions. The result is typically expressed in mg of formaldehyde per kg of fabric.

Comparative Performance Data

Due to the significant health risks and lack of commercial application, experimental data for textiles treated with this compound is not available in published literature. The following table compares the typical performance of conventional and modern safer alternatives on cotton fabric.

Performance MetricUntreated CottonDMDHEU (Formaldehyde-Releasing)BTCA (Non-Formaldehyde)
Wrinkle Recovery Angle (WRA, degrees) ~180>250>280
Durable Press (DP) Rating (AATCC 124) 1.0 - 2.03.5 - 4.53.5 - 4.0
Tensile Strength Retention (%) 10050 - 6060 - 70
Formaldehyde Release (ppm) < 20> 75 (can be higher)< 20 (Not detectable)
Safety Profile SafeFormaldehyde release is a health concernGenerally considered safe

Note: Values are typical and can vary based on fabric construction, application parameters, and catalyst systems.

Conclusion and Recommendations

The primary directive in the selection of textile finishing agents must be the principle of "safety by design." While this compound may possess the chemical functionality for crosslinking cellulosic fibers, its classification within the alpha-chloroether family of compounds, which includes the known human carcinogen BCME, renders it an unacceptable choice for any application with potential for human exposure.[1][2][3][4][5]

The textile industry has made significant strides in developing safer and effective alternatives to hazardous chemicals. Non-formaldehyde crosslinking agents, such as those based on polycarboxylic acids (e.g., BTCA), offer a compelling combination of high performance in crease resistance and a significantly improved safety profile. While conventional formaldehyde-releasing resins like DMDHEU are still in use, there is a strong and necessary trend towards their replacement.[10][12]

For researchers and drug development professionals, where material safety is paramount, the following recommendations are crucial:

  • Avoid the use of this compound and any other alpha-chloroethers in textile applications. The toxicological risks far outweigh any potential performance benefits.

  • Prioritize the use of non-formaldehyde crosslinking agents such as BTCA or glyoxal-based systems for achieving crease-resistant properties in cellulosic textiles.

  • Always request and critically evaluate the safety data sheets (SDS) for all chemical finishing agents.

  • When evaluating treated textiles, perform comprehensive testing that includes not only performance metrics like wrinkle recovery and tensile strength but also safety-related analyses such as formaldehyde release (ISO 14184).

By adhering to these principles, the scientific community can advance the development of high-performance textiles without compromising the health and safety of manufacturers, consumers, and the environment.

References

  • BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. (1987). National Center for Biotechnology Information. [Link]

  • Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether . 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. (2021). National Center for Biotechnology Information. [Link]

  • ToxGuide for Bis(chloromethyl)ether (BCME) . Agency for Toxic Substances and Disease Registry (ATSDR). (2017). [Link]

  • Bis(chloromethyl)ether (BCME) . Technology Transfer Network - Air Toxics Web Site. U.S. Environmental Protection Agency (EPA). (2000). [Link]

  • Hossain, M. I. (2023). Restricted Substances in Textile Processing: An Overview of Toxicity, Regulatory Frameworks & Risk Management.
  • Alzheimer's Drug Discovery Foundation. (2023). Textile Toxins . [Link]

  • Earth Day. (2022). Toxic Textiles: The Chemicals in Our Clothing . [Link]

  • ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method) . International Organization for Standardization. (2011). [Link]

  • American Chemical Society. (2025). A potential 'green' alternative to formaldehyde and PFAS in fabric finishing . [Link]

  • Hossain, M. I. (2025). Restricted Substances in Textile Processing: An Overview of Toxicity, Regulatory Frameworks & Risk Management. LinkedIn.
  • TESTEX. (2025). AATCC 128 Wrinkle Recovery Test . [Link]

  • ASTM D5034-21 Standard Test Method for Breaking Strength and Elongation of Textile Fabrics (Grab Test) . ASTM International. (2021). [Link]

  • Dhiman, G., & Chakraborty, J. N. (2018). Assessment of durable press performance of cotton finished with modified DMDHEU and citric acid.
  • Hashem, M., et al. (2006). Effects of eco-friendly crease-resistant finishing treatment on cotton fabrics dyed with different classes of dyes.
  • Lo, C. W., et al. (2022). Effect of Resin Finishing on Some Properties of 100% Cotton Light Weight Woven Fabric. MDPI.
  • QIMA. (2025). ISO 14184: Navigating Formaldehyde Standards for Textiles . [Link]

  • AATCC TM128-2017e2, Test Method for Wrinkle Recovery of Fabrics: Appearance . AATCC. (2017). [Link]

  • Sharafi, P., et al. (2022). Study the Effect of BTCA Crosslinking Agent on Crease Recovery Angle and Washing Shrinkage Properties of Bleached and Dyed with Bi- and Tri- Functional Reactive Dyed Woven Cotton Fabric. Iris Publishers.
  • Carl ROTH. (2025). Safety Data Sheet: Chloro(chloromethoxy)methane . [Link]

  • Universal Grip. (n.d.). ASTM D5034 - Grab Test - Textile Tensile Strength . [Link]

  • Qeios. (2025). Human Health Risks from Textile Chemicals: A Critical Review of Recent Evidence (2019-2025).
  • Chemical agents and related occupations . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. (2012). IARC Publications. [Link]

  • Gebremariam, G. A., & Lin, C. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Iris Publishers.
  • Yamamoto, K. (1982). Crease-Resistance Treatments of Cotton Fabrics with Non-Formaldehyde Crosslinking Agents. Textile Research Journal.
  • Fineotex. (n.d.). Revolutionising Fabric Manufacturing: Zero Formaldehyde Resin for Textile Explained . [Link]

  • Microbe Investigations. (n.d.). ISO 14184 Test . [Link]

  • Testex. (2017). Fabric wrinkle recovery - appearance method AATCC 128 . [Link]

  • Berkeley Center for Green Chemistry. (2013).
  • Textile Today. (2014). Recent trends in easy care finishing.
  • Chiu, H. (n.d.). Breaking Strength and Elongation of Textile Fabrics-ASTM D 5034-Grab Method.
  • Wovenly. (2021). AATCC 128 Wrinkle Recovery of Fabrics: Appearance Method.
  • Lamberti. (2019). CROSSLINKERS FOR PRINTING.
  • BASF Insights. (2023).
  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether.
  • Scientific & Academic Publishing. (2018). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press.
  • Cotton Incorporated. (n.d.).
  • Joint Research Centre. (2007).
  • TESTEX. (2024).
  • James H. Heal & Co. Ltd. (2000). WRINKLE RECOVERY TESTER.
  • Fibre2fashion.com. (n.d.). Eco-friendly substitution in textiles.
  • The Universal Grip Company. (n.d.). ASTM D5034 - Grab Test - Textile Tensile Strength.
  • Mitran, E. C., et al. (2023). Validation method and proficiency test for the determination of free and hydrolysed formaldehyde.

Sources

Safety Operating Guide

1,2-Bis(chloromethoxy)ethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Bis(chloromethoxy)ethane Proper Disposal Procedures CAS: 13483-18-6 Synonyms: Ethylene glycol bis(chloromethyl) ether; this compound.[1][2]

Executive Summary: The "Prudent Practice" Approach

As a Senior Application Scientist, I must make a critical distinction immediately. While This compound (CAS 13483-18-6) is distinct from the OSHA-regulated "13 Carcinogens" list member Bis(chloromethyl) ether (BCME, CAS 542-88-1), it shares the exact same lethal structural motif: the chloromethyl ether group.[1]

This functional group is a potent alkylating agent.[1] Upon contact with water or humid air, it hydrolyzes to release formaldehyde and hydrogen chloride (HCl), both of which pose immediate inhalation risks.[1] Therefore, this guide treats CAS 13483-18-6 with the same rigor as BCME. The disposal strategy prioritizes containment and incineration over bench-top neutralization, which carries unacceptable risks of aerosolization and exothermic runaway.[1]

Part 1: Hazard Characterization & Causality

To dispose of this chemical safely, you must understand why it is dangerous.[1] It is not merely "toxic"; it is an electrophile capable of modifying DNA.[1]

The Hydrolysis Trap

The primary operational risk during disposal is pressure buildup .[1] When this compound contacts moisture (even residual water in a waste container), it undergoes hydrolysis.[1]




[1]

Operational Consequence: If you place wet waste or aqueous rinses of this compound into a tightly sealed drum, the evolved HCl gas can pressurize and rupture the container.[1]

Data Summary: Physical & Safety Properties
PropertyValueOperational Implication
CAS Number 13483-18-6Use for specific waste profiling.[1][3]
Physical State LiquidRequires secondary containment to prevent spread.[1]
Reactivity Water-ReactiveDO NOT mix with aqueous waste streams.[1]
Toxicity Acute Tox / Carcinogen (Suspected)Zero-skin-contact policy; use Silver Shield® or Viton® gloves.[1]
Flash Point >110°C (Typical)Combustible, but toxicity is the primary driver.[1]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to isolate the hazard and prepare it for professional incineration.[1] Do not attempt to chemically destroy bulk quantities in the lab.

Phase 1: Waste Segregation (The Golden Rule)[1]
  • Stream A: Bulk Liquid (Pure or Solvent Solution). Keep separate. Do not combine with general organic solvents unless authorized by your specific site license.[1]

  • Stream B: Trace Contaminated Solids. Pipette tips, gloves, septa.[1]

  • Stream C: Glassware Rinsate. The most dangerous stream due to hydrolysis potential.[1]

Phase 2: Packaging & Stabilization

For Bulk Liquid (Stream A):

  • Container Selection: Use a chemically resistant HDPE or glass container with a Teflon-lined cap.[1]

  • Headspace: Leave at least 20% headspace.[1]

  • Venting: If the waste is suspected to contain any moisture, use a vented cap (e.g., Nalgene™ vented closure) to prevent HCl pressure buildup.[1]

  • Secondary Containment: Place the primary container inside a sealable bag or a secondary bucket with vermiculite.

For Decontamination of Glassware (Stream C - The "Deactivation" Step):

  • Context: You cannot simply wash this glassware.[1] You must chemically degrade the chloromethyl ether moiety before final cleaning.[1]

  • Reagent: Prepare a solution of 5% Ammonia (concentrated NH4OH) in Methanol .

  • Mechanism:[1][3][4][5] The ammonia acts as a nucleophile, converting the reactive chloromethyl ether into a stable hexamine-type adduct or simple amine, preventing the release of formaldehyde gas later.[1]

  • Procedure:

    • Rinse glassware with the ammonia/methanol solution in a fume hood.[1]

    • Allow to sit for 30 minutes.

    • Collect this rinsate as Basic Organic Waste (separate from the bulk haloether).[1]

Phase 3: Labeling

Label the container explicitly.[1] Do not just write "Organic Waste."

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LABEL TEXT: "Hazardous Waste: this compound. [1] DANGER: Water Reactive.[1][4] Cancer Suspect Agent. Contains: Chloromethyl Ethers, HCl (potential)."[1]

Part 3: Visualized Workflows

Diagram 1: Disposal Decision Tree

This logic flow ensures you select the correct waste stream to prevent accidental hydrolysis or exposure.[1]

DisposalWorkflow Start Waste Generation: This compound TypeCheck Determine Waste Type Start->TypeCheck BulkLiquid Bulk Liquid (Pure or Solvent) TypeCheck->BulkLiquid Liquid Solids Contaminated Solids (Gloves, Tips) TypeCheck->Solids Solid Glassware Glassware/Spills (Trace Residue) TypeCheck->Glassware Residue DryCheck Is it Dry? BulkLiquid->DryCheck PackSolid Double Bag (4 mil) Seal in Box Solids->PackSolid Decon Deactivation Rinse: 5% NH4OH in Methanol Glassware->Decon VentCap Use VENTED Cap (Risk of HCl Gas) DryCheck->VentCap Suspected Wet SealCap Seal Tightly (Teflon Liner) DryCheck->SealCap Confirmed Dry Segregate Segregate Stream: Do NOT mix with Aqueous Final Hand off to EHS for Incineration Segregate->Final PackSolid->Final Decon->Segregate Collect Rinsate VentCap->Segregate SealCap->Segregate

Figure 1: Decision matrix for segregating bulk liquid from trace residues, emphasizing the critical "Vented Cap" requirement for moisture-suspected waste.

Diagram 2: Chemical Deactivation Mechanism

Understanding why we use Ammonia/Methanol rather than water is critical for safety.[1]

DeactivationChemistry Compound This compound (Electrophile) WaterPath Path A: Water (Hydrolysis) Compound->WaterPath Accidental Moisture AmmoniaPath Path B: Ammonia/MeOH (Deactivation) Compound->AmmoniaPath Recommended Decon Danger DANGER: HCl Gas + Formaldehyde WaterPath->Danger Rapid Decomposition Safe STABLE: Hexamine-type Adducts AmmoniaPath->Safe Nucleophilic Attack

Figure 2: Chemical pathway comparison.[1] Path A (Water) generates pressure and carcinogens.[1] Path B (Ammonia) creates stable byproducts for safer disposal.[1]

Part 4: Regulatory & Compliance Framework

While specific regulations vary by jurisdiction, the following federal standards apply to the management of this waste stream.

  • OSHA (29 CFR 1910.1003): While this compound is not explicitly listed in the "13 Carcinogens," it is a structural analog to Bis(chloromethyl) ether .[1] Best practice dictates handling it under the same "Regulated Area" requirements [1].[1][3]

  • EPA RCRA (40 CFR 261): This compound typically falls under Process Waste .[1] If discarded pure, it may require profiling as a U-Listed or P-Listed waste equivalent depending on state interpretation of "reactive toxic" waste.[1]

  • DOT (49 CFR 172):

    • Proper Shipping Name: Toxic liquids, organic, n.o.s. (this compound).[1]

    • Hazard Class: 6.1 (Poison).[1]

    • Packing Group: I or II (High Danger).[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] 13 Carcinogens Standard (29 CFR 1910.1003).[1][6][7] United States Department of Labor.[1] [Link]6]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1][7] Compound Summary for CAS 13483-18-6, this compound.[1] National Library of Medicine.[1] [Link]

  • Google Patents. (1995).[1] Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers (US5414202A).[1]

Sources

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